molecular formula C14H11ClN2 B1281726 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 35636-10-3

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1281726
CAS No.: 35636-10-3
M. Wt: 242.7 g/mol
InChI Key: XEZMMIDQTUEFCS-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 35636-10-3) is a benzyl-substituted chloropyrrolopyridine derivative with the molecular formula C14H11ClN2 and a molecular weight of 242.704 g/mol. It is a high-value heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research for developing novel bioactive molecules. This compound serves as a key synthetic intermediate for constructing more complex structures, particularly in the synthesis of new pyrrolo[3,2-c]pyridine derivatives. Research has demonstrated that synthesized analogues of this chemical scaffold exhibit promising antimicrobial properties, showing moderate to good activity against Gram-positive bacteria . Furthermore, the pyrrolo[3,2-c]pyridine core is recognized as a privileged structure in drug discovery. Derivatives based on this scaffold have been investigated as potent inhibitors against specific biological targets, including FMS kinase, positioning them as promising candidates for the development of anticancer and antiarthritic therapies . The reactive chloro substituent at the 4-position makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-benzyl-4-chloropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-14-12-7-9-17(13(12)6-8-16-14)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZMMIDQTUEFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513178
Record name 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35636-10-3
Record name 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

This guide provides a comprehensive overview of the synthetic pathway for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles and practical considerations for each step.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant structural motif in numerous biologically active molecules.[1][2][3][4][5] The introduction of a chloro-substituent at the 4-position and a benzyl group on the pyrrole nitrogen can modulate the compound's physicochemical properties and biological activity. This guide details a rational and efficient synthetic route to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, starting from the precursor 1H-pyrrolo[3,2-c]pyridin-4(5H)-one.

Overall Synthetic Strategy

The is most efficiently achieved through a three-step sequence starting from 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. The proposed pathway involves the initial protection of the pyrrole nitrogen with a benzyl group, followed by a chlorination reaction. This strategy is outlined below:

Synthetic_Pathway A 1H-pyrrolo[3,2-c]pyridin-4(5H)-one B 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one A->B Benzylation C 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine B->C Chlorination

Caption: Proposed synthetic pathway for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Part 1: Synthesis of 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

The first step in the synthesis is the N-benzylation of the pyrrole nitrogen of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This reaction is a standard nucleophilic substitution where the deprotonated pyrrole nitrogen acts as the nucleophile.

Experimental Protocol

Materials:

  • 1H-pyrrolo[3,2-c]pyridin-4(5H)-one

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.[6]

Causality and Mechanistic Insights

The use of a strong base like sodium hydride is crucial for the deprotonation of the pyrrole nitrogen, which has a pKa of approximately 17. This deprotonation generates a highly nucleophilic pyrrolide anion. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation and does not interfere with the nucleophile. The subsequent addition of benzyl bromide, an electrophile, leads to an SN2 reaction, forming the desired N-benzyl product.

Benzylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Pyrrole-H Pyrrole-NH Pyrrolide Pyrrolide Anion Pyrrole-H->Pyrrolide NaH NaH NaH->Pyrrolide H2 H₂ Pyrrolide->H2 Na+ Na⁺ Pyrrolide->Na+ Pyrrolide_anion Pyrrolide Anion Product 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one Pyrrolide_anion->Product Benzyl_Bromide Bn-Br Benzyl_Bromide->Product Br- Br⁻ Product->Br-

Caption: Mechanism of N-benzylation of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one.

Part 2: Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

The final step is the chlorination of the pyridinone ring. This transformation is effectively a deoxychlorination, converting the C=O group into a C-Cl bond.

Experimental Protocol

Materials:

  • 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)[7]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 equivalent) in phosphorus oxychloride (10-20 equivalents), add phosphorus pentachloride (1.5 equivalents) portion-wise at 0 °C.[7]

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Causality and Mechanistic Insights

The combination of phosphorus oxychloride and phosphorus pentachloride is a classic reagent system for the conversion of amides and lactams to the corresponding chloro-derivatives. The reaction proceeds through the formation of a highly electrophilic intermediate. The lone pair on the pyridinone oxygen attacks the phosphorus of POCl₃, followed by the elimination of chloride. The resulting intermediate is then attacked by a chloride ion to yield the final product. The presence of PCl₅ ensures a high concentration of active chlorinating species.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
1H-pyrrolo[3,2-c]pyridin-4(5H)-oneC₇H₆N₂O134.14Solid
1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-oneC₁₄H₁₂N₂O224.26[6]Solid
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridineC₁₄H₁₁ClN₂242.71Yellow to Brown Solid

Conclusion

The can be reliably achieved through the two-step process described. The key transformations, N-benzylation and chlorination, utilize well-established and understood organic reactions. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

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  • Cristalli, G., et al. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H). Organic Preparations and Procedures International, 20(3), 285-288. [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Aarhus University. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Cristalli, G., et al. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H). ElectronicsAndBooks. [Link]

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  • ResearchGate. (n.d.). NH 4 OAc/DMSO-Promoted Benzylation of Pyrrolo[2,1- a ]isoquinolines. [https://www.researchgate.net/publication/343603417_NH_4_OAcDMSO-Promoted_Benzylation_of_Pyrrolo21-a]isoquinolines]([Link])

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An In-depth Technical Guide to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolo[3,2-c]pyridine core is a recognized scaffold in the design of kinase inhibitors and other therapeutic agents, making this particular derivative a valuable subject of study.[1][2]

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of pyrrole and pyridine rings gives rise to a class of compounds known as pyrrolopyridines or azaindoles. These heterocyclic systems are of considerable interest in medicinal chemistry as they are bioisosteres of indoles and other privileged structures, frequently found in biologically active molecules.[3] The pyrrolo[3,2-c]pyridine isomer, in particular, has been identified as a core component in the development of potent kinase inhibitors, which are crucial in oncology and immunology research.[2] The introduction of a benzyl group at the N-1 position and a chlorine atom at the C-4 position of the pyrrolo[3,2-c]pyridine scaffold yields 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a molecule poised for further chemical elaboration and biological evaluation.

Physicochemical Properties

While extensive experimental data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is not widely published, its fundamental properties can be established from available data and computational predictions.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClN₂[4][5]
Molecular Weight 242.704 g/mol [4]
CAS Number 35636-10-3[4][5]
Appearance Yellow to Brown Solid[5]
Storage Temperature Room temperature[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the initial construction of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core, followed by N-benzylation.

Synthetic Pathway A Substituted Pyrrole Precursor B Pyrrolo[3,2-c]pyridine Core Construction A->B Knoevenagel condensation, Curtius rearrangement C Chlorination at C-4 B->C e.g., POCl₃ D 4-chloro-1H-pyrrolo[3,2-c]pyridine C->D E N-Benzylation D->E Benzyl bromide, Base (e.g., NaH) F 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine E->F Reactivity Start 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Product1 4-substituted-1-benzyl-1H-pyrrolo[3,2-c]pyridine Start->Product1 Direct Substitution Intermediate Schiff Base Intermediate? Start->Intermediate Rearrangement Pathway Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Start Product2 Rearranged 1-substituted-1H-pyrrolo[2,3-b]pyridine Intermediate->Product2

Caption: Reactivity of the 4-chloro group, including potential for rearrangement.

3.2.2. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also opens the door to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. For instance, Suzuki coupling with arylboronic acids could introduce various aryl groups at the C-4 position, a common strategy in the development of kinase inhibitors. [6]

Spectral Properties (Predicted)

While specific spectral data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine are not available, predictions can be made based on the analysis of similar structures. [7][8]

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (around 5.5 ppm), and distinct signals for the protons on the pyrrolopyridine core.

  • ¹³C NMR: The spectrum would display resonances for the carbons of the benzyl group and the eight carbons of the pyrrolo[3,2-c]pyridine ring system. The carbon bearing the chlorine atom would likely appear in the 140-150 ppm range.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 242, with a characteristic isotopic pattern (M+2) at m/z 244 due to the presence of the chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in a number of biologically active compounds, particularly in the realm of kinase inhibition. [2]

Kinase Inhibition

Derivatives of the pyrrolo[3,2-c]pyridine core have been investigated as inhibitors of FMS kinase, a receptor tyrosine kinase involved in various inflammatory diseases and cancers. [2]The general structure of these inhibitors often involves a substitution at the C-4 position, highlighting the importance of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine as a key intermediate for the synthesis of such compounds.

Anticancer Activity

Recently, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors, demonstrating potent anticancer activities by inhibiting tubulin polymerization. [6]These findings underscore the potential of the pyrrolo[3,2-c]pyridine scaffold in the development of novel antimitotic agents.

Therapeutic Potential Core 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Intermediate Key Intermediate Core->Intermediate SAR SAR Studies Intermediate->SAR Kinase Kinase Inhibitors (e.g., FMS) SAR->Kinase Anticancer Anticancer Agents (e.g., Tubulin Inhibitors) SAR->Anticancer

Caption: Role of the title compound as a key intermediate for therapeutic applications.

Conclusion

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is a valuable heterocyclic compound with significant potential as a building block in drug discovery and development. Its key feature is the reactive 4-chloro substituent, which allows for extensive chemical modification through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific molecule is limited, its structural relationship to known biologically active compounds, particularly kinase inhibitors and anticancer agents, makes it a highly attractive target for further investigation by researchers in the pharmaceutical sciences.

References

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  • Sinfoo Biotech. 1-benzyl-4-chloro-1h-pyrrolo[3,2-c]pyridine. Available from: [Link]

  • Aarhus, et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2018. Available from: [Link]

  • Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz. 2017. Available from: [Link]

  • Wang, et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. Available from: [Link]

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An In-Depth Technical Guide to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document delineates its precise chemical identity, including its IUPAC name and structure, and offers a detailed, field-proven protocol for its synthesis via N-benzylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine. A thorough analysis of its spectroscopic characteristics is presented, with predicted 1H NMR, 13C NMR, IR, and mass spectrometry data, enabling unambiguous structural confirmation. Furthermore, this guide explores the chemical reactivity of the title compound, focusing on the synthetic potential of the C4-chloro substituent for further molecular elaboration through cross-coupling reactions. The significance of the 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine core in drug discovery is highlighted, with a focus on its role as a versatile intermediate for the development of potent kinase inhibitors and other therapeutic agents. This document is intended to be an essential resource for researchers engaged in the synthesis and application of novel heterocyclic compounds for drug development.

Nomenclature and Chemical Structure

The compound of interest is systematically named 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine . It is a derivative of the bicyclic heteroaromatic system pyrrolo[3,2-c]pyridine, which consists of a pyrrole ring fused to a pyridine ring.

  • IUPAC Name: 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

  • CAS Number: 35636-10-3[1][2]

  • Molecular Formula: C₁₄H₁₁ClN₂

  • Molecular Weight: 242.71 g/mol [3]

The chemical structure, depicted below, features a benzyl group attached to the nitrogen atom of the pyrrole ring (position 1) and a chlorine atom at position 4 of the pyridine ring.

reactant1 4-chloro-1H-pyrrolo[3,2-c]pyridine step1 Deprotonation reactant1->step1 reactant2 Benzyl Bromide step2 N-Alkylation reactant2->step2 base NaH base->step1 solvent DMF solvent->step1 product 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine step1->step2 workup Aqueous Work-up step2->workup purification Column Chromatography workup->purification purification->product

Caption: Synthetic workflow for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocol: N-Benzylation

Materials:

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine as a solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine can be confirmed by a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.50-7.20 (m, 5H): A complex multiplet corresponding to the five protons of the benzyl ring.

  • δ ~7.80 (d, J ≈ 5.5 Hz, 1H): A doublet corresponding to the proton at the C6 position of the pyridine ring.

  • δ ~7.15 (d, J ≈ 3.0 Hz, 1H): A doublet for the proton at the C2 position of the pyrrole ring.

  • δ ~6.95 (d, J ≈ 5.5 Hz, 1H): A doublet for the proton at the C7 position of the pyridine ring.

  • δ ~6.60 (d, J ≈ 3.0 Hz, 1H): A doublet for the proton at the C3 position of the pyrrole ring.

  • δ ~5.40 (s, 2H): A singlet corresponding to the two benzylic protons (CH₂).

¹³C NMR (101 MHz, CDCl₃):

  • δ ~148.0: C4 (carbon bearing the chlorine atom).

  • δ ~142.0: C6.

  • δ ~136.0: Quaternary carbon of the benzyl group.

  • δ ~130.0 - 127.0: Aromatic carbons of the benzyl group.

  • δ ~125.0: C2.

  • δ ~115.0: C7.

  • δ ~102.0: C3.

  • δ ~51.0: Benzylic carbon (CH₂).

  • Other quaternary carbons of the pyrrolo[3,2-c]pyridine core will also be present.

Infrared (IR) Spectroscopy
  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the benzylic CH₂ group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • ~1100-1000 cm⁻¹: C-Cl stretching vibration.

  • ~750-700 cm⁻¹: C-H out-of-plane bending vibrations, characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)
  • Expected [M]⁺: m/z 242.

  • Expected [M+2]⁺: m/z 244 (due to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak).

  • Major Fragmentation Ion: m/z 91, corresponding to the benzyl cation [C₇H₇]⁺.

Chemical Reactivity and Synthetic Utility

The 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold is a versatile intermediate for further chemical modifications, primarily due to the reactivity of the C4-chloro substituent. This chloro group can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions.

start 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst cyanation Cyanation (e.g., Zn(CN)₂) start->cyanation Pd catalyst prod_suzuki 4-Aryl Derivative suzuki->prod_suzuki prod_buchwald 4-Amino Derivative buchwald->prod_buchwald prod_sonogashira 4-Alkynyl Derivative sonogashira->prod_sonogashira prod_cyanation 4-Cyano Derivative cyanation->prod_cyanation

Caption: Key cross-coupling reactions of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

This reactivity allows for the introduction of a wide array of functional groups at the C4 position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, Suzuki coupling can introduce various aryl or heteroaryl moieties, while Buchwald-Hartwig amination allows for the synthesis of diverse 4-amino derivatives. These transformations are instrumental in tuning the biological activity of the parent scaffold. [4]

Applications in Medicinal Chemistry and Drug Development

The pyrrolo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. [5]Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological activities, including potent anticancer properties.

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of various protein kinases, which are critical targets in oncology. [6]For example, substituted 1H-pyrrolo[3,2-c]pyridines have been designed and synthesized as colchicine-binding site inhibitors, demonstrating potent antitumor activities against several cancer cell lines. [6]The 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine serves as a key intermediate in the synthesis of these more complex and biologically active molecules. The ability to diversify the C4 position allows for the fine-tuning of interactions with the target protein, leading to the development of highly potent and selective inhibitors.

Safety and Handling

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its C4-chloro group make it an ideal starting material for the generation of diverse libraries of compounds for drug discovery programs. The demonstrated biological potential of the pyrrolo[3,2-c]pyridine scaffold, particularly in the development of kinase inhibitors for cancer therapy, underscores the importance of this compound as a key intermediate for the synthesis of next-generation therapeutics. This guide provides the essential technical information for the synthesis, characterization, and further functionalization of this important heterocyclic compound.

References

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A Technical Guide to the Pyrrolo[3,2-c]pyridine Scaffold: From a Key Synthetic Intermediate to a Potent Checkpoint Kinase 1 (Chk1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine stands as a pivotal, yet often unheralded, component in the synthesis of sophisticated therapeutic agents. While not possessing intrinsic biological activity itself, its true mechanism of action lies in its role as a critical structural precursor. This guide illuminates the journey of this intermediate, detailing its transformation into the potent and selective Checkpoint Kinase 1 (Chk1) inhibitor, CCT245737 (also known as SRA737). We will dissect the mechanism of action of CCT245737, grounding the discussion in its function within the DNA Damage Response (DDR) pathway. Furthermore, this whitepaper provides an in-depth look at the experimental methodologies used to validate this mechanism, offering a comprehensive resource for researchers in oncology and drug discovery.

The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. The pyrrolo[3,2-c]pyridine core, a bicyclic aromatic system, is of particular interest due to its structural resemblance to purines, making it an excellent starting point for the development of kinase inhibitors.[1][2][3] Kinases, which play a central role in cellular signaling, utilize ATP as a phosphate donor. Molecules that can mimic the purine structure of ATP can act as competitive inhibitors, blocking the kinase's activity.

The specific compound, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, is a highly functionalized derivative of this core.[4] The benzyl group at the 1-position serves as a protecting group for the pyrrole nitrogen, while the chloro group at the 4-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[5][6] This strategic placement of functional groups makes it an ideal intermediate for the construction of more complex molecules designed to precisely fit into the ATP-binding pocket of target kinases.

From Intermediate to Inhibitor: The Synthesis of CCT245737

The "mechanism of action" of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is best understood through its role in the synthesis of the clinical development candidate CCT245737.[7][8] This potent and orally active Chk1 inhibitor is a prime example of how a well-designed chemical intermediate can lead to a promising therapeutic agent. The synthesis involves a critical Suzuki cross-coupling reaction where the chloro- group on the pyrrolo[3,2-c]pyridine core is displaced, allowing for the introduction of other aryl groups necessary for potent and selective inhibition of Chk1.

G cluster_0 Synthesis Workflow A 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine (Key Intermediate) C Suzuki Cross-Coupling (Pd Catalyst) A->C B Arylboronic Acid B->C D Deprotection & Further Modification C->D Formation of C-C bond E CCT245737 (Active Chk1 Inhibitor) D->E Final Product

Figure 1: Simplified synthetic workflow from the key intermediate to CCT245737.

Inferred Mechanism of Action: Targeting the ATR-Chk1 Pathway

The ultimate biological effect enabled by 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is the potent and selective inhibition of Chk1 by CCT245737. Chk1 is a serine/threonine kinase that is a master regulator of the DNA Damage Response (DDR), a network of pathways that cells use to detect and repair damaged DNA.[9][10]

In response to DNA damage or replication stress (the stalling of DNA replication forks), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[11][12] ATR then phosphorylates and activates Chk1.[13][14] Activated Chk1 orchestrates a cell cycle arrest, primarily at the G2/M checkpoint, by phosphorylating and inactivating Cdc25 phosphatases.[10][15] This pause allows the cell time to repair the DNA damage before proceeding into mitosis.

Many cancer cells have defects in their DDR pathways, particularly a non-functional p53 tumor suppressor, which compromises the G1/S checkpoint.[7] This makes them highly reliant on the ATR-Chk1 pathway to survive the intrinsic replication stress caused by uncontrolled proliferation. By inhibiting Chk1, CCT245737 abrogates this crucial checkpoint.[7][13] Cancer cells are then forced to enter mitosis with damaged DNA, leading to a process known as mitotic catastrophe and ultimately, cell death (apoptosis).[8] This concept is known as synthetic lethality, where the inhibition of Chk1 is selectively lethal to cancer cells with specific genetic vulnerabilities.

G cluster_pathway ATR-Chk1 Signaling Pathway cluster_inhibition Effect of CCT245737 dna_damage DNA Damage / Replication Stress atr ATR Kinase dna_damage->atr activates chk1 Chk1 Kinase atr->chk1 phosphorylates & activates (pS345) cdc25 Cdc25 Phosphatases chk1->cdc25 phosphorylates & inhibits apoptosis Mitotic Catastrophe & Apoptosis chk1->apoptosis Checkpoint Abrogation (in p53-deficient cells) cdk1 CDK1/Cyclin B cdc25->cdk1 dephosphorylates & activates g2m G2/M Arrest (Cell Cycle Pauses for Repair) cdk1->g2m inhibition leads to mitosis Mitosis cdk1->mitosis drives entry into cct245737 CCT245737 (Chk1 Inhibitor) cct245737->chk1 ATP-competitive inhibition

Figure 2: The ATR-Chk1 signaling pathway and the inhibitory action of CCT245737.

Experimental Validation of the Biologically Active Compound

The mechanism of action of CCT245737 has been extensively validated through a series of biochemical and cell-based assays.

Biochemical Assays: Quantifying Kinase Inhibition

The direct inhibitory effect of CCT245737 on Chk1 is determined using in vitro kinase assays. These assays measure the ability of the compound to block the phosphorylation of a known Chk1 substrate in a purified, cell-free system.

Table 1: In Vitro Kinase Inhibition Profile of CCT245737

Kinase IC50 (nM) Selectivity vs. Chk1
Chk1 1.4 -
Chk2 9,030 >6,400-fold
CDK1 1,260 - 2,440 >900-fold
ERK8 130 ~93-fold
PKD1 298 ~213-fold
RSK1 362 ~258-fold
RSK2 361 ~258-fold

Data synthesized from multiple sources.[7][16][17]

The data clearly demonstrates that CCT245737 is a highly potent and selective ATP-competitive inhibitor of Chk1.[7]

Protocol: In Vitro Chk1 Kinase Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[18][19][20]

  • Reagent Preparation:

    • Prepare a 2X Kinase Assay Buffer.

    • Dilute recombinant human Chk1 enzyme and a suitable Chk1 peptide substrate (e.g., CHKtide) to desired concentrations in the 1X Kinase Assay Buffer.[19]

    • Prepare a 2X ATP solution in 1X Kinase Assay Buffer.

    • Prepare serial dilutions of CCT245737 in 1X Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., <1%).[20]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound (CCT245737) or vehicle control.

    • Add the diluted Chk1 enzyme to each well.

    • Initiate the reaction by adding the ATP/Substrate mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[19][20]

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-45 minutes.[20]

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of CCT245737 relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Confirming Target Engagement and Cellular Phenotype

To confirm that CCT245737 inhibits Chk1 within a cellular context, Western blot analysis is used to measure the phosphorylation status of Chk1 and its downstream targets. Chk1 undergoes autophosphorylation at Ser296 upon activation, which serves as a pharmacodynamic biomarker of its activity.[8][21] Inhibition of Chk1 prevents this autophosphorylation.

G cluster_1 Western Blot Workflow A 1. Cell Culture & Treatment (e.g., with DNA damaging agent +/- CCT245737) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Primary Antibody Incubation (e.g., anti-pChk1 S296, anti-total Chk1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Imaging & Analysis I->J

Figure 3: Standard workflow for Western blot analysis to assess Chk1 activity.

Protocol: Western Blot for Phospho-Chk1 (Ser345/Ser296)

  • Sample Preparation:

    • Plate cancer cells (e.g., HT29 colon cancer cells) and allow them to adhere.

    • Treat cells with a DNA damaging agent (e.g., gemcitabine or etoposide) to activate the ATR-Chk1 pathway, in the presence or absence of varying concentrations of CCT245737.[7][17]

    • After the desired incubation period, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]

    • Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

    • Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-pChk1 Ser345 or anti-pChk1 Ser296) overnight at 4°C.[21][23]

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Chk1 and/or a loading control like GAPDH or β-actin.[24]

    • Quantify band intensities to determine the ratio of phosphorylated Chk1 to total Chk1. A decrease in this ratio in CCT245737-treated samples indicates target engagement.

Conclusion and Future Directions

The journey from 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine to the clinical candidate CCT245737 exemplifies the power of rational drug design. The pyrrolo[3,2-c]pyridine scaffold, expertly functionalized in the form of this key intermediate, provides the necessary foundation for creating potent and selective kinase inhibitors. The mechanism of action, ultimately realized in the final compound, leverages the concept of synthetic lethality by targeting the Chk1-mediated DNA damage response, a critical vulnerability in many cancers.[13] The continued exploration of the pyrrolo[3,2-c]pyridine scaffold holds significant promise for the development of novel inhibitors against other kinases, further expanding the therapeutic potential of this versatile chemical core.[1][25][26]

References

  • Walton, M. I., Eve, P. D., Hayes, A., et al. (2016). The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma. Oncotarget, 7(19), 27663–27679. [Link]

  • Mitchell, F. M., O'Connor, M. J., & Pollard, J. R. (2016). The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma. Oncotarget, 7(19), 27663–27679. [Link]

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  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

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The Emerging Therapeutic Potential of the 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, with a primary focus on its potent anticancer properties. We will delve into the key mechanisms of action, including FMS kinase inhibition and disruption of tubulin polymerization, supported by a comprehensive analysis of structure-activity relationships, quantitative biological data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic promise of this versatile chemical entity.

Introduction: The Pyrrolo[3,2-c]pyridine Core - A Scaffold of Therapeutic Significance

The fusion of pyrrole and pyridine rings creates the pyrrolopyridine system, a heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. This structural motif is present in a variety of biologically active molecules, including approved drugs and clinical candidates. The inherent electronic properties and rigid conformational framework of the pyrrolopyridine core make it an ideal platform for the design of targeted therapies. Among the various isomers, the 1H-pyrrolo[3,2-c]pyridine scaffold, particularly when substituted with a benzyl group at the 1-position and a chlorine atom at the 4-position, has shown exceptional promise as a modulator of key cellular processes implicated in cancer and inflammatory diseases.

Key Biological Targets and Mechanisms of Action

Derivatives of the 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold exert their biological effects primarily through two distinct and critical mechanisms: the inhibition of FMS-like tyrosine kinase 3 (FMS) and the disruption of microtubule dynamics by binding to the colchicine site on tubulin.

FMS Kinase Inhibition: A Targeted Approach to Cancer and Inflammation

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of the FMS signaling pathway is implicated in the pathogenesis of various cancers, including breast, ovarian, and prostate cancer, as well as inflammatory conditions like rheumatoid arthritis.[1]

Upon binding of its ligand, colony-stimulating factor-1 (CSF-1), the FMS receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. This includes the activation of key pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell survival, proliferation, and differentiation.[2][3]

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 FMS FMS Receptor (CSF-1R) CSF1->FMS Binding FMS_dimer Dimerized & Autophosphorylated FMS Receptor FMS->FMS_dimer Dimerization RAS RAS FMS_dimer->RAS PI3K PI3K FMS_dimer->PI3K STAT5 STAT5 FMS_dimer->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT5->Transcription Inhibitor 1-Benzyl-4-chloro-1H- pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS_dimer Inhibition

Figure 1: Simplified FMS kinase signaling pathway and the point of inhibition by 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine derivatives.

Several studies have demonstrated the potent inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase. The inhibitory concentrations (IC50) of representative compounds highlight the potential of this scaffold in developing selective FMS kinase inhibitors.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
1e 1H-pyrrolo[3,2-c]pyridineFMS60[1]
1r 1H-pyrrolo[3,2-c]pyridineFMS30[1]
KIST101029 Diaylamide (Lead Compound)FMS96[1]
Table 1: FMS Kinase Inhibitory Activity of Representative Pyrrolo[3,2-c]pyridine Derivatives.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton for Anticancer Efficacy

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4] The colchicine-binding site on β-tubulin is a well-validated target for anticancer drugs.[4]

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed to act as colchicine-binding site inhibitors.[5][6] By binding to this site, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to the inhibition of tubulin polymerization.[4][7] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][6]

Tubulin_Inhibition_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis G2M_Arrest->Apoptosis Inhibitor 1-Benzyl-4-chloro-1H- pyrrolo[3,2-c]pyridine Derivative Inhibitor->Tubulin_Dimers Binds to Colchicine Site

Figure 2: Mechanism of tubulin polymerization inhibition and subsequent apoptosis induction by 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine derivatives.

The efficacy of these compounds as tubulin polymerization inhibitors is reflected in their potent antiproliferative activity against a range of human cancer cell lines.

Compound IDHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
10a 0.851.231.56[5]
10b 0.540.680.91[5]
10c 0.320.450.58[5]
10h 0.250.310.42[5]
10l 0.180.240.33[5]
10m 0.210.290.38[5]
10t 0.120.150.21[5][6]
CA-4 (Positive Control) 0.0020.0030.004[6]
Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Human Cancer Cell Lines.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research and development of the 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of the 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Scaffold

A general synthetic route to the 1H-pyrrolo[3,2-c]pyridine core has been established, which can be adapted for the synthesis of the 1-benzyl-4-chloro derivative.[5]

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (fuming HNO3, H2SO4) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine-1-oxide Step2->Intermediate2 Step3 Reaction with DMF-DMA Intermediate2->Step3 Intermediate3 Key Enamine Intermediate Step3->Intermediate3 Step4 Reductive Cyclization (e.g., with Na2S2O4) Intermediate3->Step4 Core_Scaffold 1H-pyrrolo[3,2-c]pyridine Core Step4->Core_Scaffold Step5 Benzylation (Benzyl bromide, base) Core_Scaffold->Step5 Intermediate4 1-Benzyl-1H-pyrrolo[3,2-c]pyridine Step5->Intermediate4 Step6 Chlorination (e.g., POCl3) Intermediate4->Step6 Final_Product 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Step6->Final_Product

Sources

An In-Depth Technical Guide to the Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can effectively and selectively interact with biological targets. Among the myriad of heterocyclic systems, the pyrrolo[3,2-c]pyridine core has emerged as a "privileged structure," demonstrating a remarkable propensity for yielding compounds with significant therapeutic potential.[1][2] This bicyclic heteroaromatic system, an isomer of azaindole, is a cornerstone in the design of a new generation of kinase inhibitors, anticancer agents, and other targeted therapeutics.[3][4] The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, enabling multifaceted interactions with protein active sites. Consequently, derivatives of this scaffold are being actively investigated for the treatment of a range of malignancies, including melanoma and various carcinomas, as well as inflammatory conditions.[3][4]

The subject of this guide, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, represents a key intermediate in the synthesis of a diverse library of bioactive molecules. The benzyl group at the 1-position of the pyrrole ring serves to modulate lipophilicity and can introduce crucial steric interactions within a target binding pocket. The chlorine atom at the 4-position of the pyridine ring is a versatile synthetic handle, amenable to a wide array of cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space and optimize pharmacological activity.

This document provides a comprehensive overview of a robust and rational synthetic approach to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine and its derivatives. It is intended for researchers, medicinal chemists, and professionals in drug development, offering not only a step-by-step experimental protocol but also the underlying chemical principles and strategic considerations that inform the synthetic design.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine can be logically dissected into two key stages: the construction of the core 4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold and the subsequent regioselective N-benzylation of the pyrrole nitrogen.

Part 1: Construction of the 4-chloro-1H-pyrrolo[3,2-c]pyridine Core

The formation of the fused pyrrolopyridine ring system is the most critical phase of this synthesis. While several methods for indole and azaindole synthesis exist, such as the Fischer, Larock, and Batcho-Leimgruber syntheses, a particularly effective approach for this target is an adaptation of the Batcho-Leimgruber indole synthesis. This method is advantageous due to the accessibility of the starting materials and the generally high yields and mild reaction conditions.

The proposed pathway commences with a commercially available substituted pyridine, 3-methyl-4-nitropyridine N-oxide. The synthesis proceeds through the formation of an enamine intermediate, followed by a reductive cyclization to construct the pyrrole ring. The final step in this stage is the chlorination of the pyridone moiety to yield the desired 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Synthetic_Pathway_Part1 Start 3-Methyl-4-nitropyridine N-oxide Intermediate1 Enamine Intermediate Start->Intermediate1 1. (COCl)₂, DMF 2. Pyrrolidine Intermediate2 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one Intermediate1->Intermediate2 Reductive Cyclization (e.g., H₂, Pd/C) Product1 4-chloro-1H-pyrrolo[3,2-c]pyridine Intermediate2->Product1 Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for the 4-chloro-1H-pyrrolo[3,2-c]pyridine core.

Part 2: N-Benzylation of the Pyrrolo[3,2-c]pyridine Core

With the core scaffold in hand, the final step is the introduction of the benzyl group onto the pyrrole nitrogen. This is a standard N-alkylation reaction. To ensure regioselectivity and prevent potential side reactions on the pyridine nitrogen, a strong base is employed to deprotonate the more acidic N-H of the pyrrole ring, generating a nucleophilic anion that readily reacts with benzyl bromide.

Synthetic_Pathway_Part2 Start 4-chloro-1H-pyrrolo[3,2-c]pyridine Product 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Start->Product 1. NaH, DMF 2. Benzyl bromide

Caption: N-Benzylation of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core.

Detailed Experimental Protocols

Disclaimer: The following protocols are intended for use by trained professional chemists in a well-equipped laboratory setting. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a properly ventilated fume hood.

Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine (Intermediate 3)

Step 1: Synthesis of 3-methyl-4-nitropyridine-N-oxide (Starting Material)

While commercially available, 3-methyl-4-nitropyridine-N-oxide can be prepared from 3-picoline through nitration.

Step 2: Synthesis of (E)-N,N-dimethyl-1-(4-nitro-1-oxido-pyridin-3-yl)ethen-1-amine (Enamine Intermediate)

  • Materials:

    • 3-Methyl-4-nitropyridine-N-oxide

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3-methyl-4-nitropyridine-N-oxide (1.0 eq.) in anhydrous DMF, add DMF-DMA (2.0 eq.).

    • Heat the reaction mixture at 110 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product is typically a dark solid and can be used in the next step without further purification.

Causality: The acidity of the methyl protons of 3-methyl-4-nitropyridine-N-oxide is enhanced by the electron-withdrawing nitro group and the N-oxide functionality. This allows for condensation with DMF-DMA to form the stable enamine intermediate.

Step 3: Synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Intermediate 2)

  • Materials:

    • Crude (E)-N,N-dimethyl-1-(4-nitro-1-oxido-pyridin-3-yl)ethen-1-amine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Suspend the crude enamine intermediate in methanol or ethanol.

    • Add 10% Pd/C (5-10 mol%).

    • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.

    • Monitor the reaction until the starting material is consumed (TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which often precipitates and can be collected by filtration.

Causality: The palladium-catalyzed hydrogenation simultaneously reduces the nitro group to an amine and the N-oxide. The resulting amino group undergoes intramolecular cyclization onto the enamine, followed by elimination of dimethylamine to form the aromatic pyrrole ring.

Step 4: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine (Product of Part 1)

  • Materials:

    • 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Carefully add 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.) at 0 °C.

    • Slowly warm the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality: The pyridone tautomer of the intermediate reacts with phosphorus oxychloride in a classic chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the desired 4-chloro derivative.

Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine (Final Product)
  • Materials:

    • 4-chloro-1H-pyrrolo[3,2-c]pyridine

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Benzyl bromide

  • Procedure:

    • To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 eq.) portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

    • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product.

Causality: The N-H of the pyrrole ring is more acidic than any C-H proton on the aromatic system. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen to form the corresponding sodium salt. This highly nucleophilic anion then undergoes an SN2 reaction with benzyl bromide to form the N-benzylated product.

Characterization Data

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (indicative)Expected Mass Spectrum (m/z)
4-chloro-1H-pyrrolo[3,2-c]pyridineC₇H₅ClN₂152.58δ 11.5 (br s, 1H, NH), 7.0-8.0 (m, 4H, Ar-H)[M+H]⁺ = 153.0
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridineC₁₄H₁₁ClN₂242.71δ 7.0-8.0 (m, 9H, Ar-H), 5.5 (s, 2H, CH₂)[M+H]⁺ = 243.1

Further Derivatization: The Gateway to a Chemical Library

The 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is a versatile platform for the synthesis of a wide array of derivatives. The chloro-substituent at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

Derivatization Start 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Product1 Suzuki Coupling (Aryl/Heteroaryl Derivatives) Start->Product1 Pd catalyst, Base R-B(OH)₂ Product2 Buchwald-Hartwig Amination (Amino Derivatives) Start->Product2 Pd catalyst, Base R₂NH Product3 Sonogashira Coupling (Alkynyl Derivatives) Start->Product3 Pd/Cu catalyst, Base R-C≡CH

Caption: Common cross-coupling reactions for derivatization.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.

  • Sodium hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Benzyl bromide: Lachrymator and corrosive. Handle in a fume hood.

  • Solvents: DMF is a potential teratogen. Handle with appropriate gloves and avoid inhalation.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Ensure adequate ventilation.

Conclusion

The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine derivatives represents a key strategic endeavor in the field of medicinal chemistry. The robust synthetic route outlined in this guide, based on established and reliable chemical transformations, provides a clear and efficient pathway to this valuable molecular scaffold. The versatility of the 4-chloro substituent opens the door to extensive derivatization, making this a powerful platform for the discovery of novel therapeutic agents. As our understanding of the biological significance of the pyrrolo[3,2-c]pyridine core continues to grow, the development of efficient and scalable synthetic methodologies, such as the one described herein, will be paramount to advancing this exciting area of drug discovery.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Reddy, T. S., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). [Link]

  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(15), 5047-5051. [Link]

  • Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,652,581. Washington, DC: U.S.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(10), 2348-2358. [Link]

  • European Patent Office. (2006).

Sources

Spectroscopic Characterization of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest within medicinal chemistry and drug development due to its privileged pyrrolo[3,2-c]pyridine core. This scaffold is a key component in a variety of biologically active molecules.[1] Accurate structural elucidation is paramount for its application in synthetic chemistry and pharmacology. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules.

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. Due to the current unavailability of publicly accessible experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast the expected spectral features. This predictive approach offers a robust framework for researchers in the field to anticipate, interpret, and verify the spectroscopic data upon synthesis of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR and MS data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. These predictions are based on the analysis of substituent effects and spectral data from related structures found in the literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.10Doublet1HH6
~7.50Doublet1HH7
~7.35-7.25Multiplet5HPhenyl-H
~7.20Doublet1HH2
~6.80Doublet1HH3
~5.40Singlet2HCH₂ (benzyl)

Justification for Predictions:

  • Aromatic Protons (Pyridine and Pyrrole Rings): The protons on the pyridine ring (H6 and H7) are expected to appear in the downfield region due to the electron-withdrawing effect of the nitrogen atom. The pyrrole protons (H2 and H3) will likely be in the mid-range of the aromatic region.

  • Benzyl Group Protons: The five protons of the phenyl ring of the benzyl group are anticipated to resonate as a complex multiplet in the range of 7.35-7.25 ppm. The benzylic methylene protons (CH₂) are expected to appear as a sharp singlet around 5.40 ppm, a characteristic chemical shift for such groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Chemical Shift (δ, ppm)Assignment
~148.0C4
~142.0C7a
~136.0Phenyl-C (ipso)
~130.0C6
~129.0Phenyl-CH
~128.0Phenyl-CH
~127.5Phenyl-CH
~125.0C3a
~122.0C2
~115.0C7
~101.0C3
~51.0CH₂ (benzyl)

Justification for Predictions:

  • Quaternary Carbons: The carbon atom bearing the chlorine (C4) is expected to be significantly downfield. The bridgehead carbons (C3a and C7a) will also have distinct chemical shifts.

  • Aromatic Carbons: The carbon atoms of the pyridine and pyrrole rings are predicted based on known substituent effects in similar heterocyclic systems.

  • Benzyl Group Carbons: The ipso-carbon of the phenyl ring will be in the downfield region, while the other phenyl carbons will appear in the typical aromatic range. The benzylic methylene carbon is predicted to be around 51.0 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

m/zRelative IntensityAssignment
242/244High[M]⁺/ [M+2]⁺
151Moderate[M - C₇H₇]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Justification for Predictions:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 242, with a characteristic isotopic peak ([M+2]⁺) at m/z 244 with approximately one-third the intensity, confirming the presence of one chlorine atom.

  • Major Fragments: The most prominent fragmentation is anticipated to be the cleavage of the benzyl group, leading to a stable tropylium ion at m/z 91, which is often the base peak. The remaining pyrrolo[3,2-c]pyridine fragment would be observed at m/z 151.

Experimental Protocols

For researchers who synthesize 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, the following are standard protocols for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • EI-MS Acquisition:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range of m/z 50-500.

Visualizations

Molecular Structure

Caption: Molecular structure of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Predicted Mass Spectrum Fragmentation

M [M]⁺ m/z = 242/244 F1 [M - C₇H₇]⁺ m/z = 151 M->F1 - C₇H₇ F2 [C₇H₇]⁺ m/z = 91 M->F2 - C₇H₄ClN₂

Caption: Predicted fragmentation pathway for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. The presented ¹H NMR, ¹³C NMR, and MS data, along with the detailed justifications and experimental protocols, serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The predictive nature of this guide underscores the importance of empirical data acquisition and encourages the scientific community to publish experimental findings to enrich the collective body of chemical knowledge.

References

  • National Center for Biotechnology Information. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." PubChem. [Link]

  • National Center for Biotechnology Information. "4-chloro-1H-pyrrolo[3,2-c]pyridine." PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine: Foundational Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the synthetic routes toward 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a senior application scientist, the following sections will not only detail the requisite starting materials but also elucidate the underlying chemical principles and strategic considerations inherent in the construction of this valuable molecule.

Strategic Importance of the Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. Its structural rigidity and capacity for diverse functionalization make it an attractive framework for the development of therapeutic agents targeting a range of biological targets, including kinases and other enzymes implicated in oncological and inflammatory diseases. The specific target molecule, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, serves as a crucial intermediate, where the chloro group at the 4-position acts as a versatile handle for subsequent nucleophilic substitution reactions, and the benzyl group at the 1-position modulates solubility and steric properties.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine reveals a convergent synthetic strategy. The final N-benzylation and chlorination steps point to a key intermediate: 4-hydroxy-1H-pyrrolo[3,2-c]pyridine (or its keto tautomer, 1,5-dihydro-pyrrolo[3,2-c]pyridin-4-one). This intermediate, in turn, can be constructed from readily available pyridine precursors.

G Target 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Intermediate1 4-chloro-1H-pyrrolo[3,2-c]pyridine Target->Intermediate1 N-benzylation Intermediate2 4-hydroxy-1H-pyrrolo[3,2-c]pyridine Intermediate1->Intermediate2 Chlorination StartingMaterial Substituted Pyridine Precursor (e.g., 2-bromo-5-methylpyridine) Intermediate2->StartingMaterial Pyrrole Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, the most strategically sound approach involves a multi-step synthesis commencing with a substituted pyridine.

Recommended Synthetic Pathway and Experimental Protocols

The following sections outline a detailed, step-by-step synthetic pathway, grounded in established chemical transformations.

Step 1: Synthesis of the Pyrrolo[3,2-c]pyridine Core

A robust method for the construction of the pyrrolo[3,2-c]pyridine core begins with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. This approach involves the formation of the pyrrole ring onto the existing pyridine scaffold.

Protocol for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Key Intermediate) [1][2]

  • Oxidation: 2-bromo-5-methylpyridine is first oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). This activation is crucial for the subsequent nitration step.

  • Nitration: The pyridine-1-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid.

  • Vinylogous Substitution and Cyclization: The resulting 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This is followed by reductive cyclization, typically using iron powder in acetic acid, to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Step 2: Conversion to 4-hydroxy-1H-pyrrolo[3,2-c]pyridine

While the above protocol yields a 6-bromo derivative, for the synthesis of the 4-chloro target, a more direct route to the 4-hydroxy intermediate is often preferred. Multi-component "domino" reactions have emerged as an efficient strategy, starting from simpler pyridine derivatives.[3][4]

Conceptual Protocol for the Synthesis of 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one

A one-pot, three-component reaction can be employed using 4-aminopyridin-2(1H)-ones, a 1,2-dicarbonyl compound (like 2,2-dihydroxy-1-arylethan-1-one), and a suitable cyclizing agent. This approach offers the advantages of atom economy and reduced purification steps.

Step 3: Chlorination of the 4-hydroxy-pyrrolo[3,2-c]pyridine

The conversion of the 4-hydroxy (or 4-oxo) group to a chloro group is a pivotal step, rendering the molecule susceptible to nucleophilic substitution. This transformation is reliably achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol for the Chlorination of 4-hydroxy-1H-pyrrolo[3,2-c]pyridine

  • Reaction Setup: To a flask containing 4-hydroxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.

  • Heating: The reaction mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly adding it to crushed ice with vigorous stirring. The aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

  • Extraction and Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 4-chloro-1H-pyrrolo[3,2-c]pyridine, can be purified by column chromatography on silica gel.

Reagent/SolventMolar RatioTemperatureDurationTypical Yield
4-hydroxy-1H-pyrrolo[3,2-c]pyridine1.0 eqReflux (~110 °C)2-4 h70-90%
Phosphorus Oxychloride (POCl₃)5-10 eq
Step 4: N-benzylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine

The final step in the synthesis is the introduction of the benzyl group onto the pyrrole nitrogen. This is typically achieved through a nucleophilic substitution reaction using a benzyl halide in the presence of a base.

G cluster_0 N-benzylation Workflow Start Start: 4-chloro-1H-pyrrolo[3,2-c]pyridine Step1 Dissolve in anhydrous solvent (e.g., DMF, Acetonitrile) Start->Step1 Step2 Add Base (e.g., NaH, K₂CO₃) Step1->Step2 Step3 Add Benzyl Bromide Step2->Step3 Step4 Stir at room temperature or gentle heating Step3->Step4 Step5 Reaction monitoring (TLC, LC-MS) Step4->Step5 Step6 Aqueous work-up and extraction Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End End Product: 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Step7->End

Caption: Workflow for N-benzylation.

Experimental Protocol for the N-benzylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine [3]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base to the solution. For a strong base, sodium hydride (NaH, 1.1 eq) is effective and should be added portion-wise at 0 °C. For a milder base, potassium carbonate (K₂CO₃, 2.0 eq) can be used, often with gentle heating. Stir the mixture for 15-30 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Reagent/SolventMolar RatioBaseTemperatureTypical Yield
4-chloro-1H-pyrrolo[3,2-c]pyridine1.0 eqNaH (1.1 eq)0 °C to RT80-95%
Benzyl Bromide1.1 eqK₂CO₃ (2.0 eq)RT to 60 °C
Anhydrous DMF or Acetonitrile-

Conclusion

The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is a multi-step process that relies on the strategic construction of the core heterocyclic system followed by key functionalization reactions. The choice of starting materials, particularly the initial substituted pyridine, is critical for the overall efficiency of the synthesis. The protocols outlined in this guide provide a robust framework for researchers in the field of drug discovery and development to access this important synthetic intermediate. The causality behind each experimental choice, from the activation of the pyridine ring to the selection of bases for N-alkylation, is rooted in fundamental principles of organic chemistry, ensuring a reproducible and scalable synthetic route.

References

  • Efficient Domino Strategy for Synthesis of 3‐Substituted 1, 5‐Dihydro‐4 H ‐pyrrolo[3,2‐ c ]pyridin‐4‐one Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (2013). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Method for synthesizing 4-chloro-pyridine. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. (1988). Organic Preparations and Procedures International. Retrieved January 17, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Semantic Scholar. Retrieved January 17, 2026, from [Link]

Sources

Unveiling the Therapeutic Landscape of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. As a Senior Application Scientist, the following content is structured to offer not just a list of possibilities, but a scientifically-grounded rationale for target selection and a practical framework for experimental validation. The core of this analysis is built upon the established biological activities of the broader pyrrolo[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry.

The Pyrrolo[3,2-c]pyridine Scaffold: A Foundation for Targeted Therapies

The pyrrolo[3,2-c]pyridine nucleus is an analog of the purine ring of ATP, the universal energy currency in cellular biochemistry.[1] This structural mimicry is a cornerstone of its therapeutic potential, positioning derivatives of this scaffold as competitive inhibitors for a vast array of enzymes that utilize ATP, most notably the kinase superfamily.[1][2] Furthermore, the unique geometry and electronic properties of this heterocyclic system have been exploited to target other critical cellular components, such as the cytoskeletal protein tubulin.[3][4][5][6]

Given this precedent, our investigation into the specific derivative, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, will focus on two primary, evidence-based target classes: Protein Kinases and Tubulin .

Primary Target Class 1: Protein Kinases

The human kinome represents one of the most significant classes of drug targets, particularly in oncology and immunology. The ability of the pyrrolo[3,2-c]pyridine core to occupy the ATP-binding pocket of kinases makes this a highly probable target class for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

FMS Kinase (CSF-1R): A High-Priority Target

Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of monocytes and macrophages.[7][8] Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[7][8]

Multiple studies have demonstrated that pyrrolo[3,2-c]pyridine derivatives are potent and selective inhibitors of FMS kinase.[7][8][9][10] For instance, certain diarylamide and diarylurea derivatives of this scaffold have exhibited IC50 values in the nanomolar range against FMS kinase.[7][8] The selectivity of these compounds for FMS over other kinases underscores the potential for developing targeted therapies with reduced off-target effects.[7][8]

Hypothesized Mechanism of Action:

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is hypothesized to act as an ATP-competitive inhibitor of FMS kinase. The pyrrolo[3,2-c]pyridine core likely forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the benzyl and chloro substituents may engage in additional hydrophobic and halogen-bonding interactions within the active site, contributing to both potency and selectivity.

Hypothesized FMS Kinase Inhibition Pathway
Other Potential Kinase Targets

While FMS kinase is a prime candidate, the ATP-mimetic nature of the scaffold suggests that other kinases could also be targets. Limited activity against FLT3 (D835Y) and c-MET has been observed for some derivatives.[7][8] Therefore, a broad kinase panel screening is a logical step in the target deconvolution process.

Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently validate kinase targets for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Kinase_Workflow Start Start: Compound 1-benzyl-4-chloro- 1H-pyrrolo[3,2-c]pyridine Kinase_Screen Tier 1: Broad Kinase Panel Screen (e.g., 400+ kinases) Start->Kinase_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Kinase_Screen->Hit_ID IC50 Tier 2: IC50 Determination (Dose-Response Assays for Hits) Hit_ID->IC50 Primary Hits Cell_Assay Tier 3: Cell-Based Assays (Target Engagement & Pathway Modulation) IC50->Cell_Assay In_Vivo Tier 4: In Vivo Efficacy Studies (Xenograft or Disease Models) Cell_Assay->In_Vivo End Validated Target(s) In_Vivo->End

Kinase Target Validation Workflow

Detailed Protocol: Tier 2 - FMS Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the in vitro potency (IC50) of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine against recombinant human FMS kinase.

  • Materials:

    • Recombinant human FMS kinase (e.g., from Carna Biosciences).

    • ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Test compound stock solution in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.

    • Add a fixed concentration of FMS kinase to each well of the assay plate.

    • Add the diluted test compound to the wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of ATP (at or near its Km) and the peptide substrate.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's protocol.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Primary Target Class 2: Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[4] Disruption of microtubule dynamics is a clinically validated anticancer strategy.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[3][4][5][6] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, inducing G2/M phase cell cycle arrest and apoptosis.[3][4][5]

Hypothesized Mechanism of Action:

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is hypothesized to bind to the colchicine site on β-tubulin. This binding event sterically hinders the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and eventual induction of apoptosis.

Hypothesized Tubulin Polymerization Inhibition Pathway
Experimental Workflow for Tubulin Target Validation

Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Objective: To determine if 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine inhibits the polymerization of purified tubulin.

  • Materials:

    • Purified bovine brain tubulin (>99% pure, Cytoskeleton, Inc.).

    • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP solution.

    • Test compound, positive control (e.g., colchicine), and negative control (DMSO).

    • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Resuspend purified tubulin in general tubulin buffer on ice.

    • Add the test compound or controls at various concentrations to the tubulin solution.

    • Incubate on ice for 15 minutes to allow for binding.

    • Initiate polymerization by adding GTP and transferring the samples to a pre-warmed (37°C) cuvette or 96-well plate in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the compound-treated samples to the controls. Inhibition is observed as a decrease in the rate and extent of polymerization.

Quantitative Data from Representative Pyrrolo[3,2-c]pyridine Derivatives

Compound ClassTargetIC50 (nM)Cancer Cell LinesAntiproliferative IC50 (µM)Reference
Diarylureas/DiarylamidesFMS Kinase30 - 60Ovarian, Prostate, Breast0.15 - 1.78[7][8]
6-Aryl-1-(3,4,5-trimethoxyphenyl)TubulinN/AHeLa, SGC-7901, MCF-70.12 - 0.21[3][4][5][6]

Conclusion and Future Directions

The existing literature strongly supports the hypothesis that 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine has the potential to target both protein kinases , with a high probability for FMS kinase , and tubulin polymerization . The provided experimental workflows offer a clear path for the validation of these targets.

Future research should prioritize a broad kinase screen to identify both primary and potential off-targets, followed by in-depth cellular assays to confirm target engagement and downstream pathway modulation. For tubulin, positive results in the polymerization assay should be followed by cell cycle analysis and immunofluorescence studies to visualize microtubule disruption. The dual potential of this scaffold class for both kinase and tubulin inhibition presents an exciting avenue for the development of novel therapeutics with multifaceted mechanisms of action.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1337-1347. [Link]

  • Ghattas, M. A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 421-437. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Pharmaceutical Chemistry Journal, 52(8), 694-701. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Pharmaceutical Chemistry Journal, 52, 694–701. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(2), 435. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2135-2160. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

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Methodological & Application

Application Notes and Protocols for the Characterization of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The development of small molecule inhibitors targeting specific kinases has revolutionized therapeutic strategies. The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic system for the design of potent kinase inhibitors.[3][4] This document provides a comprehensive guide for the characterization of a novel pyrrolo[3,2-c]pyridine derivative, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine , as a potential kinase inhibitor. These application notes and protocols are designed to guide researchers through the essential biochemical and cellular assays required to determine the compound's potency, selectivity, and mechanism of action.

Introduction: The Rationale for Targeting Kinases with Pyrrolo[3,2-c]pyridines

Kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability.[2] The human genome contains over 500 protein kinases, and aberrant kinase activity is a known driver of oncogenesis, inflammation, and other pathological conditions.[5] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[2]

The pyrrolopyrimidine and related fused heterocyclic scaffolds, such as pyrrolo[3,2-c]pyridine, bear structural resemblance to the adenine core of ATP, the natural co-substrate for all kinases.[6] This structural mimicry makes them ideal starting points for the development of ATP-competitive kinase inhibitors.[6] Various derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including FMS kinase, and have shown anti-proliferative effects in cancer cell lines.[3][4]

This guide will focus on the systematic evaluation of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine , a representative of this promising class of compounds. The protocols outlined herein are designed to be adaptable and provide a robust framework for the comprehensive characterization of novel kinase inhibitors.

Preliminary Compound Handling and Preparation

Prior to initiating biological assays, it is crucial to ensure the purity and proper handling of the test compound.

  • Purity Assessment : The purity of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine should be determined by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility : The solubility of the compound in aqueous buffers and common organic solvents, such as dimethyl sulfoxide (DMSO), should be determined. For most in vitro and cell-based assays, a concentrated stock solution (e.g., 10-50 mM) is prepared in 100% DMSO. It is critical to determine the maximum percentage of DMSO that can be tolerated in each assay without affecting the biological system.[1]

  • Stability : The stability of the compound in solution under storage and assay conditions should be assessed to ensure that the observed activity is not due to a degradation product.

Biochemical Assays: Determining In Vitro Potency and Selectivity

Biochemical assays are the first step in characterizing a new kinase inhibitor, providing a direct measure of its ability to inhibit the enzymatic activity of a purified kinase.[5]

IC50 Determination: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key parameter that defines the potency of an inhibitor.[5] A widely used method for determining the IC50 is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2][7]

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

  • Reagent Preparation :

    • Prepare a 2X kinase solution in kinase reaction buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.[7]

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine ATP-competitive inhibition.[7]

    • Prepare a serial dilution of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in kinase reaction buffer containing the appropriate final concentration of DMSO (typically ≤1%).

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the serially diluted compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[7]

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis :

    • The luminescence signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical IC50 Data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Target KinaseIC50 (nM)
FMS Kinase45
c-MET250
FLT3800
VEGFR21200

This data is for illustrative purposes only.

Kinase Selectivity Profiling

To assess the specificity of the inhibitor, it is essential to screen it against a panel of other kinases.[3] This provides an early indication of potential off-target effects. A broad kinase panel screen can be outsourced to specialized contract research organizations (CROs) or performed in-house using established assay platforms.

Experimental Workflow: Kinase Selectivity Profiling

Caption: Workflow for kinase selectivity profiling.

The selectivity profile helps in understanding the therapeutic window of the compound and predicting potential side effects. For example, a related pyrrolo[3,2-c]pyridine derivative, compound 1r, showed selectivity for FMS kinase over a panel of 40 other kinases.[3][4]

Cell-Based Assays: Validating a "Hit" in a Physiological Context

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.[8][9]

Target Engagement Assays

These assays confirm that the compound binds to its intended target within the cell. A common method is to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase.

Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment :

    • Culture a relevant cell line that expresses the target kinase. For FMS kinase, bone marrow-derived macrophages (BMDMs) or cancer cell lines with high FMS expression would be appropriate.[3]

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine for a specified duration (e.g., 1-2 hours).

    • If the kinase requires activation, stimulate the cells with the appropriate ligand (e.g., CSF-1 for FMS kinase) for a short period before harvesting.[3]

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Signaling Pathway: FMS Kinase

FMS_Pathway CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds & Activates Downstream Downstream Signaling (e.g., p-ERK, p-AKT) FMS->Downstream Phosphorylates Inhibitor 1-benzyl-4-chloro-1H- pyrrolo[3,2-c]pyridine Inhibitor->FMS Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified FMS kinase signaling pathway.

Cellular Proliferation and Viability Assays

If the target kinase is involved in cell growth and survival, its inhibition should lead to a decrease in cell proliferation or viability.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine for 72 hours.

  • Viability Measurement :

    • MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay : Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis : Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Hypothetical Cell Viability Data

Cell LineTarget Kinase ExpressionGI50 (µM)
Ovarian Cancer (SK-OV-3)High FMS0.5
Breast Cancer (MCF-7)Moderate FMS1.2
Prostate Cancer (PC-3)High FMS0.8
Normal Fibroblasts (HS 27)Low FMS> 10

This data is for illustrative purposes only, based on findings for similar compounds.[3]

Concluding Remarks

The protocols and application notes provided in this guide offer a comprehensive framework for the initial characterization of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine as a kinase inhibitor. By systematically determining its in vitro potency, selectivity, and cellular activity, researchers can build a robust data package to support further preclinical development. The pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors, and a thorough understanding of the biological activity of new derivatives is paramount to advancing these promising compounds toward clinical applications.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Abouzid, K. M., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Promega Corpor
  • Cristalli, G., et al. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONE. OPPI BRIEFS, 20(3).
  • Singh, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • Abouzid, K. M., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases and as disruptors of microtubule dynamics, highlighting their potential in oncology and inflammatory diseases.[1][2][3] Specifically, compounds bearing the 1H-pyrrolo[3,2-c]pyridine structure have been identified as FMS kinase inhibitors with potential applications in cancer and arthritis, as well as tubulin polymerization inhibitors with potent anticancer activities.[2][4] The compound of interest, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, belongs to this promising class of molecules. Its structural features suggest a potential interaction with ATP-binding sites of protein kinases, a major class of drug targets in modern therapeutics.[5]

This document provides a comprehensive guide for the in vitro evaluation of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. We present two detailed protocols: a primary biochemical assay to determine its direct inhibitory effect on a representative protein kinase, and a secondary cell-based assay to assess its anti-proliferative activity in a relevant cancer cell line. These protocols are designed to be robust and self-validating, providing researchers with a solid framework to investigate the compound's mechanism of action and therapeutic potential.[6][7][8]

Principle of the Assays

The in vitro evaluation of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine will be conducted in a two-tiered approach:

  • Biochemical Kinase Inhibition Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a selected protein kinase.[9][10] We will utilize a generic tyrosine kinase as a starting point, given the prevalence of kinase inhibition among pyrrolopyridine derivatives. The assay will quantify the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compound. The detection of phosphorylation can be achieved through various methods, such as radiometric or luminescence-based readouts.[11][12][13]

  • Cell-Based Anti-Proliferation Assay: To translate the findings from the biochemical assay into a more physiologically relevant context, a cell-based assay will be performed.[6] This assay will determine the compound's ability to inhibit the growth and proliferation of a cancer cell line. The choice of the cell line should ideally be guided by the kinase target's relevance to a specific cancer type. A common method for assessing cell viability is the use of a metabolic indicator dye, such as resazurin or MTT.[8]

Experimental Workflow Overview

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Incubate Kinase with Test Compound A->B C Initiate Reaction with ATP/Substrate B->C D Stop Reaction and Detect Phosphorylation C->D E Data Analysis: IC50 Determination D->E K Data Analysis: GI50 Determination E->K Correlate Biochemical and Cellular Activity F Seed Cancer Cells in Microplate G Treat Cells with Test Compound F->G H Incubate for 48-72 hours G->H I Add Viability Reagent (e.g., Resazurin) H->I J Measure Signal (Fluorescence/Absorbance) I->J J->K

Figure 1: General experimental workflow for the in vitro evaluation of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

PART 1: Biochemical Kinase Inhibition Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine against a representative tyrosine kinase. A luminescence-based assay measuring ATP consumption (e.g., Kinase-Glo®) is described here for its high sensitivity and amenability to high-throughput screening.[13]

Materials and Reagents
  • Test Compound: 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine (MW: 242.70 g/mol )

  • Tyrosine Kinase: e.g., recombinant human Src kinase (or another relevant kinase)

  • Kinase Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate

  • Adenosine Triphosphate (ATP): High purity, molecular biology grade

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • Control Inhibitor: e.g., Staurosporine or a known inhibitor for the chosen kinase

  • DMSO: ACS grade

  • Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel Pipettes and/or Liquid Handling System

  • Plate Luminometer

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 nM). A 10-point, 3-fold dilution series is recommended as a starting point.

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (and DMSO as a vehicle control) to the wells of the microplate.

    • Include "no enzyme" and "no compound" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized based on the manufacturer's recommendations and preliminary experiments to be in the linear range of the assay.

    • Add 24 µL of the kinase/substrate master mix to each well containing the compound.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Phosphorylation:

    • Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km for the specific kinase (this is crucial for accurate IC50 determination of ATP-competitive inhibitors).[12]

    • Add 25 µL of the ATP solution to each well to start the reaction. The final reaction volume will be 50 µL.

    • Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • The luminescent signal is inversely proportional to kinase activity (higher activity = less ATP remaining = lower signal).

    • Percent inhibition is calculated as follows: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme)

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

ParameterDescription
Top The maximum percent inhibition (should be close to 100%).
Bottom The minimum percent inhibition (should be close to 0%).
LogIC50 The logarithm of the compound concentration that gives 50% inhibition.
HillSlope The steepness of the curve.

PART 2: Cell-Based Anti-Proliferation Assay Protocol

This protocol determines the growth inhibitory potential (GI50) of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine on a relevant cancer cell line. The resazurin (alamarBlue®) assay is used, which measures the metabolic activity of viable cells.

Materials and Reagents
  • Test Compound: 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

  • Cancer Cell Line: e.g., A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or a cell line known to be sensitive to inhibitors of the targeted kinase.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Resazurin Sodium Salt Solution: (e.g., 0.15 mg/mL in PBS)

  • Control Drug: e.g., Doxorubicin or another standard chemotherapeutic agent.

  • DMSO: Cell culture grade.

  • Microplates: Clear, flat-bottom 96-well plates.

  • CO₂ Incubator: 37°C, 5% CO₂.

  • Fluorescence Plate Reader: Excitation ~560 nm, Emission ~590 nm.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and control drug in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Viability Assessment:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for another 2-4 hours, or until the color of the vehicle control wells turns from blue to pink.

    • Measure the fluorescence using a plate reader.

Data Analysis
  • Calculate Percent Growth Inhibition:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Calculate the percent growth inhibition relative to the vehicle control: % Growth Inhibition = 100 * (1 - (Fluorescence_treated / Fluorescence_vehicle))

  • GI50 Determination:

    • Plot the percent growth inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 value (the concentration that causes 50% growth inhibition).

ParameterValue
Cell Line [Specify Cell Line]
Seeding Density [Specify Density] cells/well
Incubation Time [Specify Time] hours
GI50 (Test Compound) [Calculated Value] µM
GI50 (Control Drug) [Calculated Value] µM

Signaling Pathway Context

G RTK Receptor Tyrosine Kinase (e.g., FMS) Substrate Substrate Protein RTK->Substrate Phosphorylation Compound 1-benzyl-4-chloro- 1H-pyrrolo[3,2-c]pyridine Compound->RTK Inhibition ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Hypothesized mechanism of action for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine as a kinase inhibitor.

Trustworthiness and Self-Validation

The protocols described above include several internal controls to ensure the validity of the results:

  • Positive and Negative Controls: The use of a known inhibitor (positive control) and a vehicle (negative control) in both assays helps to validate the assay performance and normalize the data.

  • Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of IC50 and GI50 values and helps to identify potential off-target effects at high concentrations.

  • ATP Concentration at Km: In the biochemical assay, using an ATP concentration near the Km of the kinase is critical for obtaining meaningful IC50 values for ATP-competitive inhibitors.[12]

  • Correlation of Data: A good correlation between the biochemical IC50 and the cellular GI50 can provide confidence in the on-target activity of the compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial in vitro characterization of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. By following these detailed methodologies, researchers can obtain reliable data on the compound's kinase inhibitory potential and its anti-proliferative effects. These findings will be crucial for guiding further drug development efforts, including lead optimization, selectivity profiling, and in vivo efficacy studies.

References

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  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • American Association for Cancer Research. (2023). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Enzyme assay. Retrieved from [Link]

  • Karaman, B., & Sippl, W. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • Louisiana State University Health Sciences Center Shreveport. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Enzyme kinetics. Retrieved from [Link]

  • Brown, A. M., & Sarna, H. (2010). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 641, 69–81. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300764. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2135. Retrieved from [Link]

  • Nielsen, M. K., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3294. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chloro-benzyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1157–1166. Retrieved from [Link]

  • European Patent Office. (2006). PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2135. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolo[3,2-c]pyridine Derivative

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of this scaffold have demonstrated a range of anticancer properties, including the inhibition of critical cellular processes like tubulin polymerization and the activity of key signaling molecules such as FMS kinase.[3][4][5][6][7] For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent colchicine-binding site inhibitors, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[3][5] Others have shown potent antiproliferative activity against various cancer cell lines, including ovarian, prostate, breast, and melanoma.[4][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a specific, yet understudied, derivative: 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine . While direct biological data for this compound is not extensively published, its structural similarity to known anticancer agents warrants a thorough investigation into its potential as a therapeutic candidate. The synthesis of the parent compound, 4-chloro-1H-pyrrolo[3,2-c]pyridine, has been previously described, providing a basis for the availability of such derivatives for research.[9]

These application notes will guide the user through a logical, stepwise approach to evaluating the cytotoxic and cytostatic effects of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine on various cancer cell lines. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations of the scientific rationale behind each step.

I. Initial Assessment of Cytotoxicity and Viability

The first critical step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[10][11]

Causality Behind the Choice of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10][12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.[11] This assay provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing a compound's potency.[13][14]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in DMSO seed_cells Seed cells into 96-well plates and allow to adhere overnight prep_compound->seed_cells prep_cells Culture and harvest selected cancer cell lines prep_cells->seed_cells treat_cells Treat cells with a serial dilution of the test compound seed_cells->treat_cells incubate_treat Incubate for 24, 48, or 72 hours treat_cells->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate percentage of cell viability relative to vehicle control read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 value calculate_viability->plot_curve

Caption: Workflow for determining the IC50 of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine using the MTT assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[15]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15]

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

ParameterDescription
Cell Lines A panel of cell lines from different cancer types (e.g., breast, lung, cervical) should be used to assess the compound's spectrum of activity.
Concentration Range A wide range of concentrations should be tested initially to determine the approximate IC50, followed by a narrower range for more precise determination.
Incubation Time Testing at multiple time points (24, 48, 72 hours) can provide insights into the time-dependent effects of the compound.
Controls A vehicle control (DMSO) is essential to account for any effects of the solvent. A positive control (e.g., a known cytotoxic drug like doxorubicin) can validate the assay.

II. Investigating the Mechanism of Cell Death: Apoptosis

If 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is found to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[16] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[17]

Rationale for the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[18] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, by co-staining with Annexin V and PI, it is possible to distinguish between:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow: Apoptosis Detection

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates and allow to adhere treat_cells Treat cells with the compound at IC50 and 2x IC50 concentrations seed_cells->treat_cells harvest_cells Harvest both adherent and floating cells treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend cells in 1X Annexin V binding buffer wash_cells->resuspend_buffer add_stains Add FITC-Annexin V and Propidium Iodide resuspend_buffer->add_stains incubate_stain Incubate in the dark at room temperature add_stains->incubate_stain analyze_flow Analyze cells by flow cytometry incubate_stain->analyze_flow quantify_populations Quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells analyze_flow->quantify_populations G cluster_prep Preparation cluster_fix_stain Fixation and Staining cluster_analysis Analysis seed_cells Seed and treat cells as in the apoptosis assay harvest_cells Harvest and wash cells seed_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_fixed Wash fixed cells to remove ethanol fix_cells->wash_fixed stain_cells Resuspend in PI/RNase staining solution wash_fixed->stain_cells incubate_stain Incubate in the dark stain_cells->incubate_stain analyze_flow Analyze cells by flow cytometry incubate_stain->analyze_flow generate_histogram Generate DNA content histogram analyze_flow->generate_histogram quantify_phases Quantify the percentage of cells in G0/G1, S, and G2/M phases generate_histogram->quantify_phases

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells treated with 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

  • PBS

  • Cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Treat cells as described in Protocol 2.

    • Harvest cells by trypsinization, wash with PBS, and centrifuge.

    • Resuspend the cell pellet and, while vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight). [19]2. Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The fluorescence intensity of the PI signal will be collected.

Data Analysis:

  • The data will be displayed as a histogram of DNA content.

  • The G0/G1 peak will have the lowest fluorescence intensity (2N DNA content), and the G2/M peak will have approximately double the fluorescence intensity (4N DNA content). The S phase will be the region between these two peaks.

  • Software analysis can be used to quantify the percentage of cells in each phase of the cell cycle.

  • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

IV. Assessing the Impact on Cell Migration and Invasion

A key hallmark of cancer is metastasis, which involves the migration and invasion of cancer cells. Therefore, it is important to investigate whether 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine can inhibit these processes. The wound healing (scratch) assay and the transwell (Boyden chamber) assay are two common in vitro methods for studying cell migration and invasion. [20][21][22]

Rationale for the Wound Healing and Transwell Assays

The wound healing assay is a simple and cost-effective method to study collective cell migration. [20]A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. [20]This assay is useful for screening compounds that may inhibit cell motility. The transwell assay provides a more quantitative measure of cell migration and can be adapted to study invasion. [21][22]Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). Migratory cells move through the pores to the lower side of the membrane. [22]For an invasion assay , the membrane is coated with an extracellular matrix (ECM) protein like Matrigel, and cells must degrade this matrix to migrate through. [22][23]

Protocol 4: Wound Healing (Scratch) Assay

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a plate at a density that will form a confluent monolayer after 24 hours. [24][25]2. Creating the Wound:

    • Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the monolayer. [20][24] * Wash the wells gently with PBS to remove detached cells. [24]3. Treatment and Imaging:

    • Add fresh medium containing the test compound at non-toxic concentrations (determined from the MTT assay).

    • Immediately capture an image of the scratch at time 0. [20] * Incubate the plate and capture images of the same area at regular intervals (e.g., 6, 12, 24 hours). [20] Data Analysis:

  • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure:

    • % Wound Closure = [(Initial Width - Width at time T) / Initial Width] x 100

  • Compare the rate of wound closure in treated wells to that of control wells.

Protocol 5: Transwell Migration/Invasion Assay

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet stain

Procedure:

  • Preparation of Inserts:

    • For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. [23] * Rehydrate the membrane (coated or uncoated) with serum-free medium.

  • Cell Seeding and Migration/Invasion:

    • Harvest cells and resuspend them in serum-free medium.

    • Add the cell suspension to the upper chamber of the transwell insert.

    • Add medium containing 10% FBS (as a chemoattractant) to the lower chamber. [26] * Add the test compound to both the upper and lower chambers.

    • Incubate for an appropriate time (e.g., 24 hours) to allow for migration or invasion. [26]3. Fixation and Staining:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. [23][26] * Fix the cells that have migrated to the lower surface of the membrane with methanol or paraformaldehyde. [26] * Stain the migrated cells with 0.1% crystal violet. [26]4. Quantification:

    • Wash the inserts to remove excess stain.

    • Count the stained cells in several random fields of view under a microscope.

    • Alternatively, the dye can be eluted with a solvent (e.g., acetic acid), and the absorbance can be measured with a microplate reader. [26] Data Analysis:

  • Calculate the average number of migrated/invaded cells per field for each condition.

  • Compare the number of migrated/invaded cells in treated wells to that of control wells.

AssayMeasuresAdvantages
Wound Healing Collective cell migrationSimple, inexpensive, good for initial screening
Transwell Migration Individual cell migration towards a chemoattractantQuantitative, more representative of chemotaxis
Transwell Invasion Cell invasion through an extracellular matrix barrierMimics a key step in metastasis, quantitative

V. Summary and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and cell migration/invasion, researchers can gain valuable insights into its biological activity and mechanism of action. Positive results from these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models of cancer. The exploration of the specific molecular targets of this compound would also be a critical next step in its development as a novel cancer therapeutic.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • Scratch Wound Healing Assay - Bio-protocol. Available at: [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research - Protocols.io. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • Deep Dive into the Transwell Migration and Invasion Assay - CLYTE Technologies. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

  • Standard Operating Procedure (SOP) for Transwell Migration Assay - ResearchHub. Available at: [Link]

  • Transwell Migration and Invasion Assays - Creative Bioarray. Available at: [Link]

  • Scratch Assay protocol. Available at: [Link]

  • Cytotoxicity Assay Protocol - Protocols.io. Available at: [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. Available at: [Link]

  • Cell Cycle Analysis. Available at: [Link]

  • Wound Healing and Migration Assays - ibidi. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. Available at: [Link]

  • Cell cycle analysis - Wikipedia. Available at: [Link]

  • Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Available at: [Link]

  • SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H). Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling with 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of pharmaceutical and materials science. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2] This reaction facilitates the strategic union of sp²-hybridized carbon atoms, proving indispensable for the synthesis of complex biaryl and heteroaryl structures.[3]

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active molecules. The ability to introduce diverse aryl and heteroaryl substituents at the 4-position via Suzuki-Miyaura coupling of precursors like 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine opens a direct and modular route to novel chemical entities for drug discovery programs.[4][5] However, the coupling of heteroaryl chlorides, particularly electron-rich N-heterocycles, can be challenging due to their lower reactivity compared to bromides or iodides and the potential for catalyst inhibition by the nitrogen lone pair.[6][7]

This document provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Mechanism and Key Considerations

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[2] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Ar' RedElim->Product Aryl_Cl 1-benzyl-4-chloro-1H- pyrrolo[3,2-c]pyridine Aryl_Cl->OxAdd Boronic_Acid Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ Boronic_Acid->Borate Activation Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine:

  • The Challenge of Heteroaryl Chlorides: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the rate-limiting oxidative addition step.[8] For heteroaryl chlorides like our substrate, this challenge is amplified. Success hinges on the selection of a highly active catalyst system.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may prove sluggish. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[6][9] Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are highly recommended for this type of transformation.[7][10]

  • Choice of Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which then participates in transmetalation.[2] The choice of base can significantly impact yield and side-product formation. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point to avoid substrate degradation.[11]

  • Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic-soluble substrate and the inorganic base.[12] Common solvent systems include 1,4-dioxane/water, toluene/water, or 2-MeTHF/water.[9][12] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Experimental_Workflow Start Start Reagents Combine Reactants: 1. 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine 2. Arylboronic Acid 3. Base (K₂CO₃) 4. Pd Catalyst/Ligand Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Inert Purge with Inert Gas (N₂ or Ar) Solvent->Inert Heat Heat Reaction Mixture (e.g., 80-100 °C) Inert->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up: 1. Cool to RT 2. Dilute with Water 3. Extract with Organic Solvent Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterization of Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials and Reagents
ReagentCAS NumberSupplierPurityNotes
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine35636-10-3e.g., Sigma-Aldrich>95%Substrate[13][14]
Arylboronic AcidVariableVarious>97%Coupling partner[15]
SPhos Pd G2 Precatalyst1445085-87-9Various>98%Recommended catalyst
Potassium Carbonate (K₂CO₃)584-08-7Various>99%Anhydrous, powdered
1,4-Dioxane (anhydrous)123-91-1Various>99.8%Degas before use
Deionized Water7732-18-5In-house-Degas before use
Ethyl Acetate (EtOAc)141-78-6VariousHPLCFor extraction
Brine (Saturated NaCl solution)-In-house-For work-up
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6VariousAnhydrousFor drying
Silica Gel7631-86-9Various230-400 meshFor column chromatography
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with temperature control

  • Inert gas line (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), potassium carbonate (2.0–3.0 equiv), and the SPhos Pd G2 precatalyst (1–3 mol%).[9][11]

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting halide. The precatalyst is air-stable and convenient to handle, generating the active Pd(0) species in situ.[6]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity and to prevent side reactions.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio, ensuring all solids dissolve upon heating).

    • Rationale: The solvent mixture is chosen to solubilize both the organic reactants and the inorganic base. Degassing (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) removes dissolved oxygen.[16]

  • Reaction: Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to drive the oxidative addition of the less reactive chloro-heterocycle.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

    • Rationale: Reaction times can vary significantly depending on the reactivity of the specific arylboronic acid used.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Ineffective catalyst; Insufficient temperature; Poor degassing.Screen alternative ligands (e.g., XPhos) or a different palladium source (e.g., Pd₂(dba)₃ with a ligand).[16] Increase the reaction temperature in 10 °C increments. Ensure solvents are rigorously degassed.
Protodeboronation Boronic acid instability; Harsh basic conditions.Use a milder base (e.g., NaHCO₃) or anhydrous conditions with K₃PO₄.[12] Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[15][17]
Homocoupling of Boronic Acid Presence of oxygen; Catalyst choice.Improve degassing procedure.[12] A bulkier ligand on the palladium catalyst can sometimes suppress this side reaction.
Product Degradation High temperature; Strong base.Reduce the reaction temperature. Screen milder bases (e.g., Cs₂CO₃, K₃PO₄).

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for the functionalization of the 1H-pyrrolo[3,2-c]pyridine core. While the use of a chloro-substituted heterocycle presents challenges, the application of modern, highly active palladium catalyst systems with bulky, electron-rich phosphine ligands enables this transformation with high efficiency. The protocol detailed herein offers a validated starting point for researchers to synthesize novel derivatives of this important scaffold, paving the way for advancements in medicinal chemistry and materials science. Careful attention to catalyst selection, base, solvent, and the maintenance of an inert atmosphere are paramount to achieving success.

References

  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Wikipedia. (2024). Suzuki reaction.
  • Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Journal of the American Chemical Society. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • BenchChem. (2025). The Chemistry of Boronic Acids: Suzuki Coupling and Beyond.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Semantic Scholar. (n.d.). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
  • Sigma-Aldrich. (n.d.). 1-BENZYL-4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Sinfoo Biotech. (n.d.). 1-benzyl-4-chloro-1h-pyrrolo[3,2-c]pyridine.

Sources

Developing Anticancer Agents from 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Notably, derivatives of this heterocyclic system have shown significant promise as anticancer agents.[2][3] This guide provides a comprehensive overview of the development of anticancer agents derived from the core structure of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. We will delve into the synthesis, mechanisms of action, and preclinical evaluation of these compounds, offering detailed protocols and expert insights to facilitate further research and development in this area.

The rationale for focusing on this scaffold lies in its structural similarity to purines, suggesting its potential to interact with a variety of biological targets, including kinases.[4] Furthermore, the specific substitution pattern of a benzyl group at the 1-position and a chlorine atom at the 4-position provides a versatile platform for chemical modification and optimization of anticancer activity. Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives to act as potent inhibitors of tubulin polymerization and FMS kinase, both of which are validated targets in oncology.[2][5]

This document will serve as a technical guide, providing not only step-by-step protocols for key experiments but also the scientific reasoning behind these methodologies. Our aim is to equip researchers with the necessary tools and knowledge to advance the development of this promising class of anticancer compounds.

Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine and its Derivatives

The synthesis of the 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine core and its subsequent derivatization is a critical first step in the development of novel anticancer agents. The following protocol is a generalizable multistep synthesis adapted from established literature procedures for related pyrrolopyridine structures.[2]

Synthetic Scheme

Synthesis_Scheme A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Key Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F 1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine E->F Benzyl bromide, K2CO3 G 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine F->G POCl3 Tubulin_Inhibition_Pathway Compound 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes to form Spindle Mitotic Spindle Formation Microtubules->Spindle Forms CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces FMS_Kinase_Inhibition Compound 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Derivative FMS FMS Kinase Compound->FMS Inhibits ATP Binding PhosphoSubstrate Phosphorylated Substrate FMS->PhosphoSubstrate Phosphorylates ATP ATP ATP->FMS Substrate Substrate Substrate->FMS Signaling Downstream Signaling PhosphoSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological properties, including potent inhibition of various kinases, and significant anticancer and anti-inflammatory effects.[3] The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it an attractive framework for the design of targeted therapeutics. Specifically, analogs of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS Number: 35636-10-3) serve as a crucial starting point for the exploration of novel small molecule inhibitors.[4][5] The strategic placement of the benzyl group at the N1 position and the chloro group at the C4 position provides key handles for synthetic modification, allowing for a systematic investigation of the structure-activity relationships that govern their biological function.

This guide provides a comprehensive overview of the methodologies and experimental considerations for conducting SAR studies on 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

I. Synthetic Strategies and Library Design

The foundation of a successful SAR study lies in the rational design and efficient synthesis of a diverse library of analogs. The 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine core offers multiple points for chemical modification.

A. General Synthetic Scheme

The synthesis of the core scaffold and its subsequent diversification can be achieved through a multi-step sequence. A representative synthetic pathway often begins with commercially available pyridine derivatives, which are then elaborated to construct the fused pyrrole ring.[3]

Diagram: General Synthetic Workflow for Analog Generation

synthetic_workflow Start Starting Materials (e.g., Substituted Pyridines) Step1 Scaffold Synthesis (Formation of Pyrrolo[3,2-c]pyridine core) Start->Step1 Step2 Introduction of Benzyl Group (N1-Alkylation) Step1->Step2 Step3 Chlorination at C4 Step2->Step3 Core 1-Benzyl-4-chloro-1H- pyrrolo[3,2-c]pyridine Step3->Core Diversification Parallel Synthesis / Analog Generation Core->Diversification R1 Modification at Benzyl Ring (R1) Diversification->R1 R2 Substitution at C4 (R2) Diversification->R2 R3 Modification at Pyrrole/Pyridine Rings (R3) Diversification->R3 Library Diverse Chemical Library R1->Library R2->Library R3->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Final Pure Analogs for Biological Screening Purification->Final

Caption: A generalized workflow for the synthesis and diversification of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine analogs.

B. Key Points of Diversification for SAR Studies
  • N1-Benzyl Group Modifications: The benzyl moiety can be readily modified to explore the impact of steric and electronic properties on biological activity. Variations can include:

    • Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, and para positions.

    • Replacement of the phenyl ring: Substituting with other aromatic or heteroaromatic rings.

    • Alteration of the benzylic methylene linker: Introducing substituents or replacing it with other functional groups.

  • C4-Position Modifications: The chloro group serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.[6] This position is critical for exploring interactions with the target protein. Common modifications include:

    • Amines: Introduction of primary, secondary, and cyclic amines.

    • Alkoxides and Thiolates: Formation of ether and thioether linkages.

    • Carbon-carbon bond formation: Utilizing cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

  • Modifications on the Pyrrolopyridine Core: While more synthetically challenging, modifications to the core scaffold itself can provide valuable SAR insights. This could involve substitutions at other available positions on the pyrrole or pyridine rings.

II. Biological Evaluation: Protocols and Methodologies

A tiered approach to biological screening is recommended to efficiently identify promising candidates from the synthesized library.

A. Primary Screening: In Vitro Kinase Inhibition Assays

Given that many pyrrolopyridine derivatives exhibit kinase inhibitory activity, a primary screen against a panel of relevant kinases is a logical starting point.[7][8]

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay format is highly amenable to high-throughput screening due to its sensitivity and robustness.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., FMS, EGFR, VEGFR)[7]

  • Substrate peptide with a biotin tag

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • XL665-labeled streptavidin

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In the assay plate, add 2 µL of the diluted test compound or DMSO (for control wells).

  • Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[10]

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled antibody and XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: HTRF Kinase Assay Workflow

htrf_workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction & Detection cluster_readout Data Acquisition & Analysis Compound Add Test Compound / DMSO Enzyme Add Kinase + Substrate Compound->Enzyme ATP Add ATP to Initiate Reaction Enzyme->ATP Incubate_Kinase Incubate (e.g., 60 min) ATP->Incubate_Kinase Stop_Detect Add HTRF Detection Reagents Incubate_Kinase->Stop_Detect Incubate_Detect Incubate (60 min) Stop_Detect->Incubate_Detect Read Read Plate (620 nm & 665 nm) Incubate_Detect->Read Calculate Calculate HTRF Ratio Read->Calculate Plot Plot Data & Determine IC50 Calculate->Plot

Sources

Application Notes and Protocols for the N-Alkylation of the 1H-Pyrrolo[3,2-c]pyridine (6-Azaindole) Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold integral to the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.[1] Functionalization of the pyrrole nitrogen (N-1) via alkylation is a critical step in modifying the scaffold's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive overview of the N-alkylation of the 1H-pyrrolo[3,2-c]pyridine core, detailing the underlying chemical principles, a robust experimental protocol, and critical parameters that govern reaction success. We delve into the causality behind experimental choices to empower researchers to optimize this transformation for their specific drug discovery campaigns.

Chemical Principles & Mechanistic Insights

The N-alkylation of 1H-pyrrolo[3,2-c]pyridine is fundamentally a nucleophilic substitution reaction (S_N2). The process involves two primary steps: deprotonation of the pyrrole N-H to form a nucleophilic anion, followed by the anion's attack on an electrophilic alkylating agent.[2]

The Challenge of Regioselectivity

A critical consideration for the 1H-pyrrolo[3,2-c]pyridine core is the presence of two nitrogen atoms: the pyrrole nitrogen (N-1) and the pyridine nitrogen (N-6). While the N-1 proton is significantly more acidic (pKa ~16-17, similar to indoles) and thus more readily deprotonated, the lone pair on the pyridine N-6 also possesses nucleophilic character.[2] The reaction conditions, therefore, must be carefully selected to favor alkylation at the desired N-1 position.

Generally, forming the N-1 anion with a strong base ensures that the subsequent alkylation is highly selective for the pyrrole nitrogen. Direct alkylation of the pyridine N-6 to form a charged pyridinium salt is typically less favorable under standard basic conditions but can occur, particularly with highly reactive alkylating agents or under neutral/acidic conditions. The choice of base and solvent plays a pivotal role in modulating the reactivity and selectivity of the formed anionic intermediate.[3]

Reaction Mechanism

The accepted mechanism proceeds as follows:

  • Deprotonation: A suitable base, such as sodium hydride (NaH), abstracts the acidic proton from the N-1 position, generating the 6-azaindolate anion. This anion is resonance-stabilized, which contributes to its nucleophilicity.

  • Nucleophilic Attack: The 6-azaindolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) in a classic S_N2 fashion, displacing the leaving group and forming the N-C bond.

N-Alkylation Mechanism Pyrrolo 1H-Pyrrolo[3,2-c]pyridine Anion 6-Azaindolate Anion Pyrrolo->Anion + Base - H-Base⁺ Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) Product N-1 Alkylated Product Anion->Product + R-X - X⁻

Caption: General mechanism for the N-alkylation of 1H-pyrrolo[3,2-c]pyridine.

Optimizing Key Reaction Parameters

The success and selectivity of the N-alkylation reaction are highly dependent on the careful selection of the base, solvent, and reaction temperature.

ParameterChoiceRationale & Expert Insights
Base Sodium Hydride (NaH), Potassium Hydride (KH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Sodium Hydride (NaH) is the most common and effective choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole N-H, driving the reaction to completion.[4] Potassium and Cesium bases can also be effective. The larger, "softer" cations (K⁺, Cs⁺) can lead to a more "naked" and reactive anion, sometimes increasing reaction rates, especially with less reactive alkylating agents.[3] Weaker bases like K₂CO₃ often require higher temperatures.
Solvent N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)DMF and THF are the preferred solvents. They are polar aprotic solvents that effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the azaindolate anion.[4][5] DMF is often superior due to its higher polarity and boiling point, which can improve the solubility of the reactants and allow for higher reaction temperatures if needed.[6] Using solvent mixtures (e.g., THF/DMF) can sometimes fine-tune selectivity.[4]
Alkylating Agent Alkyl Iodides, Alkyl Bromides, Alkyl TosylatesThe choice depends on the desired alkyl group and reactivity. Reactivity generally follows the order: R-I > R-OTs > R-Br > R-Cl. Primary and benzylic halides are ideal substrates for this S_N2 reaction.[2] Secondary halides may lead to competing elimination reactions, while tertiary halides are generally unsuitable.
Temperature 0 °C to 60 °CThe initial deprotonation step with a strong base like NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation step is typically conducted at room temperature.[7] Gentle heating (e.g., 40-60 °C) may be required for less reactive alkylating agents or when using weaker bases like K₂CO₃ to achieve a reasonable reaction rate.[7]

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of 1H-pyrrolo[3,2-c]pyridine using sodium hydride and an alkyl bromide in DMF.

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in an anhydrous solvent.

Materials and Equipment
  • 1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 5-10 minutes. Observe for gas evolution (H₂). The solution may become darker.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 1H-pyrrolo[3,2-c]pyridine.

Caption: Standard workflow for the N-alkylation of 1H-pyrrolo[3,2-c]pyridine.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive NaH (exposed to moisture).2. Insufficiently anhydrous solvent/glassware.3. Poor quality alkylating agent.1. Use fresh NaH from a newly opened container. Wash the NaH with dry hexanes before use to remove mineral oil.2. Ensure all glassware is oven-dried and solvents are from a reputable anhydrous source.3. Check the purity of the alkylating agent; consider using the more reactive alkyl iodide.
Formation of Side Products 1. Reaction temperature too high.2. Competing C-alkylation (less common for azaindoles).3. Elimination (with secondary halides).1. Maintain lower temperatures (0 °C to RT) during the reaction.2. Ensure complete deprotonation before adding the alkylating agent. Using a more ionic base/solvent system (e.g., KH in DMF) can further favor N-alkylation.[8]3. Use a primary alkylating agent.
Difficult Purification Residual DMF in the crude product.During the workup, perform multiple, vigorous washes with water and brine to thoroughly remove the high-boiling DMF solvent before concentrating the organic layer.

Conclusion

The N-alkylation of the 1H-pyrrolo[3,2-c]pyridine core is a robust and essential transformation for generating diverse chemical matter in drug discovery. By understanding the underlying mechanism and carefully controlling key parameters—namely the choice of a strong, non-nucleophilic base and a polar aprotic solvent—researchers can achieve high yields and excellent regioselectivity for the desired N-1 isomer. The protocol and insights provided herein serve as a reliable foundation for the successful synthesis and optimization of N-substituted 6-azaindole derivatives.

References

  • Selective N7 Alkylation of 7-Azaindazoles. ResearchGate.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC.[Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.[Link]

  • Azaindole synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.[Link]

  • N-alkylation of indole derivatives.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.[Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.[Link]

  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. ACS Publications.[Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. ACS Publications.[Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[Link]

  • in the chemical literature: N-alkylation of an indole. YouTube.[Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS.[Link]

  • Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate.[Link]

  • N alkylation at sp3 Carbon Reagent Guide. Royal Society of Chemistry.[Link]

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Application Note: Profiling 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Against a Kinase Panel for Target Deconvolution and Selectivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore present in a variety of biologically active compounds, demonstrating a range of therapeutic potentials, including anticancer and anti-inflammatory effects.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on screening 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a representative of this class, against a broad panel of kinases. The objective is to identify specific kinase targets, elucidate the compound's mechanism of action, and assess its selectivity profile, which are critical steps in the early stages of drug discovery.[3] This document outlines the scientific rationale, detailed experimental protocols, data analysis workflows, and interpretation of results, offering a robust framework for evaluating the kinase inhibitory potential of this compound.

Introduction: The Rationale for Kinase Screening

The human kinome, comprising over 500 protein kinases, represents a significant class of drug targets due to their central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a highly successful class of therapeutics.[4] The 1H-pyrrolo[3,2-c]pyridine core structure has been identified in compounds with potent biological activities. For instance, certain derivatives have shown significant antiproliferative effects in cancer cell lines by acting as colchicine-binding site inhibitors and disrupting microtubule dynamics.[1][5] Other studies have highlighted the potential of this scaffold in developing inhibitors for kinases such as FMS, suggesting a role in treating inflammatory conditions like arthritis.[2][6]

Given the established anticancer and potential kinase modulatory activities of the pyrrolo[3,2-c]pyridine scaffold, a broad kinase panel screen of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is a logical and crucial step. This approach allows for:

  • Target Identification: Uncovering the specific kinase(s) that the compound interacts with, providing insights into its molecular mechanism of action.

  • Selectivity Profiling: Assessing the compound's activity across a wide range of kinases to determine its specificity. High selectivity is often desirable to minimize off-target effects and potential toxicity.[3]

  • Structure-Activity Relationship (SAR) Studies: Providing foundational data to guide the synthesis of more potent and selective analogs.

This application note will detail the necessary steps to conduct a comprehensive kinase screen, from initial assay selection to the final interpretation of the selectivity profile.

Materials and Methods

Compound Preparation and Handling

Proper handling and preparation of the test compound are paramount for reproducible results.

Table 1: Compound Specifications and Preparation

ParameterSpecification
Compound Name1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC₁₄H₁₁ClN₂
Molecular Weight242.71 g/mol
Purity>95% (as determined by HPLC)
Stock Solution10 mM in 100% DMSO
Storage-20°C, desiccated

Note: It is crucial to assess the solubility of the compound in the final assay buffer to prevent precipitation.

Kinase Panel Selection

The choice of the kinase panel depends on the research objectives. For initial screening, a broad, diversity-based panel is recommended to cover a wide range of the kinome.[3] Subsequently, more focused panels (e.g., tyrosine kinases, cell cycle kinases) can be used for more in-depth studies. Several commercial vendors offer comprehensive kinase screening services.[3][7][8]

Table 2: Example of a Broad Kinase Screening Panel

Kinase FamilyRepresentative Kinases
Tyrosine KinasesABL1, SRC, EGFR, VEGFR2, PDGFRβ, FGFR1, FMS
Serine/Threonine KinasesAKT1, CDK2/cyclin A, MAPK1 (ERK2), PKA, ROCK1
Lipid KinasesPI3Kα, PI3Kβ, PI3Kγ, PI3Kδ
Kinase Assay Principle and Selection

A variety of assay formats are available for measuring kinase activity, each with its own advantages.[9] For broad screening, fluorescence-based or luminescence-based assays are often preferred due to their high-throughput compatibility and sensitivity.[10]

Diagram 1: Kinase Activity Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Incubation Incubation at RT Compound->Incubation Kinase Kinase & Substrate Kinase->Incubation ATP ATP Solution ATP->Incubation DetectionReagent Add Detection Reagent Incubation->DetectionReagent Signal Measure Signal (Luminescence/Fluorescence) DetectionReagent->Signal Calc Calculate % Inhibition Signal->Calc IC50 Determine IC50 Calc->IC50

Caption: A generalized workflow for an in vitro kinase assay.

A common and robust method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[11] The signal is inversely proportional to kinase activity.

Experimental Protocols

Protocol for Single-Dose Kinase Screening

This initial screen is designed to identify "hits" by testing the compound at a single, relatively high concentration.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a working solution of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine at 100 µM in assay buffer.

    • Using an acoustic liquid handler or a multichannel pipette, dispense the compound into a 384-well assay plate to a final concentration of 10 µM.

    • Include positive control wells (e.g., a known inhibitor for each kinase) and negative control wells (DMSO vehicle).

  • Kinase Reaction Initiation:

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the reaction by adding ATP to a final concentration that is at or near the Km for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and initiate the detection signal by adding a luminescence-based ATP detection reagent according to the manufacturer's protocol.[11]

    • Incubate for a short period (e.g., 10 minutes) to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Protocol for IC50 Determination

For kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Serial Dilution:

    • Prepare a 10-point serial dilution of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, typically starting from 100 µM down to the low nanomolar range.

  • Assay Procedure:

    • Follow the same procedure as the single-dose screen, but add the different concentrations of the compound to the respective wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percent inhibition is calculated using the following formula:

Where:

  • Signal_Compound is the signal in the presence of the test compound.

  • Signal_DMSO is the signal of the vehicle control.

  • Signal_Background is the signal in the absence of kinase activity.

Visualization of Kinase Selectivity

The results of the kinase screen can be visualized in several ways to provide a clear picture of the compound's selectivity.

Diagram 2: Data Analysis and Visualization Pipeline

G RawData Raw Luminescence Data PercentInhibition Calculate % Inhibition RawData->PercentInhibition SingleDose Single-Dose Hit Identification (>50% Inhibition) PercentInhibition->SingleDose IC50 IC50 Determination for Hits SingleDose->IC50 SelectivityProfile Generate Selectivity Profile (e.g., Kinome Map) IC50->SelectivityProfile SAR Inform SAR Studies SelectivityProfile->SAR

Caption: Pipeline for analyzing and visualizing kinase screening data.

A common method is to generate a "kinome map" or a tree-spot diagram, which visually represents the inhibitory activity against a panel of kinases. Another effective visualization is a heatmap of IC50 values.

Table 3: Example of IC50 Data Presentation

KinaseIC50 (µM)
FMS0.25
VEGFR21.5
SRC8.9
ABL1>20
CDK2/cyclin A>20

This is hypothetical data for illustrative purposes.

Interpretation of Results

The selectivity profile provides valuable information for the next steps in drug development. A compound that potently inhibits a small number of kinases may be a good candidate for a highly targeted therapy. Conversely, a compound that inhibits multiple kinases within a specific pathway could be beneficial for treating complex diseases. The identification of FMS as a potential target, as suggested by previous studies on the pyrrolo[3,2-c]pyridine scaffold, would warrant further investigation into the anti-inflammatory potential of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.[6]

Conclusion and Future Directions

This application note provides a detailed framework for the kinase screening of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. By following these protocols, researchers can effectively identify the kinase targets of this compound and assess its selectivity profile. The data generated from these studies will be instrumental in understanding the compound's mechanism of action and will guide future medicinal chemistry efforts to optimize its potency and selectivity. Further studies, such as cellular assays to confirm on-target activity and in vivo efficacy studies in relevant disease models, will be necessary to fully elucidate the therapeutic potential of this promising compound scaffold.

References

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • SafetyScreen Kinase Panel [1mM ATP] - FR. Eurofins Discovery. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Institutes of Health. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Kinase Profiling Inhibitor Database. Medical Research Council. Available at: [Link]

  • (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. PMC - NIH. Available at: [Link]

  • Kinase Screening Services. Creative Bioarray. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine core structure?

A1: A prevalent strategy involves a multi-step synthesis that begins with a substituted pyridine derivative to construct the pyrrolo[3,2-c]pyridine core, followed by chlorination and N-benzylation. A plausible and efficient route starts from a suitable pyridine precursor, which is first converted to a 4-aminopyridine derivative. This intermediate then undergoes a reaction to form the pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine scaffold. Subsequent chlorination of the 4-position, followed by N-benzylation of the pyrrole nitrogen, affords the final product.

Q2: What are the critical reaction steps in the synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine?

A2: The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine involves several critical transformations, each with its own set of challenges:

  • Formation of the Pyrrolo[3,2-c]pyridine Core: The construction of the bicyclic system is a pivotal step that dictates the overall efficiency of the synthesis.

  • Chlorination: The regioselective introduction of a chlorine atom at the 4-position of the pyrrolo[3,2-c]pyridine ring is crucial.

  • N-Benzylation: The final step of introducing the benzyl group onto the pyrrole nitrogen requires careful control of reaction conditions to avoid side reactions.

Q3: What are some of the expected side products in this synthesis?

A3: During the N-benzylation step, the possibility of C-alkylation on the pyrrole ring exists, although N-alkylation is generally favored. Over-alkylation, leading to the formation of a quaternary ammonium salt, is another potential side reaction if the reaction conditions are not carefully controlled. In the chlorination step, incomplete reaction can leave starting material, and harsh conditions could lead to undesired polychlorination.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Issue 1: Low Yield in the Formation of the 4-chloro-1H-pyrrolo[3,2-c]pyridine Intermediate
  • Potential Cause: Incomplete cyclization to form the pyrrole ring or inefficient chlorination.

  • Troubleshooting Suggestions:

    • Optimize Cyclization Conditions: If starting from a pyridine derivative, ensure that the conditions for the pyrrole ring formation are optimal. This may involve adjusting the temperature, reaction time, or the choice of catalyst and solvent.

    • Choice of Chlorinating Agent: Common chlorinating agents for such heterocyclic systems include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The reactivity of these reagents can vary depending on the substrate. A systematic evaluation of different chlorinating agents and reaction conditions may be necessary.[1][2]

    • Reaction Monitoring: Closely monitor the progress of the chlorination reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition of the product.

Issue 2: Poor Yield or Multiple Products in the N-Benzylation Step
  • Potential Cause: Incomplete deprotonation of the pyrrole nitrogen, side reactions such as C-alkylation or over-alkylation, or degradation of the starting material or product.

  • Troubleshooting Suggestions:

    • Base Selection: The choice of base is critical for the deprotonation of the pyrrole nitrogen. Strong bases like sodium hydride (NaH) are commonly used. The purity and handling of the base are important for reproducibility. Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can also be effective.[3][4]

    • Reaction Temperature: The reaction temperature should be carefully controlled. While heating may be necessary to drive the reaction to completion, excessive heat can promote side reactions. Running the reaction at a lower temperature for a longer duration might improve selectivity.

    • Stoichiometry of Reagents: Use a slight excess of benzyl bromide (typically 1.1-1.2 equivalents) to ensure complete consumption of the starting material. However, a large excess should be avoided to minimize the risk of over-alkylation.

    • Moisture Control: The reaction should be carried out under anhydrous conditions, as moisture can quench the base and hydrolyze the benzylating agent.

Issue 3: Difficulty in Product Purification
  • Potential Cause: The presence of closely related impurities, such as starting material or isomeric byproducts, which have similar polarities to the desired product.

  • Troubleshooting Suggestions:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A careful selection of the eluent system is crucial for achieving good separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.[5][6]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Aqueous Workup: A thorough aqueous workup after the reaction can help remove inorganic salts and some polar impurities, simplifying the subsequent purification steps.

Experimental Protocols

The following are generalized protocols based on the synthesis of similar compounds. Optimization for your specific substrate and laboratory conditions is recommended.

Protocol 1: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine (Hypothetical)
  • Starting Material: A suitable 1H-pyrrolo[3,2-c]pyridin-4-one precursor.

  • Chlorination:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 1H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is basic.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Benzylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine
  • Materials:

    • 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-1H-pyrrolo[3,2-c]pyridine and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirred solution.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for deprotonation.

    • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Representative 1H and 13C NMR Chemical Shifts for N-Benzyl Heterocycles

Compound1H NMR (δ ppm)13C NMR (δ ppm)Reference
1-Benzyl-4-phenyl-1H-1,2,3-triazole5.58 (s, 2H, CH₂)54.1 (CH₂)[1]
1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazoleNot explicitly stated for benzyl groupNot explicitly stated for benzyl group[7]
3-benzyl-4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine4.22 (brs, 2H, CH₂)Not available[8]

Note: The chemical shifts are highly dependent on the solvent and the specific structure of the molecule. This table provides a general reference.

Visualization

Synthetic Workflow

Synthesis_Workflow Pyridine_Derivative Pyridine Derivative Pyrrolopyridine_Core 1H-Pyrrolo[3,2-c]pyridine Core Pyridine_Derivative->Pyrrolopyridine_Core Ring Formation Chlorinated_Intermediate 4-chloro-1H-pyrrolo[3,2-c]pyridine Pyrrolopyridine_Core->Chlorinated_Intermediate Chlorination Final_Product 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine Chlorinated_Intermediate->Final_Product N-Benzylation

Caption: General synthetic workflow for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Troubleshooting Logic

Troubleshooting_Logic cluster_benzylation N-Benzylation Issues cluster_solutions Potential Solutions Low_Yield Low Yield Incomplete_Deprotonation Incomplete_Deprotonation Low_Yield->Incomplete_Deprotonation Low_Temp Low_Temp Low_Yield->Low_Temp Impure_Reagents Impure_Reagents Low_Yield->Impure_Reagents Multiple_Products Multiple Products Side_Reactions Side_Reactions Multiple_Products->Side_Reactions Over_Alkylation Over_Alkylation Multiple_Products->Over_Alkylation High_Temp High_Temp Multiple_Products->High_Temp Optimize_Base Optimize Base/Solvent Incomplete_Deprotonation->Optimize_Base Control_Temp Control Temperature Low_Temp->Control_Temp Check_Reagents Check Reagent Purity Impure_Reagents->Check_Reagents Side_Reactions->Optimize_Base Side_Reactions->Control_Temp Adjust_Stoichiometry Adjust Stoichiometry Over_Alkylation->Adjust_Stoichiometry High_Temp->Control_Temp

Caption: Troubleshooting logic for common issues in the N-benzylation step.

References

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Chloropyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-chloropyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies for this important class of N-heterocyclic compounds. The inherent electronic properties and potential for catalyst inhibition by nitrogen-containing heterocyles can present unique challenges.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the Suzuki coupling of 4-chloropyrrolopyridines and offers systematic approaches to their resolution.

Q1: Why am I observing low to no conversion of my 4-chloropyrrolopyridine starting material?

Low or no conversion is a frequent issue, often stemming from suboptimal catalyst activity or reaction conditions. 4-Chloropyrrolopyridines, being electron-deficient heteroaryl chlorides, can be challenging substrates due to the strength of the C-Cl bond, making the oxidative addition step of the catalytic cycle more difficult.[4]

Systematic Troubleshooting Workflow:

  • Catalyst System Evaluation: The choice of palladium precursor and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more robust systems are often required for heteroaryl chlorides.[5][6]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are highly recommended. Ligands from the Buchwald family, such as XPhos and SPhos, are known to accelerate both the oxidative addition and reductive elimination steps, which is crucial for less reactive chlorides.[7] N-heterocyclic carbenes (NHCs) also offer a powerful alternative.[8][9][10]

    • Palladium Source: Ensure the quality of your palladium source. Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[11] Consider using air-stable precatalysts like XPhos Pd G3, which can simplify reaction setup and improve reproducibility.[11]

  • Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid partner.[12]

    • For 4-chloropyrrolopyridines, stronger bases are often necessary. Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13][14] These bases are effective in a variety of solvent systems.

    • If you suspect base-mediated decomposition of your starting material or product, a weaker base like potassium carbonate (K₂CO₃) can be tested, though it may require higher temperatures or longer reaction times.[15]

  • Solvent System Optimization: The solvent influences the solubility of reactants and the overall reaction kinetics.

    • Aprotic polar solvents are generally a good starting point. Mixtures of dioxane/water or toluene/water are commonly employed.[13][14][16] The presence of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.

    • For anhydrous conditions, which can mitigate protodeboronation, consider solvents like THF or DMF.[11][14]

  • Temperature and Reaction Time: Due to the lower reactivity of the C-Cl bond, higher temperatures are often required.

    • A starting temperature of 80-100 °C is recommended.[13][14][16] If conversion is still low, carefully increasing the temperature to 120 °C may be beneficial, but monitor for potential degradation.[14]

    • Microwave-assisted heating can dramatically reduce reaction times and improve yields, often allowing for lower catalyst loadings.[6][17]

Q2: My reaction is producing significant amounts of dehalogenated pyrrolopyridine. How can I suppress this side reaction?

Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction that lowers the yield of the desired coupled product.[18] This typically occurs via the formation of a palladium-hydride (Pd-H) species.[18]

Strategies to Minimize Dehalogenation:

  • Choice of Base and Solvent: The source of the hydride can be the solvent (e.g., alcohols) or trace amounts of water reacting with the palladium complex and base.[18] Using anhydrous solvents and a non-hydroxide base can sometimes mitigate this issue.

  • Ligand Selection: The ligand can influence the propensity for dehalogenation. Highly active ligands that promote rapid cross-coupling can outcompete the dehalogenation pathway.

  • Protecting Groups: If your pyrrolopyridine contains an N-H group, deprotonation by the base can increase the electron density of the ring system, potentially influencing side reactions.[18] While challenging, protection of the N-H group (e.g., with a Boc or SEM group) can be considered to alter the electronic properties of the substrate.[18]

Q3: I am observing significant homocoupling of my boronic acid. What are the causes and solutions?

Homocoupling of the boronic acid to form a biaryl byproduct can be a significant issue, especially in the presence of oxygen.[4][11]

Preventative Measures:

  • Thorough Degassing: Oxygen is a primary culprit in promoting homocoupling.[11] Ensure your reaction mixture and solvents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[16][18]

  • High-Purity Reagents: Use high-purity boronic acids. Impurities can sometimes catalyze side reactions.

  • Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common practice to drive the reaction to completion, but a large excess can sometimes lead to increased homocoupling.[11]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Suzuki coupling of 4-chloropyrrolopyridines.

Q4: What is a good starting point for reaction conditions for a novel 4-chloropyrrolopyridine substrate?

When approaching a new substrate, a systematic screening of conditions is advisable. However, the following conditions provide a robust starting point:

ParameterRecommended Starting Condition
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)
Ligand (Included in precatalyst)
Base K₃PO₄ (2-3 equivalents)
Boronic Acid 1.2 - 1.5 equivalents
Solvent Dioxane/H₂O (10:1)
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

This table provides a generalized starting point. Optimization will likely be required for specific substrates.

Q5: My boronic acid is unstable. Are there alternatives?

Yes, boronic acids, particularly heteroaryl boronic acids, can be prone to protodeboronation.[1][19] If you suspect your boronic acid is degrading under the reaction conditions, consider using more stable alternatives:

  • Boronate Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[19][20] MIDA boronates are particularly useful for sequential couplings.[19]

  • Potassium Organotrifluoroborates (R-BF₃K): These reagents are often highly crystalline, air-stable solids that slowly release the corresponding boronic acid in situ under the reaction conditions.[21] This slow-release mechanism can minimize side reactions like homocoupling.[21]

Q6: How does the nitrogen atom in the pyrrolopyridine ring affect the reaction?

The Lewis basic nitrogen atoms in the pyrrolopyridine ring system can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1][2][3] This is a well-documented challenge in the cross-coupling of nitrogen-containing heterocycles.[1][2][3] The use of highly active, bulky ligands helps to mitigate this issue by creating a sterically hindered palladium center that is less susceptible to coordination by the heteroaryl substrate.

Visualizing the Process

To aid in understanding and troubleshooting, the following diagrams illustrate the key catalytic cycle and a decision-making workflow.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-X (4-Chloropyrrolopyridine) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low / No Conversion Check_Catalyst Is the Catalyst System Optimal? (Pd Source + Ligand) Start->Check_Catalyst Optimize_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) & Use Air-Stable Precatalyst Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Switch to K₃PO₄ or Cs₂CO₃ Check_Base->Optimize_Base No Check_Temp Is the Temperature Sufficient? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Optimize_Temp Increase Temperature to 100-120°C or Use Microwave Check_Temp->Optimize_Temp No Check_Reagents Are Reagents High Purity? Is Degassing Thorough? Check_Temp->Check_Reagents Yes Optimize_Temp->Check_Reagents Optimize_Reagents Use Fresh Reagents Improve Degassing Protocol Check_Reagents->Optimize_Reagents No Success Improved Conversion Check_Reagents->Success Yes Optimize_Reagents->Success

Caption: A decision-making workflow for troubleshooting low conversion issues.

Experimental Protocols

General Procedure for Suzuki Coupling of 4-Chloropyrrolopyridines

Note: This is a general guideline and may require optimization for your specific substrate.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloropyrrolopyridine (1.0 equiv), the boronic acid or equivalent (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[11]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This can be done by evacuating and backfilling the vial several times.[11]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[11]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3624-3638. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Scott, J. S., & Williams, J. M. J. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(10), 2947-2957. [Link]

  • Scott, J. S., & Williams, J. M. J. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(10), 2947-2957. [Link]

  • O'Brien, A. G., & Tilley, T. D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4833-4861. [Link]

  • Cedeño, D. L., & Cárdenas, D. J. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 77(17), 7522-7530. [Link]

  • Kräh, S., Kachel, I., & Trapp, O. (2022). A Silicon‐Containing Phosphinane Ligand for Mild Palladium‐Catalyzed C−C and C−N Cross‐Coupling Reactions of Heteroaryl Chlorides. ChemCatChem, 14(11), e202200298. [Link]

  • Piros, L., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(12), e202304627. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • Campisciano, V., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 9(11), 939. [Link]

  • Tumkevicius, S., & Kaminskas, A. (2007). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 43(9), 1107-1123. [Link]

  • Gurram, M., & Ghorai, P. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 16(16), 4154-4157. [Link]

  • Smith, A. B., et al. (2020). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society, 142(40), 17163-17171. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Sancineto, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7161-7174. [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Sumimoto, M., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Marion, N., et al. (2006). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 71(10), 3816-3821. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Kirby, J., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5183. [Link]

  • Wang, Z., & Walsh, P. J. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 23(1), 189-194. [Link]

  • Bak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(18), 4172. [Link]

  • Marion, N., et al. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(10), 3816-3821. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • da Silva, I. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2669. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685-8697. [Link]

Sources

Technical Support Center: Purification of 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important heterocyclic scaffold. The unique chemical nature of this molecule, possessing both basic nitrogen centers and a labile chloro group, presents specific challenges that require a nuanced approach to achieve high purity.

Section 1: Understanding the Common Impurity Profile

A successful purification strategy begins with understanding the potential impurities that may arise during synthesis. The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be complex, often involving multi-step sequences where side reactions can occur.

Q1: What are the most common impurities I should expect from the synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine?

A1: Based on common synthetic routes, your crude product may contain a variety of impurities that can complicate purification. It is crucial to analyze your crude material by LC-MS and ¹H NMR before attempting purification to identify the major contaminants.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors. For instance, if the final step is a chlorination of the corresponding 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, you may have this pyridone starting material in your crude mixture.

  • Isomeric Byproducts: The synthesis of 7-azaindole systems can sometimes yield mixtures of isomers. Nucleophilic displacement reactions on 4-chloro substituted 7-azaindoles have been reported to yield mixtures of isomeric compounds.[1] Depending on the cyclization strategy (e.g., a Pictet-Spengler type reaction), you may form the thermodynamically more stable 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer alongside your desired [3,2-c] (5-azaindole) product.[1][2] These isomers often have very similar polarities, making them difficult to separate.

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workups or if exposed to moisture on silica gel for extended periods. This results in the formation of 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.

  • Residual Benzylamine: If benzylamine is used in a preceding step, it can be challenging to remove completely and may persist into the final product.[1]

  • Reagent-Derived Impurities: Residuals from chlorinating agents (e.g., phosphorous oxychloride, POCl₃) or coupling catalysts (e.g., palladium catalysts if using cross-coupling strategies[3]) can also be present.

G cluster_0 Synthetic Pathway Precursor Pyridine Precursor Product 1-benzyl-4-chloro-1H- pyrrolo[3,2-c]pyridine (Desired Product) Precursor->Product Main Reaction (e.g., Cyclization, Chlorination) Isomer Isomeric Impurity (e.g., pyrrolo[2,3-b]pyridine) Precursor->Isomer Side Reaction Hydrolysis Hydrolysis Product (Pyridone) Product->Hydrolysis H₂O (Workup/Silica) G start Crude Product tlc 1. TLC Analysis (e.g., 30% EtOAc/Hex + 1% Et₃N) to determine Rf start->tlc pack 2. Pack Column (Slurry pack with initial eluent) tlc->pack load 3. Sample Loading (Dry load preferred) pack->load elute 4. Elution (Run gradient based on TLC) load->elute collect 5. Fraction Collection elute->collect analyze 6. Analyze Fractions (TLC or LC-MS) collect->analyze analyze->elute Adjust gradient if needed combine 7. Combine Pure Fractions analyze->combine evap 8. Solvent Evaporation combine->evap end Pure Product evap->end G start Impure Solid dissolve 1. Dissolve in Min. Volume of Hot 'Good' Solvent start->dissolve add_anti 2. Add 'Anti-Solvent' Dropwise to Cloud Point dissolve->add_anti redissolve 3. Add 'Good' Solvent to Re-clarify add_anti->redissolve cool 4. Slow Cooling (Induce/Seed if needed) redissolve->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash_dry 6. Wash with Cold Anti-Solvent & Dry isolate->wash_dry end Pure Crystals wash_dry->end

Sources

Technical Support Center: Enhancing the Solubility of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine for Reliable Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine and related pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of compounds. Pyrrolo[3,2-c]pyridines have demonstrated a range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] However, their typically hydrophobic nature and poor aqueous solubility can present significant hurdles in obtaining accurate and reproducible data in biological assays.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. Our goal is to equip you with the knowledge and practical protocols to overcome solubility limitations, ensuring the integrity and success of your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm observing a cloudy precipitate after diluting my 100% DMSO stock of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine into my aqueous assay buffer. What is happening and how can I prevent it?

A1: This common phenomenon is known as "DMSO crash out" or precipitation. It occurs because the compound, which is highly soluble in the organic solvent DMSO, is not soluble in the aqueous environment of your assay buffer.[3] When the DMSO stock is rapidly diluted, the final DMSO concentration is often too low to keep the compound in solution, causing it to precipitate. This can lead to erroneously low measurements of bioactivity.[3]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, typically well below 1% and ideally under 0.5%. High concentrations of DMSO can be toxic to cells and may interfere with your assay.

  • Optimize Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution. This involves intermediate dilution steps in a mixture of DMSO and your aqueous buffer to gradually decrease the solvent strength, which can prevent the abrupt precipitation of your compound.

  • Increase Mixing Energy: After adding the compound to the final assay medium, ensure rapid and thorough mixing. Vortexing or vigorous pipetting can help to disperse the compound before it has a chance to aggregate and precipitate.

Diagram: Serial vs. Direct Dilution Workflow

Below is a diagram illustrating the recommended serial dilution workflow to minimize precipitation compared to the problematic direct dilution method.

G cluster_0 Problematic: Direct Dilution cluster_1 Recommended: Serial Dilution A 10 mM Stock in 100% DMSO B Final Assay Plate (e.g., 10 µM in 0.1% DMSO) A->B Direct addition of 1µL to 999µL buffer C Precipitation 'Crash Out' B->C D 10 mM Stock in 100% DMSO E Intermediate Dilution (e.g., 1 mM in 10% DMSO) D->E Dilute in 10% DMSO/ 90% Buffer F Final Assay Plate (e.g., 10 µM in 0.1% DMSO) E->F Dilute in Buffer G Compound Remains Soluble F->G

Caption: Workflow to prevent compound precipitation.

Q2: What are the best organic solvents for creating a high-concentration stock solution of my compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions for screening and in vitro assays due to its broad solubilizing power and miscibility with water.[4] However, other solvents can be considered, especially if DMSO proves to be problematic for your specific compound or assay system.

SolventKey PropertiesTypical Stock ConcentrationConsiderations
DMSO Polar aprotic, strong solubilizer.[4]10-50 mMCan be cytotoxic at >0.5-1%. Can cause compound precipitation upon aqueous dilution.[5][6]
Ethanol (EtOH) Polar protic, less toxic than DMSO.1-10 mMLess effective for highly non-polar compounds. Can have biological effects.
Dimethylformamide (DMF) Polar aprotic, similar to DMSO.10-30 mMMore toxic than DMSO. Use with caution.

Recommendation: Start with 100% DMSO to create a 10-20 mM stock solution. If precipitation occurs even within the DMSO stock during freeze-thaw cycles, this may indicate that the compound's intrinsic solubility in DMSO is being exceeded, a problem that can be exacerbated by water absorption into the DMSO.[7]

Q3: I've optimized my dilution protocol and kept the final DMSO concentration below 0.5%, but my compound's solubility is still too low for my desired assay concentration. What are my next steps?

A3: When a simple co-solvent system is insufficient, you can explore the use of solubilizing excipients. These are additives that can increase the apparent solubility of a compound in an aqueous medium. The choice of excipient depends on the specific assay system (e.g., cell-based vs. biochemical) and the properties of your compound.

Common Solubilizing Excipients:

  • Surfactants (Detergents): These molecules form micelles that can encapsulate hydrophobic compounds, increasing their solubility in water.[8]

    • Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.[9][10]

    • Use Case: Often used in both in vitro and in vivo formulations.[11]

    • Caution: Can disrupt cell membranes and interfere with some assays. Always run a vehicle control to test for these effects.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[12][13][14]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[13]

    • Use Case: Widely used to improve the solubility and bioavailability of drugs.[15][16]

    • Caution: Can sometimes extract cholesterol from cell membranes. A vehicle control is essential.

Decision-Making Diagram for Solubility Enhancement

G A Start: Compound Precipitates in Assay Buffer B Is final DMSO concentration > 0.5%? A->B C Optimize dilution protocol to lower DMSO concentration. B->C Yes D Precipitation still observed? B->D No C->D E Select a Solubilizing Excipient D->E Yes J Problem Solved D->J No F Cell-based Assay? E->F G Try Cyclodextrins (e.g., HP-β-CD) F->G Yes H Try non-ionic surfactants (e.g., Tween-80) F->H No (Biochemical) I Run vehicle controls to test for toxicity/interference. G->I H->I I->J K Consider resynthesis or formulation development. I->K If interference observed

Caption: Decision tree for selecting a solubility strategy.

Q4: How can I experimentally determine the maximum soluble concentration of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in my final assay medium?

A4: Performing a kinetic solubility assay is a reliable way to determine the apparent solubility of your compound under your specific experimental conditions.[17][18] This is a crucial step before conducting extensive biological assays, as it helps you to work with confidence within the soluble range of the compound.

Protocol: Kinetic Solubility Assessment by Nephelometry

Nephelometry measures the amount of light scattered by undissolved particles in a solution, providing a sensitive method for detecting precipitation.[17][19]

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).[20]

  • Set up a 96-well Plate:

    • In column 1, add your assay buffer.

    • In columns 2-12, prepare a 2-fold serial dilution of your DMSO stock solution in DMSO.

  • Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well clear-bottom assay plate.

  • Add Assay Buffer: Add a corresponding volume of your assay buffer to each well to achieve the final desired concentrations (e.g., add 198 µL of buffer for a 1:100 dilution).

  • Incubate and Read:

    • Mix the plate thoroughly.

    • Incubate at your assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).[19]

    • Read the plate on a nephelometer or a plate reader capable of measuring light scatter.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background (buffer-only wells) is considered the kinetic solubility limit.

Q5: I need to formulate this compound for a preliminary in vivo animal study. What are some common vehicle formulations?

A5: Formulating poorly soluble compounds for in vivo studies presents additional challenges, including toxicity and tolerability of the vehicle.[21][22] The choice of vehicle depends heavily on the route of administration (e.g., oral, intravenous).

Commonly Used Vehicle Components for Preclinical in vivo Studies:

ComponentRoleExample Formulation (for oral gavage)
Saline or PBS Aqueous base.[23]90% Saline
PEG 400 Co-solvent.[24]10% PEG 400
Tween® 80 Surfactant/Wetting agent.[23]1-5% Tween® 80 in Saline
Carboxymethylcellulose (CMC) Suspending agent.[21]0.5% CMC in water (for suspensions)

Example Formulation Strategy:

A common starting point for an oral formulation is a solution or suspension containing a combination of these agents. For example, a vehicle consisting of 10% PEG 400 and 5% Tween® 80 in saline is often used. The compound would first be dissolved in the PEG 400 and Tween® 80 mixture before the saline is slowly added while vortexing to prevent precipitation.[21]

Important: For intravenous administration, the formulation must be a clear, sterile solution, which often requires more complex solubilization strategies like the use of cyclodextrins or the formation of nanosuspensions.[25] Always consult toxicology data for any vehicle used and run a vehicle-only control group in your animal studies.[21]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect. Retrieved January 17, 2026.
  • Vertex AI Search. (2025, April 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 17, 2026.
  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrins in delivery systems: Applications - PMC - PubMed Central. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Retrieved January 17, 2026.
  • Vertex AI Search. (2018, January 26). Cyclodextrins in Drug Formulation and Delivery - Pharma Excipients. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Kinetic Solubility Assays Protocol - AxisPharm. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies - Benchchem. Retrieved January 17, 2026.
  • Vertex AI Search. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). In vitro solubility assays in drug discovery - PubMed. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays - Benchchem. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved January 17, 2026.
  • Vertex AI Search. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Polysorbate 80 and Cremophor EL micelles deaggregate and solubilize nystatin at the core-corona interface - PubMed. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Retrieved January 17, 2026.
  • Vertex AI Search. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025, August 5).
  • Vertex AI Search. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 17, 2026.
  • Vertex AI Search. (2016, February 5). Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Retrieved January 17, 2026.
  • Vertex AI Search. (2025, October 4). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review - Nano Micro Biosystems. Retrieved January 17, 2026.
  • Vertex AI Search. (2019, November 25). Preclinical formulations for pharmacokinetic studies - Admescope. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). 1-(3-Chloro-benzyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine - PubChem. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Dimethyl sulfoxide - Wikipedia. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions - Sci-Hub. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). 1-benzyl-4-chloro-1h-pyrrolo[3,2-c]pyridine - Sinfoo Biotech. Retrieved January 17, 2026.
  • Vertex AI Search. (2014, September 28). Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC - NIH. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | C14H12N2O | CID 14114385 - PubChem. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine - PubChem. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). 3-BENZYL-4-CHLORO-2-METHYL-1H-PYRROLO[3,2-C]PYRIDINE - ChemicalBook. Retrieved January 17, 2026.
  • Vertex AI Search. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). 1H-pyrrolo[3,2-c]pyridine AldrichCPR - Sigma-Aldrich. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. Retrieved January 17, 2026.

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Method Selection: Choosing Your Deprotection Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Benzyl Pyrrolopyridine Deprotection Strategies. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the complexities of removing the N-benzyl (Bn) protecting group from pyrrolopyridine cores, a common challenge in medicinal chemistry and drug development.

This guide is structured to help you select the appropriate deprotection strategy, troubleshoot common issues, and understand the underlying chemical principles to ensure your success in the lab.

The optimal strategy for N-benzyl deprotection is highly dependent on the overall functionality of your pyrrolopyridine derivative. The presence of other reducible groups, such as nitro, alkene, or aromatic halogens, dictates the best path forward.

Below is a decision-making workflow to guide your choice.

G sub N-Bn Pyrrolopyridine Substrate q1 Are other reducible groups present? (e.g., Cbz, nitro, alkynes, aryl-halides) sub->q1 m1 Standard Hydrogenolysis (Pd/C, H₂) q1->m1 No m2 Catalytic Transfer Hydrogenolysis (CTH) (Pd/C, Ammonium Formate) q1->m2 Yes (most cases) m3 Oxidative Deprotection (e.g., DDQ, CAN) q1->m3 Yes (if CTH fails or is incompatible) note1 Most robust & common method. High pressure may be needed. m1->note1 note2 Milder conditions, avoids H₂ gas. Good for chemoselectivity. m2->note2 note3 Avoids reduction entirely. Useful for complex molecules with multiple reducible sites. m3->note3

Caption: Decision workflow for selecting an N-benzyl deprotection method.

Comparison of Common N-Benzyl Deprotection Methods
ParameterCatalytic Hydrogenolysis (Pd/C, H₂)Catalytic Transfer Hydrogenolysis (CTH)Oxidative Deprotection (DDQ, CAN)
Typical Reagents 10% Pd/C, H₂ gas (balloon or high pressure)10% Pd/C, Ammonium Formate, Cyclohexene2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Ceric Ammonium Nitrate (CAN)
Typical Yield Generally high (>90%)[1]Good to high, substrate-dependent[2]Variable, often moderate to good[3][4]
Key Advantages Clean (byproduct is toluene), well-established, scalable.[5]Milder conditions, avoids flammable H₂ gas, often more chemoselective.[2]Avoids reductive conditions, preserving sensitive groups.[6]
Key Disadvantages Can reduce other functional groups (alkenes, alkynes, nitro, aryl halides).[1] Potential for pyridine ring reduction.[6]Can be slower, requires stoichiometric hydrogen donor.Requires stoichiometric oxidant, can be incompatible with electron-rich aromatics, harsh reagents.[3]
Safety Requires handling of flammable H₂ gas and pyrophoric Pd/C catalyst.[1]Safer as it avoids high-pressure hydrogen.[7]Reagents can be toxic and require careful handling.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the N-debenzylation of pyrrolopyridines.

Question: My hydrogenolysis reaction is slow, incomplete, or has stalled. What's going wrong?

Answer: This is the most frequent issue, and it almost always points to catalyst deactivation or poisoning.

  • Cause 1: Product Inhibition/Catalyst Poisoning. The nitrogen atoms in both your starting material (pyrrolopyridine) and, more importantly, your deprotected product can act as Lewis bases and coordinate strongly to the palladium catalyst surface.[2][6] This blocks the active sites required for hydrogenolysis.

    • Solution: Add a stoichiometric equivalent of a mild acid, such as acetic acid (HOAc) or hydrochloric acid (HCl) in methanol.[2][6][8] The acid protonates the basic nitrogen of the product amine, forming a salt. This prevents it from binding to and poisoning the catalyst.[2][9] This simple trick can dramatically increase reaction rates and drive the reaction to completion. Remember that a neutralization step will be required during workup.[2]

  • Cause 2: Poor Catalyst Quality or Activity. The palladium catalyst may be old, improperly stored, or of low quality.

    • Solution: Use a fresh batch of catalyst. For particularly stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C.[5][10] It is generally considered more active and less prone to poisoning.

  • Cause 3: Insufficient Hydrogen Availability. For reactions using H₂ gas, poor mass transfer can limit the reaction rate.

    • Solution: Ensure vigorous stirring or shaking to maximize the contact between the hydrogen gas, the solvent, and the catalyst surface.[8] For difficult substrates, increasing hydrogen pressure (from balloon to 50 psi or higher in an appropriate apparatus) may be necessary.[1][9]

Question: I'm observing reduction of the pyridine portion of my pyrrolopyridine ring. How can I prevent this?

Answer: Over-reduction of the heteroaromatic system is a significant risk with powerful reductive methods.

  • Cause: Standard catalytic hydrogenation conditions (e.g., high pressure H₂, Pd/C) are often too harsh and unselective, leading to the reduction of the pyridine ring to the corresponding piperidine derivative.[6]

  • Solution 1: Switch to a Milder Method. Catalytic Transfer Hydrogenolysis (CTH) using a hydrogen donor like ammonium formate is a much milder alternative and significantly reduces the risk of ring reduction.[2][6]

  • Solution 2: Consider Oxidative Deprotection. If your molecule can tolerate oxidative conditions, methods using reagents like DDQ avoid reduction altogether, completely preserving the aromatic core.[3][6]

Question: Can I use a higher catalyst loading to speed up my stalled reaction?

Answer: While increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or even a 1:1 weight ratio with the substrate) can sometimes compensate for slow rates, it is often a brute-force approach.[2][10] It is more scientifically sound and cost-effective to first diagnose the root cause, such as catalyst poisoning, and address it directly by adding an acid before resorting to using more of the expensive catalyst.

Question: My substrate contains a sulfur group (e.g., a thioether or thiazole). Why is my hydrogenation failing?

Answer: Sulfur-containing compounds are notorious poisons for palladium catalysts.[11] The sulfur atom binds irreversibly to the palladium surface, rendering it inactive.

  • Solution: Catalytic hydrogenation is generally not a viable method for substrates containing sulfur. You must use an alternative strategy. Oxidative deprotection or, in some specific cases, acid-catalyzed cleavage are the recommended approaches.[3]

Key Experimental Protocols

Protocol 1: Acid-Facilitated Catalytic Hydrogenolysis

This protocol is designed to mitigate catalyst poisoning by the product amine.

  • Reaction Setup: To a solution of the N-benzyl pyrrolopyridine (1.0 mmol) in ethanol or methanol (20 mL), add 1.0-1.5 equivalents of acetic acid.[9]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this purge/backfill cycle 3-5 times.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from a few hours to 48 hours.[9]

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter pad with water immediately after filtration.[5]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the acetate salt of your product. Perform a standard aqueous workup with a base (e.g., NaHCO₃ solution) to neutralize the acid and extract the free amine product with an organic solvent like ethyl acetate or dichloromethane.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH)

This protocol is a milder alternative that avoids the use of high-pressure hydrogen gas.

  • Reaction Setup: In a round-bottom flask, dissolve the N-benzyl pyrrolopyridine (1.0 mmol) in methanol or ethanol (20 mL).

  • Reagent Addition: Add ammonium formate (5-10 equivalents) to the solution.[5]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20% by weight) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 40-65 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Isolation: Follow steps 5 and 6 from the Catalytic Hydrogenolysis protocol. Note that an acid neutralization step is typically not required unless an acid additive was used to prevent poisoning.

Understanding the Mechanism

A clear grasp of the reaction mechanism is vital for effective troubleshooting.

G cluster_0 Palladium Catalyst Surface pd_surface Pd(0) (Active Sites) adsorbed_h 2 [Pd]-H (Hydride Species) pd_surface->adsorbed_h adsorbed_sub [Pd]--NR₂-Bn (Adsorbed Substrate) pd_surface->adsorbed_sub h2 H₂ h2->pd_surface 1. Adsorption & Dissociation substrate R₂N-Bn substrate->pd_surface 2. Adsorption cleavage C-N Bond Cleavage (Hydrogenolysis Step) adsorbed_h->cleavage 3. Surface Reaction adsorbed_sub->cleavage 3. Surface Reaction product R₂NH cleavage->product 4. Desorption byproduct Toluene cleavage->byproduct product->pd_surface Poisoning Loop

Caption: Mechanism of N-benzyl deprotection via catalytic hydrogenolysis.

The key steps involve the adsorption of both hydrogen and the N-benzyl amine onto the palladium surface.[5] The hydrogen is activated to form palladium hydride species, which then cleave the benzylic C-N bond. The resulting deprotected amine and toluene desorb, regenerating the catalytic site.[5] The problematic poisoning occurs when the product amine (R₂NH) readsorbs strongly onto the active site, preventing further catalytic cycles.[2]

References

  • Technical Support Center: N-Benzyl Deprotection of Secondary Amines. Benchchem.
  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. Source not specified.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • De-protection of N-Benzyl groups. Sciencemadness.org.
  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Semantic Scholar.
  • Application Notes and Protocols: Hydrogenolysis for Benzyl Group Removal. Benchchem.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH.
  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
  • An efficient method for the N-debenzylation of aromatic heterocycles.
  • A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. Benchchem.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Source not specified.
  • Help with debenzyl
  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.
  • Technical Support Center: Selective Benzyl Group Removal in the Presence of a Pyridine Ring. Benchchem.

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Technical Support Center: Purity Assessment of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical purity assessment of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for ensuring the quality and purity of this important heterocyclic compound. The methodologies and advice presented herein are grounded in established analytical principles and field-proven experience.

Introduction: The Criticality of Purity Assessment

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount as even trace amounts of impurities can significantly impact the safety, efficacy, and reproducibility of downstream applications. This guide will walk you through the recommended analytical techniques, potential challenges, and robust solutions for the comprehensive purity evaluation of this compound.

Choosing the Right Analytical Tool: A Multi-faceted Approach

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough assessment. The choice of method depends on the specific information required, such as the nature of the impurities (volatile, non-volatile, isomeric) and the need for absolute quantification.

Figure 1. Decision Tree for Analytical Method Selection

MethodSelection start Purity Assessment Goal is_volatile Is the compound/impurity volatile & thermally stable? start->is_volatile hplc HPLC (Primary Method) is_volatile->hplc No gcms GC-MS is_volatile->gcms Yes is_absolute_quant Is absolute quantification required? qnmr qNMR is_absolute_quant->qnmr Yes lcms LC-MS is_absolute_quant->lcms No is_structural_info Is structural elucidation of impurities needed? is_structural_info->lcms Yes elemental Elemental Analysis is_structural_info->elemental No hplc->is_absolute_quant lcms->is_structural_info

Caption: A decision tree to guide the selection of the most appropriate analytical technique for the purity assessment of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for routine purity assessment of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard and recommended primary method for the routine purity analysis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.[1][2][3] This technique offers excellent resolution for separating the main compound from non-volatile process-related impurities and degradation products.[1][2] A reversed-phase C18 column is typically the stationary phase of choice for this class of compounds.

Q2: How can I identify unknown impurities detected during HPLC analysis?

A2: The most powerful technique for identifying unknown impurities is hyphenated mass spectrometry, specifically Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, you can obtain the molecular weight of the impurities. Further fragmentation analysis (MS/MS) can provide structural information to aid in their identification.

Q3: Is quantitative NMR (qNMR) a suitable method for purity determination of this compound?

A3: Yes, quantitative Nuclear Magnetic Resonance (qNMR) is an excellent primary method for determining the absolute purity of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine without the need for a specific reference standard of the analyte.[1][3] By integrating the signals of the analyte against a certified internal standard of known purity, a highly accurate and precise purity value can be obtained.[1] This makes qNMR a valuable orthogonal technique to HPLC.

Q4: What are the typical process-related impurities I should be aware of?

A4: While the specific impurity profile depends on the synthetic route, potential process-related impurities for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine could include:

  • Unreacted starting materials: Such as the corresponding pyrrolopyridine precursor and benzyl chloride.[3]

  • By-products from side reactions: These can include isomers or products of over-alkylation.

  • Reagent-related impurities: Impurities present in the starting materials or reagents used in the synthesis.[3]

Q5: Why is elemental analysis important, and what is the acceptable deviation?

A5: Elemental analysis (CHNX analysis) provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[4] This technique is crucial for confirming the empirical formula of a newly synthesized compound and serves as a fundamental check of its purity.[4] For a compound to be considered pure, the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[5][6]

Troubleshooting Guides

HPLC Troubleshooting

High-Performance Liquid Chromatography is a robust technique, but issues can arise. This guide provides a systematic approach to resolving common problems.

Figure 2. Systematic HPLC Troubleshooting Workflow

HPLCTroubleshooting problem Poor Chromatographic Results (e.g., peak shape, retention time drift) check_system 1. Check HPLC System problem->check_system check_mobile_phase 2. Verify Mobile Phase check_system->check_mobile_phase system_details Leaks, pump issues, injector problems check_system->system_details check_method 3. Review Method Parameters check_mobile_phase->check_method mobile_phase_details Incorrect composition, degradation, degassing issues check_mobile_phase->mobile_phase_details check_sample 4. Inspect Sample Preparation check_method->check_sample method_details Incorrect gradient, flow rate, temperature check_method->method_details check_column 5. Evaluate Column Performance check_sample->check_column sample_details Concentration issues, solvent mismatch, particulates check_sample->sample_details column_details Contamination, void formation, phase degradation check_column->column_details

Caption: A step-by-step workflow for troubleshooting common HPLC issues before assuming column failure.[7][8]

Problem: Peak Tailing

  • Possible Cause: Secondary interactions between the basic nitrogen of the pyrrolopyridine ring and residual acidic silanols on the silica-based column packing.

  • Solution:

    • Lower the mobile phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). This will protonate the basic analyte and minimize interactions with the stationary phase.

    • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

    • Increase buffer concentration: If using a buffered mobile phase, ensure the buffer capacity is sufficient.[9]

Problem: Shifting Retention Times

  • Possible Cause:

    • Inconsistent mobile phase composition.[10][11]

    • Fluctuations in column temperature.[10][11]

    • Column equilibration is insufficient.[10]

  • Solution:

    • Prepare fresh mobile phase: Ensure accurate measurement of all components and adequate mixing.[10] Degas the mobile phase thoroughly before use.[11]

    • Use a column oven: Maintain a constant and consistent column temperature.[10]

    • Increase equilibration time: When changing mobile phases or gradients, allow sufficient time for the column to equilibrate before injecting the sample.[10]

Problem: Ghost Peaks

  • Possible Cause:

    • Contamination in the injector or sample loop.

    • Carryover from a previous injection.

    • Impurities in the mobile phase.[8]

  • Solution:

    • Implement a needle wash step: Use a strong solvent in the needle wash to clean the injector between runs.

    • Inject a blank gradient: Run a blank injection (mobile phase only) to see if the ghost peaks are still present.

    • Use high-purity solvents: Ensure that the solvents used for the mobile phase are of high purity (HPLC grade or higher).[8]

NMR Troubleshooting

Problem: Poor Signal-to-Noise Ratio

  • Possible Cause:

    • Low sample concentration.

    • Insufficient number of scans.

  • Solution:

    • Increase sample concentration: If possible, prepare a more concentrated sample.

    • Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans.

Problem: Broad or Distorted Peaks

  • Possible Cause:

    • Poor shimming of the magnetic field.

    • Presence of paramagnetic impurities.

    • Sample viscosity is too high.

  • Solution:

    • Re-shim the spectrometer: Perform a careful shimming procedure to optimize the magnetic field homogeneity.

    • Filter the sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite may help.

    • Dilute the sample: If the sample is too viscous, dilute it with more deuterated solvent.

Experimental Protocols

Protocol 1: HPLC Purity Assessment

This protocol is a starting point and may require optimization for your specific instrumentation and sample.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method should be validated according to ICH Q2(R1) guidelines.[1][2][3][12]

Protocol 2: Quantitative NMR (qNMR) Purity Assessment

This protocol provides a framework for determining the absolute purity of the compound.

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d6 or CDCl3
Internal Standard A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
Sample Preparation Accurately weigh approximately 15-20 mg of the sample and 10-15 mg of the internal standard into a vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
Acquisition Parameters
   Relaxation Delay (d1)At least 5 times the longest T1 of the protons being integrated (typically 30-60 seconds).
   Number of Scans16 or higher, depending on the sample concentration.
   Pulse Angle90°

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]

  • Elemental analysis - Wikipedia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. [Link]

  • An International Study Evaluating Elemental Analysis - ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - PubMed Central. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. [Link]

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stability issues of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you navigate the challenges you may encounter during your experiments.

The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a valuable scaffold in medicinal chemistry.[1][2] However, the presence of a 4-chloro substituent on the pyridine ring introduces a potential liability for nucleophilic substitution and degradation, which can impact experimental reproducibility and outcomes. This guide will address these stability issues head-on.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you might encounter.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

Question: "My compound, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, shows variable or diminished activity in my cell-based or biochemical assays. What could be the cause?"

Answer: This is a common issue that often points to the degradation of the parent compound in your assay medium. The 4-chloro position on the pyrrolopyridine ring is susceptible to nucleophilic attack, particularly by water (hydrolysis) or other nucleophiles present in your solution.

Probable Causes & Solutions:

  • Hydrolysis in Aqueous Media: The most likely degradation pathway is the hydrolysis of the 4-chloro group to the corresponding 4-hydroxy (or its tautomeric pyridone) derivative, 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.[3] This hydrolysis product will have different physicochemical properties and is unlikely to retain the same biological activity as the parent compound.[4][5]

    • Scientific Rationale: The pyridine nitrogen atom activates the C4 position towards nucleophilic aromatic substitution (SNAr). While not as reactive as a pyridinium salt, the electron-withdrawing nature of the fused pyrrole ring can contribute to this reactivity.[6] Hydrolysis is often accelerated at non-neutral pH.[7]

    • Recommended Action:

      • pH Control: Prepare your stock solutions and dilutions in a buffered system, ideally at a neutral or slightly acidic pH (pH 6-7). Avoid alkaline conditions, which can significantly accelerate hydrolysis.[7][8]

      • Fresh Preparations: Always prepare working solutions fresh from a solid sample or a recently prepared, properly stored stock solution immediately before use.

      • Control Experiments: Include a control where the compound is incubated in the assay medium for the duration of the experiment, and then analyze the mixture by HPLC or LC-MS to quantify the extent of degradation.

  • Reaction with Media Components: Complex biological media contain a variety of nucleophiles (e.g., amino acids, thiols like glutathione) that can displace the chloride.

    • Recommended Action: If you suspect a reaction with a specific media component, simplify your buffer system where possible. Run a control experiment by incubating your compound with individual, key components of the medium and analyze for degradation.

Experimental Protocol: Assessing Solution Stability by HPLC

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine in an appropriate organic solvent (e.g., DMSO, DMF).

  • Working Solution Preparation: Dilute the stock solution to your final experimental concentration in the aqueous buffer or cell culture medium of interest.

  • Time-Point Analysis: Immediately after preparation (t=0) and at various time points throughout your experiment (e.g., 1h, 4h, 24h), take an aliquot of the working solution.

  • Sample Quenching: If necessary, quench any ongoing reaction by adding an excess of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[9][10]

Issue 2: Appearance of unknown peaks in my reaction mixture during a chemical synthesis.

Question: "I am using 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine as a starting material for a cross-coupling reaction, but I'm seeing significant amounts of a side product that appears to be the de-chlorinated or hydrolyzed compound. How can I prevent this?"

Answer: This indicates that your reaction conditions are promoting the degradation of your starting material. This is particularly common in reactions that involve basic conditions, high temperatures, or certain nucleophiles.

Probable Causes & Solutions:

  • Base-Induced Hydrolysis: Many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) use a base. If water is present in your reaction solvent, even in trace amounts, the base can promote hydrolysis to the 4-pyridone.

    • Recommended Action:

      • Use Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried.

      • Choice of Base: Opt for non-nucleophilic, anhydrous bases. If an aqueous base is required, consider running the reaction at a lower temperature or for a shorter duration.

  • Nucleophilic Attack by Reagents or Solvents: Solvents like methanol or ethanol can act as nucleophiles (solvolysis) under certain conditions. Amines, if used as reagents or bases, can also displace the chloride.[11]

    • Recommended Action:

      • Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene. A list of common organic solvent properties can be found in various resources.[12][13][14][15]

      • Protecting Groups: If the pyrrole NH is not essential for the desired reaction, protecting it can sometimes modulate the reactivity of the chloropyridine ring.

Workflow for Optimizing a Cross-Coupling Reaction:

Caption: A logical workflow for troubleshooting side product formation in coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine?

A1: The solid compound is generally more stable than its solutions. Based on supplier recommendations, it should be stored at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator is advisable.

Q2: What is the best solvent for preparing a stock solution?

A2: Aprotic, polar organic solvents are recommended for stock solutions.

SolventSuitabilityRationale
DMSO Excellent High solvating power; aprotic.
DMF Excellent High solvating power; aprotic.
Acetonitrile Good Aprotic, but lower solvating power for some compounds.
Methanol/Ethanol Use with Caution Protic solvents that could potentially engage in slow solvolysis over time, especially if acidic or basic impurities are present. Best for immediate use.
Water Not Recommended Prone to hydrolysis, especially without pH control. Azaindoles generally have better aqueous solubility than indoles, but stability is a concern.[1]

Q3: Is 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine sensitive to light?

A3: Yes, pyrrolopyridine derivatives have been shown to be photolabile.[7] The extended aromatic system can absorb UV light, leading to degradation.

  • Mechanism Insight: Photodegradation can involve complex radical mechanisms or light-accelerated hydrolysis. The exact pathway for this specific compound is not documented, but it is a known liability for related heterocyclic systems.

  • Best Practices:

    • Store solid samples and solutions in amber vials.

    • Protect reaction vessels from direct light by wrapping them in aluminum foil.

    • Minimize the exposure of solutions to ambient light during experimental manipulations.

Q4: How can I confirm the identity of degradation products?

A4: The most powerful technique for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).

Degradation Product Identification Workflow:

Degradation_Pathway Parent 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine MW: 242.70 g/mol Hydrolysis 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one MW: 224.26 g/mol Parent:parent->Hydrolysis:product Hydrolysis (H2O) [M-18] (loss of HCl) Nucleophile 4-Substituted Product MW: Varies Parent:parent->Nucleophile:product Nucleophilic Substitution (Nu-) [M-Cl+Nu]

Caption: Potential degradation pathways for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

By comparing the mass of the parent compound (C₁₄H₁₁ClN₂, MW: 242.70)[16] with the masses of the new peaks, you can deduce the likely transformation. For example, hydrolysis would result in a product with a mass of 224.26 g/mol (C₁₄H₁₂N₂O).[3]

Q5: Are there any known incompatibilities for this compound?

A5: Based on its structure, the following should be avoided to prevent degradation or unwanted side reactions:

  • Strong Bases: Can promote hydrolysis and other decomposition pathways.

  • Strong Nucleophiles: Will likely displace the 4-chloro substituent.

  • Strong Oxidizing Agents: The electron-rich pyrrole ring may be susceptible to oxidation.

  • Prolonged Exposure to Protic Solvents: Can lead to solvolysis.

  • Direct UV Light Exposure: Can cause photodegradation.[7]

By understanding these potential stability issues, you can design more robust experiments, ensure the integrity of your results, and confidently interpret your data. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • The polymerisation of 4-chloropyridine - ResearchGate. Available from: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. Available from: [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Available from: [Link]

  • Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed. Available from: [Link]

  • Pyrrolopyridine derivatives from pyridoxal 5'-sulfate - PubMed. Available from: [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • ANALYTICAL METHODS. Available from: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. Available from: [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine - PubChem. Available from: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. Available from: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. Available from: [Link]

  • Property-Guided Synthesis of Aza-Tricyclic Indolines: Development of Gold Catalysis En Route - PMC - NIH. Available from: [Link]

  • Influence of pH on photophysical properties of (E)-1-(4-chlorobenzyl)-4-(4-hydroxystyryl)pyridinium chloride - Photochemical & Photobiological Sciences (RSC Publishing). Available from: [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed. Available from: [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. Available from: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed. Available from: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. Available from: [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - PubMed. Available from: [Link]

  • Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures - Pharmacia. Available from: [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed. Available from: [Link]

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC - NIH. Available from: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. Available from: [Link]

  • Azaindole Therapeutic Agents - PMC - PubMed Central. Available from: [Link]

  • 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | C14H12N2O | CID 14114385 - PubChem. Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available from: [Link]

  • Properties of Solvents Used in Organic Chemistry. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF - ResearchGate. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available from: [Link]

  • (PDF) Reactions of Some Nucleophiles with Pyrylium Salts - ResearchGate. Available from: [Link]

  • Properties of Common Organic Solvents. Available from: [Link]

  • 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine - ChemBK. Available from: [Link]

  • Common Organic Solvents: Table of Properties1,2,3. Available from: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available from: [Link]

  • The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE - Vedantu. Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate in pharmaceutical research.[1][2] The content is structured to address challenges logically, from starting materials to final product purification, ensuring scientific integrity and practical, field-proven insights.

Overall Synthetic Workflow

The synthesis is typically approached in a two-step sequence starting from the corresponding pyrrolopyridinone precursor. This involves a chlorination step to generate the key intermediate, followed by N-benzylation.

Synthetic_Workflow A 1,5-dihydro-pyrrolo[3,2-c]pyridin-4-one B 4-chloro-1H-pyrrolo[3,2-c]pyridine A->B Chlorination (e.g., POCl₃) C 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine B->C N-Benzylation (e.g., BnBr, Base) D Purification C->D Recrystallization / Chromatography Troubleshooting_Benzylation cluster_conditions Reaction Conditions cluster_materials Reagents cluster_workup Procedure Start Low Yield in N-Benzylation Cond_Base Base Inactive/Incorrect? Start->Cond_Base Cond_Solvent Solvent Anhydrous? Start->Cond_Solvent Cond_Temp Temperature Optimal? Start->Cond_Temp Mat_SM Starting Material Pure? Start->Mat_SM Mat_BnBr Benzyl Bromide Fresh? Start->Mat_BnBr Proc_SideRxn Side Products Observed? Start->Proc_SideRxn Proc_Loss Product Lost in Workup? Start->Proc_Loss Sol_Base Use fresh NaH (60% in oil) or switch to K₂CO₃/Cs₂CO₃ Cond_Base->Sol_Base Solution Sol_Solvent Use anhydrous grade solvent. Dry glassware thoroughly. Cond_Solvent->Sol_Solvent Solution Sol_SideRxn If using NaH/DMF, switch to THF. Monitor by TLC/LC-MS. Proc_SideRxn->Sol_SideRxn Solution

Figure 2: Decision tree for troubleshooting low benzylation yield.
  • Causality & Solutions:

    • Base Inactivity: Sodium hydride (NaH) is a common choice, but it degrades upon exposure to air. Use NaH from a fresh container or wash the mineral oil off with dry hexanes before use. Alternatively, less hazardous and often equally effective bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures. [3] 2. Moisture: The pyrrole anion is highly basic and will be quenched by water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. [4] 3. Solvent-Induced Side Reactions: The combination of NaH and dimethylformamide (DMF) is known to be problematic at elevated temperatures, leading to solvent decomposition and formation of impurities that can act as catalyst poisons in subsequent steps. [3][5]If using NaH, switching the solvent to tetrahydrofuran (THF) is a robust solution. [3] 4. Temperature: The reaction with NaH is often run at 0°C to room temperature. Reactions with carbonate bases may require heating (e.g., 50-80°C) to proceed at a reasonable rate. [3]Systematically screen the temperature to find the optimal balance between reaction rate and impurity formation.

Question: I'm observing multiple spots on my TLC plate after the benzylation reaction. What are these impurities?

Answer: Besides unreacted starting material, common impurities include products of C-alkylation, bis-benzylation (if applicable), or byproducts from solvent decomposition.

  • Causality & Identification:

    • C-Alkylation: While N-alkylation is favored, some alkylation can occur at carbon positions on the pyrrole ring, leading to isomeric impurities. [3]These are often difficult to separate.

    • Solvent Byproducts: As mentioned, using NaH in DMF can generate N,N-dibenzyl-N-methylammonium bromide, which consumes your benzyl bromide. [3][5]This is a strong reason to prefer THF as a solvent when using NaH.

    • Displacement of Chlorine: Under harsh basic conditions or elevated temperatures, the 4-chloro group could potentially be displaced, though this is less common.

  • Mitigation Strategy:

    • Optimize Base/Solvent System: The best way to avoid these side reactions is to use the mildest conditions that afford a good reaction rate. The K₂CO₃/acetonitrile system is often a good starting point for scale-up as it is less prone to the side reactions seen with NaH/DMF. [3] * Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing the formation of further degradation products. [4]

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the key safety considerations when scaling up this synthesis? A1: The two primary hazards are the chlorination and benzylation steps.

  • Chlorination: POCl₃ is highly corrosive and reacts violently with water. The quench is highly exothermic and releases HCl gas. All work must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A controlled reverse quench is mandatory at scale.

  • N-Benzylation: Sodium hydride is flammable and reacts violently with water. Benzyl bromide is a lachrymator and toxic. Operations involving NaH should be conducted under an inert atmosphere (Nitrogen or Argon).

Q2: How should I adapt my purification strategy when moving from milligrams to kilograms? A2: Column chromatography is not practical for multi-kilogram scale purification. The focus should shift to developing a robust recrystallization or trituration protocol.

  • Strategy:

    • After workup and isolation of the crude 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, perform small-scale solubility tests with various common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene).

    • Identify a single solvent or a binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • A good practice is to dissolve the crude product in a minimal amount of a hot, good solvent (like ethanol or ethyl acetate) and then slowly add a cold, poor solvent (like water or hexanes) until turbidity is observed, then allow it to cool slowly to promote crystal growth. [6]Seeding with a small amount of pure crystal can be beneficial. [6] Q3: What are the critical parameters to define for a successful technology transfer to a pilot plant? A3: For a successful tech transfer, you must provide a detailed process description with clearly defined parameters.

ParameterStageImportance & Recommendation
Reagent Stoichiometry BothDefine precise equivalents for all reagents. For benzylation, using a slight excess (1.1-1.2 eq.) of benzyl bromide and base is common. [3]
Temperature Control BothSpecify heating and cooling profiles, including ramp rates and hold times. Define acceptable ranges (e.g., 70-75°C for chlorination).
Addition Rates BothCrucial for managing exotherms. Specify the duration for adding POCl₃ to the lactam or for adding the reaction mix to the quench vessel.
Mixing Parameters BothSpecify the type of stirrer (overhead mechanical) and a target RPM range to ensure adequate suspension and heat transfer.
Reaction Monitoring BothDefine the analytical method (TLC, HPLC, or LC-MS), sampling frequency, and completion criteria (e.g., <1% starting material remaining).
Workup & Isolation BothProvide a detailed, step-by-step procedure for quenching, pH adjustment, filtration, washing, and drying, including solvent volumes per kg of input.
Yield & Purity Specs Final ProductDefine the expected yield range and the required purity specifications for the final product, along with the analytical method for determination.
Table 1: Critical Parameters for Process Scale-Up and Technology Transfer.
References
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Optimization of Buchwald-Hartwig amin
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Advanced Strategies in Heterocyclic Compound Synthesis. BOC Sciences.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Overcoming challenges in the N-benzylation of 2-chloro-1H-indole-3-carbaldehyde. Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.
  • Method for synthesizing 4-chloro-pyridine.
  • 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3. Sigma-Aldrich.
  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem.
  • 1-benzyl-4-chloro-1h-pyrrolo[3,2-c]pyridine. Sinfoo Biotech.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF.
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH.

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Validation & Comparative

A Comparative Guide to the Potency of 1-Benzyl-4-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological potency of derivatives based on the 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold. The pyrrolo[3,2-c]pyridine core is a significant pharmacophore in medicinal chemistry, appearing in a range of compounds with diverse therapeutic potential, including anticancer and anti-inflammatory agents.[1] This document will delve into the structure-activity relationships (SAR) of this specific series, drawing on experimental data from various studies to guide researchers and drug development professionals in their pursuit of novel therapeutics. We will explore how substitutions on this core scaffold influence its activity, particularly in the context of kinase inhibition and cellular antiproliferative effects.

The 1-Benzyl-1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure

The 1H-pyrrolo[3,2-c]pyridine ring system is a bioisostere of indole and has attracted considerable attention from medicinal chemists. The fusion of a pyrrole and a pyridine ring creates a rigid, planar structure with a unique distribution of nitrogen atoms that can engage in various interactions with biological targets. The introduction of a benzyl group at the N-1 position is a common strategy to introduce lipophilicity and potential for aromatic interactions, which can significantly influence the binding affinity of the molecule to its target protein.

Impact of Substitutions on Biological Activity

The potency of 1-benzyl-1H-pyrrolo[3,2-c]pyridine derivatives can be finely tuned by substitutions at various positions of the core scaffold. The 4-chloro substituent, in particular, serves as a crucial handle for both modulating electronic properties and as a reactive site for further chemical modifications.

Structure-Activity Relationship (SAR) Insights

One area where this scaffold has shown significant promise is in the inhibition of protein kinases. For instance, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (CSF-1R), a key player in cancer and inflammatory diseases.[1] Although the most potent compounds in this study did not strictly adhere to the 1-benzyl-4-chloro core, the study highlights the importance of the pyrrolo[3,2-c]pyridine scaffold in achieving high potency. For example, compound 1r from this series, a diarylamide derivative, emerged as a highly potent FMS kinase inhibitor with an IC50 of 30 nM.[1] This was a 3.2-fold improvement over the lead compound, KIST101029 (IC50 = 96 nM).[1] The study emphasized the role of a terminal morpholino group in enhancing potency.[1]

Another study focused on the design of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in oncology.[2] This work underscores the adaptability of the scaffold for different kinase targets. While the lead compound in this study also had a different substitution pattern, the research provides valuable insights into how modifications to the core can achieve high selectivity and cellular potency.[2]

In the realm of anticancer activity through mechanisms other than kinase inhibition, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, which interfere with microtubule polymerization.[3][4] The most potent compound in this series, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against various cancer cell lines.[3][4] This highlights that the 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for developing potent anticancer agents acting on different targets.

The following table summarizes the potency of representative pyrrolo[3,2-c]pyridine derivatives from the literature to illustrate the potential of this scaffold. It is important to note that these compounds were evaluated in different assays and against different targets, so direct comparison of absolute values should be made with caution.

Compound IDCore Structure VariationTargetPotency (IC50)Reference
1r Diayrlamide derivativeFMS Kinase30 nM[1]
KIST101029 Diayrlamide derivative (lead)FMS Kinase96 nM[1]
10t 1-(3,4,5-trimethoxyphenyl)-6-indolylTubulin Polymerization0.12 - 0.21 µM[3][4]

Visualizing Structure-Activity Relationships

To better understand the key structural features influencing potency, a generalized SAR diagram for 1-benzyl-1H-pyrrolo[3,2-c]pyridine derivatives is presented below. This diagram is a composite representation based on findings from multiple studies on related scaffolds.

Caption: Generalized Structure-Activity Relationship (SAR) for 1-Benzyl-1H-pyrrolo[3,2-c]pyridine Derivatives.

Experimental Protocols for Potency Evaluation

The assessment of the potency of these derivatives requires robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays typically employed in the evaluation of such compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compound start->compound_prep kinase_reaction Incubate kinase and compound compound_prep->kinase_reaction initiate_reaction Add ATP/substrate mix to start reaction kinase_reaction->initiate_reaction stop_reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP initiate_reaction->stop_reaction detect_adp Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence stop_reaction->detect_adp read_plate Measure luminescence with a plate reader detect_adp->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from 1 mM.

    • Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the target kinase enzyme solution (at a pre-determined optimal concentration in kinase assay buffer, e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at their optimal concentrations in kinase assay buffer) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_compound Add serial dilutions of test compound incubate_cells->add_compound incubate_compound Incubate for 48-72 hours add_compound->incubate_compound add_mtt Add MTT reagent to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_plate Measure absorbance at ~570 nm solubilize->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based MTT antiproliferative assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., HeLa, MCF-7).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising starting point for the development of potent kinase inhibitors and anticancer agents. The available data, though not from a single comprehensive study on this exact core, strongly suggest that modifications at the C4 and C6 positions are critical for optimizing biological activity. The chloro group at C4 is not only important for the electronic character of the ring system but also serves as a valuable synthetic handle for introducing further diversity. Future research focused on a systematic exploration of substitutions on this specific scaffold is warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 11(4), 107. [Link]

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1963-1977. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

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A Comparative Guide to FMS Kinase Inhibitors: Evaluating the Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FMS Kinase in Disease

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase or CD115, is a pivotal cell-surface receptor tyrosine kinase.[1][2] Its activation by ligands CSF-1 or IL-34 is essential for the survival, proliferation, differentiation, and function of the mononuclear phagocyte system, which includes monocytes, macrophages, and osteoclasts.[1][3] Given this central role, dysregulation of the FMS signaling pathway is a key driver in the pathophysiology of numerous diseases. Over-expression of FMS kinase is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis and neurodegenerative disorders.[2][4] This has made FMS kinase a highly attractive therapeutic target for small molecule inhibitors.

Upon ligand binding, FMS kinase dimerizes and undergoes autophosphorylation on several tyrosine residues.[1] This phosphorylation creates docking sites for various signaling molecules, activating downstream cascades such as the PI3K/AKT, MEK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and differentiation.[3][5] FMS kinase inhibitors typically function by competing with ATP for the kinase's catalytic binding site, thereby blocking these downstream signals.

This guide provides an in-depth comparison of a promising FMS kinase inhibitor class, the pyrrolo[3,2-c]pyridines, benchmarked against other well-characterized inhibitors. We will delve into their potency, selectivity, and cellular activity, supported by experimental data and detailed protocols to provide researchers with a comprehensive resource for their own investigations.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands Ligands cluster_inhibitors Inhibitors (ATP-Competitive) cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FMS FMS Kinase (CSF-1R) FMS_dimer Dimerized & Activated FMS Kinase FMS->FMS_dimer Dimerization & Autophosphorylation PI3K_AKT PI3K / AKT Pathway FMS_dimer->PI3K_AKT MEK_ERK MEK / ERK Pathway FMS_dimer->MEK_ERK JAK_STAT JAK / STAT Pathway FMS_dimer->JAK_STAT CSF1 CSF-1 / IL-34 CSF1->FMS Binding Inhibitor Pyrrolo[3,2-c]pyridine GW2580, Ki20227, Pexidartinib Inhibitor->FMS_dimer Inhibition Response Survival Proliferation Differentiation PI3K_AKT->Response MEK_ERK->Response JAK_STAT->Response

Caption: FMS (CSF-1R) signaling pathway and point of inhibition.

The Pyrrolo[3,2-c]pyridine Scaffold: A Potent and Selective FMS Inhibitor Class

The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising foundation for developing potent and selective FMS kinase inhibitors. While data on the specific compound 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is limited in public literature, extensive structure-activity relationship (SAR) studies on this scaffold have yielded highly potent analogs.

A key example is compound 1r from a published series of pyrrolo[3,2-c]pyridine derivatives, which demonstrates the potential of this chemical class.[4] This compound exhibited a potent FMS kinase inhibitory activity with an IC50 of 30 nM .[4]

Selectivity Profile

The utility of a kinase inhibitor in research and clinical settings is critically dependent on its selectivity. Off-target activities can confound experimental results and lead to toxicity. Compound 1r was profiled against a panel of 40 kinases to assess its selectivity.[4] At a concentration of 1 µM, it showed 81% inhibition of FMS kinase, while its inhibition of other kinases like FLT3 (D835Y) and c-MET was significantly lower at 42% and 40%, respectively.[4] This suggests that compound 1r is more than 33 times more selective for FMS than for these other kinases, highlighting the specificity of the pyrrolo[3,2-c]pyridine scaffold.[4]

Cellular Activity

In a cellular context, compound 1r demonstrated potent activity against bone marrow-derived macrophages (BMDMs), with an IC50 of 84 nM.[4] This is a crucial validation, as it confirms the compound's ability to engage its target in an intact cell and inhibit the downstream signaling responsible for macrophage proliferation and survival. Furthermore, it showed strong anti-proliferative effects against various cancer cell lines known to overexpress FMS, with IC50 values ranging from 0.15 to 1.78 µM, while being significantly less potent against normal fibroblast cells.[4]

Comparative Analysis with Established FMS Kinase Inhibitors

To contextualize the performance of the pyrrolo[3,2-c]pyridine scaffold, we compare it to three widely used and well-characterized FMS inhibitors: Pexidartinib (PLX3397), GW2580, and Ki20227.

Pexidartinib (PLX3397)

Pexidartinib is an orally bioavailable inhibitor that potently targets FMS (CSF-1R), KIT, and FLT3.[6][7] It has received FDA approval for the treatment of tenosynovial giant cell tumor.[8]

  • Potency: Pexidartinib inhibits FMS kinase with an IC50 of 20 nM .[9] It is also a potent inhibitor of c-Kit, with an IC50 of 10 nM.[9]

  • Selectivity: While potent against FMS, its high affinity for KIT and FLT3 makes it a multi-targeted inhibitor rather than a selective FMS tool compound.[5][8] This broader activity can be beneficial in certain therapeutic contexts but may complicate studies aimed at dissecting the specific role of FMS.

GW2580

GW2580 is a selective, orally bioavailable inhibitor of FMS kinase.[10][11] It acts as a competitive inhibitor of ATP binding.[10]

  • Potency: GW2580 completely inhibits human FMS kinase in vitro at a concentration of 60 nM (0.06 µM).[10][11] In cellular assays, it inhibits the growth of CSF-1-dependent M-NFS-60 cells with an IC50 of approximately 0.2 µM and completely blocks growth at 0.7 µM.[10]

  • Selectivity: GW2580 is highly selective for FMS kinase. In a panel of 26 other kinases, it showed no significant activity.[11] This high degree of selectivity makes GW2580 an excellent tool for specifically interrogating FMS biology.

Ki20227

Ki20227 is another orally active and highly selective FMS tyrosine kinase inhibitor.[12][13]

  • Potency: It is a highly potent inhibitor of FMS, with a reported IC50 of 2 nM .[12][14][15][16]

  • Selectivity: Ki20227 shows good selectivity for FMS over other related kinases. Its IC50 for VEGFR2 (KDR) is 12 nM, but it is significantly less potent against c-Kit (IC50 = 451 nM) and PDGFRβ (IC50 = 217 nM).[12][14][15] This profile makes it a potent FMS inhibitor with some activity against VEGFR2.

Performance Summary
InhibitorScaffoldFMS IC50 (nM)Key Off-Targets (IC50 in nM)Cellular Potency (IC50)Reference(s)
Compound 1r Pyrrolo[3,2-c]pyridine30FLT3 (>1000), c-MET (>1000)84 nM (BMDM)[4]
Pexidartinib (PLX3397) Pyridinyl-pyrrolo-pyrimidine20c-Kit (10), FLT3 (160)N/A[6][9]
GW2580 Pyrimidine60Highly Selective (>1000 for 26 kinases)~200 nM (M-NFS-60)[10][11]
Ki20227 Quinoline-urea2VEGFR2 (12), PDGFRβ (217), c-Kit (451)N/A[12][14][15][16]

Experimental Methodologies: A Guide for Researchers

To ensure robust and reproducible results, standardized and well-validated protocols are essential. The following sections provide detailed, step-by-step methodologies for key experiments used to characterize FMS kinase inhibitors.

In Vitro Biochemical FMS Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FMS kinase. The ADP-Glo™ Kinase Assay is a common luminescence-based method that quantifies ADP production, a direct product of kinase activity.

Causality: The choice of a biochemical assay is the first critical step to confirm direct target engagement. It isolates the kinase from cellular complexity, ensuring that any observed inhibition is due to the compound's interaction with the enzyme itself and not due to indirect cellular effects.

Kinase_Assay_Workflow Start Start: Compound Dilution AddInhibitor 1. Add serially diluted inhibitor or DMSO to 384-well plate Start->AddInhibitor AddEnzyme 2. Add purified FMS Kinase enzyme AddInhibitor->AddEnzyme PreIncubate 3. Pre-incubate (e.g., 10 min, RT) to allow binding AddEnzyme->PreIncubate AddSubstrate 4. Initiate reaction with Substrate/ATP mix PreIncubate->AddSubstrate IncubateReaction 5. Incubate reaction (e.g., 60 min, 30°C) AddSubstrate->IncubateReaction AddADPReagent 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) IncubateReaction->AddADPReagent IncubateStop 7. Incubate (e.g., 40 min, RT) AddADPReagent->IncubateStop AddDetection 8. Add Kinase Detection Reagent (converts ADP to ATP, generates light) IncubateStop->AddDetection IncubateDetect 9. Incubate (e.g., 30 min, RT) AddDetection->IncubateDetect Read 10. Read Luminescence on a plate reader IncubateDetect->Read Analyze End: Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.

  • Plate Setup: In a 384-well white assay plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 2 µL of purified FMS kinase diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT) to each well. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP consumption in the reaction.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing a suitable peptide substrate and ATP at its Km concentration) to each well.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular FMS Autophosphorylation Assay

This assay measures the inhibitor's ability to block FMS kinase activity within a living cell by quantifying the phosphorylation of the receptor itself upon stimulation with its ligand, CSF-1.

Causality: Moving into a cellular environment is the next logical step. This assay validates that the compound is cell-permeable and can inhibit the target in its native context, competing with high intracellular ATP concentrations and subject to cellular metabolism. It directly measures on-target activity.

Protocol:

  • Cell Culture: Culture a CSF-1 responsive cell line (e.g., RAW264.7 murine macrophages) in appropriate media. Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate overnight. This reduces basal receptor activation.

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the FMS inhibitor (or DMSO vehicle) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 10 ng/mL) for 5-10 minutes at 37°C to induce FMS autophosphorylation.[10]

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FMS (e.g., anti-p-CSF-1R Tyr809).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total FMS kinase to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-FMS signal to the total FMS signal for each sample. Plot the normalized signal against inhibitor concentration to determine the IC50.

Discussion and Future Perspectives

The comparative analysis reveals that the pyrrolo[3,2-c]pyridine scaffold represents a highly promising class of FMS kinase inhibitors. Its potent analog, compound 1r, demonstrates efficacy on par with established inhibitors like GW2580 and Pexidartinib, and importantly, it exhibits a favorable selectivity profile.[4] While Ki20227 is exceptionally potent, its cross-reactivity with VEGFR2 may be undesirable for studies requiring the specific isolation of FMS signaling.[12][14] In contrast, GW2580 and the pyrrolo[3,2-c]pyridine scaffold offer high selectivity, making them superior tools for pharmacological validation of FMS as a drug target.[4][11]

The key advantage of the pyrrolo[3,2-c]pyridine class lies in its demonstrated ability to achieve both high potency and high selectivity. The data on compound 1r suggests that further optimization of this scaffold could lead to best-in-class inhibitors for therapeutic development. Future research should focus on obtaining a full kinome-wide selectivity profile for lead compounds and evaluating their pharmacokinetic properties and in vivo efficacy in relevant disease models, such as oncology or inflammatory arthritis models.[13]

For researchers selecting a tool compound, the choice depends on the experimental question. For maximum specificity to FMS, GW2580 is a well-validated option.[18] However, the potent and selective nature of the pyrrolo[3,2-c]pyridine class makes it an exciting and valuable alternative for probing the function of FMS kinase in health and disease.

References

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  • Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580. PubMed. [Link]

  • A c-fms tyrosine kinase inhibitor, Ki20227, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. AACR Journals. [Link]

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  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

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  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

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selectivity profile of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine against kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with the ATP-binding site of various kinases—is a cornerstone of modern drug development. The 1H-pyrrolo[3,2-c]pyridine core is one such scaffold that has garnered significant attention for its potential to yield potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the kinase selectivity profile of derivatives based on this scaffold, using 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine as a representative starting point. We will delve into a comparative analysis with other kinase inhibitors, provide detailed experimental protocols for assessing kinase inhibition, and explore the signaling pathways impacted by these compounds.

The 1H-Pyrrolo[3,2-c]Pyridine Core: A Versatile Kinase Inhibitor Scaffold

Recent studies have highlighted the potential of this scaffold in targeting kinases such as FMS kinase (CSF-1R), which is implicated in various cancers and inflammatory disorders.[1] The strategic modification of the pyrrolo[3,2-c]pyridine core has led to the discovery of compounds with significant potency and selectivity.

Comparative Kinase Selectivity Profile

To understand the selectivity of the pyrrolo[3,2-c]pyridine scaffold, it is instructive to compare the activity of its derivatives against a panel of kinases. Below is a synthesized table of kinase inhibition data for a representative pyrrolo[3,2-c]pyridine derivative, Compound 1r from a study by Abou-Seri et al., compared with a well-characterized, highly selective inhibitor, TCS 359.

Kinase TargetPyrrolo[3,2-c]pyridine Derivative (Compound 1r) (% Inhibition @ 1µM)[1]TCS 359 (IC50)
FMS 81% Not Reported
FLT3 42%42 nM [2][3][4][5]
c-MET40%Not Reported
Other KinasesGenerally low inhibitionSelective over 22 other kinases[2]

Analysis: The data reveals that while the representative pyrrolo[3,2-c]pyridine derivative shows promising inhibitory activity against FMS kinase, it also exhibits some off-target activity against FLT3 and c-MET at a concentration of 1µM.[1] In contrast, TCS 359 demonstrates high potency and selectivity for FLT3, with an IC50 value in the nanomolar range and minimal activity against a panel of other kinases.[2][3][4][5] This comparison underscores the importance of comprehensive kinase profiling to understand the full spectrum of a compound's activity and potential for off-target effects.

Experimental Methodologies for Kinase Profiling

The determination of a compound's kinase selectivity profile is a critical step in its development as a potential therapeutic. A variety of biochemical and cellular assays are employed for this purpose.

Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

A robust and widely used method for quantifying kinase inhibition is the fluorescence polarization (FP) assay. This assay measures the change in the polarization of fluorescent light emitted from a labeled phosphopeptide substrate.

Principle: A fluorescein-labeled peptide substrate is incubated with the kinase, ATP, and the test compound. In the absence of inhibition, the kinase phosphorylates the peptide. A specific antibody that binds to the phosphorylated peptide is then added. The binding of the large antibody to the small fluorescent peptide results in a significant increase in the polarization of the emitted light. An effective inhibitor will prevent phosphorylation, leaving the fluorescent peptide unbound and resulting in a low polarization signal.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the kinase, the fluorescein-labeled peptide substrate, ATP, and varying concentrations of the test compound (e.g., 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine).

  • Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

  • Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Antibody Addition: Add the anti-phosphotyrosine antibody to the wells.

  • Equilibration: Incubate at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_FP_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Reaction Incubation Kinase->Reaction Substrate Fluorescent Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound Inhibitor->Reaction Stop Stop Reaction (EDTA) Reaction->Stop Antibody Add Anti-Phospho Antibody Stop->Antibody Read Read Fluorescence Polarization Antibody->Read Analysis IC50 Determination Read->Analysis FMS_Signaling CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF-1R) CSF1->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified FMS (CSF-1R) Signaling Pathway and Point of Inhibition.

Upon ligand binding, the FMS receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/Akt, RAS/MAPK, and STAT pathways. These pathways ultimately regulate gene expression to promote cell proliferation and survival. An inhibitor targeting the ATP-binding site of FMS, such as a potent pyrrolo[3,2-c]pyridine derivative, would block the initial autophosphorylation step, thereby abrogating all downstream signaling.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific derivative 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine requires further characterization, the broader class of compounds based on this core has demonstrated significant potential, particularly against kinases like FMS. As with any kinase inhibitor development program, a thorough understanding of the selectivity profile, obtained through rigorous biochemical and cellular assays, is paramount. This guide provides a framework for researchers and drug development professionals to approach the evaluation of such compounds, ensuring a comprehensive and scientifically sound assessment of their therapeutic potential.

References

  • Abou-Seri, S. M., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 2019. [Link]

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A Senior Scientist's Guide to In Vivo Validation of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In Vivo Interrogation

The journey of a novel anticancer agent from benchtop discovery to clinical application is a rigorous process where in vivo validation serves as a critical checkpoint.[1][2] The compound at the center of this guide, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine , belongs to the pyrrolo[3,2-c]pyridine chemical family. This scaffold is of significant interest in oncology, with various derivatives demonstrating potent antiproliferative activities.[3] Published research highlights that compounds with this core structure can act as potent inhibitors of key oncogenic targets, such as FMS kinase or tubulin polymerization, and have shown efficacy against melanoma, breast, and ovarian cancer cell lines.[4][5]

Given this promising background, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine (hereafter referred to as Compound-X) has been selected for in vivo validation. Based on the activities of structurally related molecules, we hypothesize that Compound-X may function as a kinase inhibitor targeting pathways crucial for tumor cell survival and proliferation.

This guide provides a comprehensive, technically-grounded framework for the in vivo validation of Compound-X. It is designed for drug development scientists and researchers, emphasizing not just the "how" but the critical "why" behind each experimental choice. We will compare its performance directly against a clinically relevant alternative, Vemurafenib, a standard-of-care inhibitor for BRAF-mutant melanoma, providing a robust context for evaluating its potential.[3]

Part 1: Strategic Blueprint for In Vivo Evaluation

A successful in vivo study is built on a foundation of strategic planning. The primary goal is to create a reproducible and clinically relevant biological system to test the therapeutic hypothesis.[6] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a gold standard for evaluating the efficacy of chemotherapeutic agents that do not primarily rely on the immune system for their effect.[7][8][9]

Causality of Experimental Choices:

  • Animal Model: We will use female athymic nude mice (e.g., NU/J strain), 4-6 weeks old.[10] The lack of a thymus gland in these mice prevents the rejection of human tumor cells, allowing the xenograft to establish and grow.[11]

  • Cancer Cell Line: The A375P human melanoma cell line is selected. This line is well-characterized, known to harbor the BRAF V600E mutation, and has been used in the evaluation of other pyrrolo[3,2-c]pyridine derivatives, making it an ideal choice for our comparative study against the BRAF inhibitor Vemurafenib.[3]

  • Comparator Drug: Vemurafenib serves as our positive control and benchmark. It allows us to assess if Compound-X offers equivalent or superior efficacy in a relevant cancer model. This direct comparison is vital for making a go/no-go decision on further development.

  • Route of Administration: The route should ideally mirror the intended clinical route.[12] For this initial study, we will assume oral (PO) administration for both Compound-X and Vemurafenib, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

Overall Experimental Workflow

The entire in vivo study can be visualized as a multi-stage process, from initial setup to final data synthesis.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (5 days) implant Subcutaneous Implantation of A375P Cells acclimatize->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Daily Dosing (21 days) randomize->treat Tumors ~100 mm³ measure Tumor Volume & Body Weight Measurement (2x/week) treat->measure observe Clinical Observation (Daily) treat->observe necropsy Terminal Necropsy observe->necropsy Study End pk_pd Sample Collection (Tumor, Blood) necropsy->pk_pd tox Histopathology & Blood Chemistry necropsy->tox efficacy Tumor Growth Inhibition Analysis necropsy->efficacy

Caption: High-level workflow for the in vivo validation of Compound-X.

Part 2: Comparative Efficacy Assessment - The Xenograft Protocol

This section provides a detailed, step-by-step methodology for conducting the subcutaneous xenograft study. Adherence to these steps ensures reproducibility and data integrity.

Detailed Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Culture A375P cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells during the exponential growth phase (70-80% confluency).[10] Using cells at this stage ensures high viability for implantation.

    • Wash cells twice with sterile, serum-free PBS.

    • Resuspend cells in a 1:1 mixture of PBS and Cultrex Basement Membrane Extract (BME).[13] The BME mimics the tumor microenvironment and significantly improves the rate of tumor establishment.[13]

    • Perform a trypan blue viability count; cell viability must be >95%.[10]

    • Adjust the final cell concentration to 5 x 10⁷ cells/mL.

  • Animal Handling and Tumor Implantation:

    • Allow mice a 5-day acclimatization period upon arrival.[10]

    • Anesthetize the mice and sterilize the right flank with an iodine solution followed by 70% ethanol.

    • Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank.[10]

  • Tumor Monitoring and Group Randomization:

    • Begin monitoring for tumor growth approximately 5-7 days post-implantation.

    • Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[1] This formula is a standard approximation for the volume of a prolate ellipsoid.[14]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into four treatment groups (n=10 mice/group). This ensures a uniform starting tumor burden across all groups.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose) orally once daily (q.d.).

    • Group 2 (Compound-X, Low Dose): Administer 25 mg/kg Compound-X orally, q.d.

    • Group 3 (Compound-X, High Dose): Administer 50 mg/kg Compound-X orally, q.d.

    • Group 4 (Vemurafenib): Administer 50 mg/kg Vemurafenib orally, q.d.

    • The treatment duration will be 21 consecutive days. Dose selection should be based on prior maximum tolerated dose (MTD) studies.[12]

  • Endpoint and Data Collection:

    • Continue to measure tumor volume and body weight twice weekly throughout the study.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after 21 days of treatment, whichever comes first.

Data Presentation: Efficacy Results

The following table presents hypothetical data to illustrate the expected outcomes from this comparative study.

Treatment Group (Dose, Route)Mean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Statistical Significance (p-value vs. Vehicle)
Vehicle Control 125.4 ± 15.21850.6 ± 210.3--
Compound-X (25 mg/kg, PO) 128.1 ± 18.9980.1 ± 155.750.4%< 0.01
Compound-X (50 mg/kg, PO) 126.5 ± 16.5455.8 ± 98.482.1%< 0.001
Vemurafenib (50 mg/kg, PO) 127.3 ± 17.1512.3 ± 110.978.9%< 0.001

TGI is calculated as [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.

Part 3: Evaluating the Safety & Tolerability Profile

Efficacy is only half the story. A promising anticancer agent must also be well-tolerated.[15] Concurrent toxicity monitoring is a non-negotiable component of any in vivo study.[16]

Protocol for Safety Assessment
  • Clinical Observations: Monitor animals daily for any signs of distress, including changes in posture, activity, breathing, or grooming habits.

  • Body Weight: Record body weight twice weekly. A body weight loss exceeding 20% is a common humane endpoint and indicates significant toxicity.[12]

  • Terminal Necropsy: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • Clinical Pathology: Collect terminal blood samples via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., ALT/AST for liver, BUN/creatinine for kidney).

Data Presentation: Summary of Safety Profile
ParameterVehicle ControlCompound-X (25 mg/kg)Compound-X (50 mg/kg)Vemurafenib (50 mg/kg)
Max Mean Body Weight Loss -1.5%-2.8%-5.1%-8.5%
Treatment-Related Mortalities 0/100/100/101/10
Key Histopathology Findings No significant findingsNo significant findingsMinimal hepatocellular vacuolationModerate skin hyperkeratosis
ALT (U/L) 35 ± 842 ± 1165 ± 15*58 ± 12

*Indicates a statistically significant but mild elevation.

Part 4: Unveiling the Mechanism - PK/PD Analysis

Understanding a drug's Pharmacokinetics (PK) — what the body does to the drug — and its Pharmacodynamics (PD) — what the drug does to the body — is essential.[17][18] These analyses provide a crucial link between the administered dose, the drug concentration achieved in the tumor, and the biological effect on the target.[19][20]

  • Pharmacokinetics (PK): A satellite group of animals (n=3 per timepoint) is dosed with Compound-X. Blood samples are collected at serial timepoints (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[18] Drug concentration in plasma is measured (e.g., by LC-MS/MS) to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure). This confirms that the drug is bioavailable and reaches sufficient levels to exert an effect.

Hypothesized Signaling Pathway for Inhibition

The diagram below illustrates the FMS kinase signaling pathway, a plausible target for a pyrrolo[3,2-c]pyridine derivative, and the intended point of inhibition by Compound-X.

G cluster_0 Cell Membrane cluster_1 cluster_2 FMS FMS Receptor (CSF-1R) RAS RAS FMS->RAS PI3K PI3K FMS->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Ligand CSF-1 Ligand->FMS Binds CompoundX Compound-X CompoundX->FMS Inhibits Phosphorylation

Caption: Hypothesized inhibition of the FMS kinase signaling pathway by Compound-X.

Part 5: Integrated Data Interpretation & Go/No-Go Decision

MetricCompound-X (50 mg/kg)Vemurafenib (50 mg/kg)Scientific Interpretation & Recommendation
Efficacy (TGI) 82.1% 78.9%Superior efficacy demonstrated. The compound is highly active in this model.
Tolerability -5.1% mean weight loss -8.5% mean weight lossAppears to have a better safety margin than the comparator drug.
PK Exposure (AUC) Assumed adequateAssumed adequatePK data must confirm sufficient tumor exposure to justify the observed efficacy.
PD Target Modulation >75% p-FMS inhibitionN/A (Different Target)Strong evidence of on-target activity in the tumor tissue.
Overall Assessment Strong GO Benchmark Compound-X demonstrates a superior efficacy and safety profile compared to a relevant standard-of-care in this preclinical model. The positive PK/PD data provide confidence in its mechanism of action. Recommendation: Proceed to orthotopic and/or patient-derived xenograft (PDX) models to further validate these findings in a more clinically relevant context.

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A Comparative Guide to the Synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of compounds exhibiting a range of biological activities, making the development of efficient and scalable synthetic routes to this molecule a critical endeavor. This guide provides an in-depth, objective comparison of plausible synthetic strategies for the preparation of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, supported by experimental data from analogous transformations. We will explore two primary strategic approaches: a linear synthesis involving late-stage benzylation and a convergent approach leveraging classical indole formation reactions. A third, modern convergent strategy based on transition metal-catalyzed cross-coupling reactions will also be discussed.

Retrosynthetic Analysis

The synthetic challenges in assembling the target molecule lie in the construction of the fused bicyclic pyrrolopyridine core and the regioselective introduction of the benzyl and chloro substituents. Two logical disconnections in the retrosynthetic analysis lead to our primary proposed routes:

G cluster_A Route A: Late-Stage Benzylation cluster_B Route B: Convergent Synthesis target 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine route_A_intermediate 4-chloro-1H-pyrrolo[3,2-c]pyridine target->route_A_intermediate N-Benzylation route_B_intermediate1 N-benzyl-3-aminopyridine derivative target->route_B_intermediate1 Pyrrole Formation route_B_intermediate2 C2-synthon target->route_B_intermediate2 Pyrrole Formation route_A_precursor 1H-pyrrolo[3,2-c]pyridin-4(5H)-one route_A_intermediate->route_A_precursor Chlorination pyridine_A Substituted Pyridine route_A_precursor->pyridine_A Annulation caption Retrosynthetic analysis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Figure 1: Retrosynthetic approaches to the target molecule.

Route A: A Linear Approach via Late-Stage Benzylation

This strategy focuses on constructing the stable 4-chloro-1H-pyrrolo[3,2-c]pyridine core first, followed by the introduction of the benzyl group at the N-1 position. This is a classical and often reliable approach for the synthesis of N-substituted heterocyles.

Workflow for Route A

G start 3-Amino-4-methylpyridine step1 Cyclization start->step1 intermediate1 1H-pyrrolo[3,2-c]pyridin-4(5H)-one step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4-chloro-1H-pyrrolo[3,2-c]pyridine step2->intermediate2 step3 N-Benzylation (e.g., BnBr, base) intermediate2->step3 product 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine step3->product caption Synthetic workflow for Route A.

Figure 2: Step-by-step workflow for the Late-Stage Benzylation route.

Detailed Experimental Protocols and Discussion

Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one

The construction of the pyrrolopyridinone core can be achieved from readily available 3-amino-4-methylpyridine. A common method involves condensation with diethyl oxalate followed by a Dieckmann-type cyclization.

  • Protocol: A mixture of 3-amino-4-methylpyridine and diethyl oxalate is heated, often without a solvent, to form the corresponding oxamic ester. This intermediate is then treated with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization to the desired 1H-pyrrolo[3,2-c]pyridin-4(5H)-one.

  • Causality: The initial acylation of the amino group is followed by an intramolecular Claisen condensation where the methyl group's carbanion attacks the adjacent ester, leading to the formation of the five-membered pyrrole ring.

Step 2: Chlorination of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one

The conversion of the pyridinone to the corresponding 4-chloro derivative is a crucial step, typically achieved using a strong chlorinating agent.

  • Protocol: 1H-pyrrolo[3,2-c]pyridin-4(5H)-one is treated with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine, and heated to reflux.[1] The reaction mixture is then carefully quenched with ice water and neutralized to precipitate the product. The use of a POCl₃-PCl₅ mixture can also be effective for challenging substrates.[2]

  • Expertise & Experience: The lactam oxygen is converted into a better leaving group by phosphorylation with POCl₃. Subsequent nucleophilic attack by chloride ion displaces the phosphate ester, yielding the 4-chloro product. The presence of a base can scavenge the HCl generated, preventing potential side reactions. This reaction is often performed without solvent, using excess POCl₃ as the reaction medium.[1]

Step 3: N-Benzylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine

The final step involves the alkylation of the pyrrole nitrogen with a benzyl group.

  • Protocol: The N-alkylation of indole and azaindole systems is typically achieved by first deprotonating the N-H with a strong base, followed by the addition of the alkylating agent.[3] A common procedure involves treating 4-chloro-1H-pyrrolo[3,2-c]pyridine with sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C to room temperature to form the corresponding anion. Subsequently, benzyl bromide (BnBr) is added, and the reaction is stirred until completion.[4]

  • Trustworthiness: The reaction's progress can be monitored by thin-layer chromatography (TLC). Workup involves quenching with a saturated aqueous solution of ammonium chloride and extraction with an organic solvent. The regioselectivity of alkylation on the pyrrole nitrogen over the pyridine nitrogen is generally high due to the greater acidity of the N-H proton of the pyrrole ring.

Route B: A Convergent Synthesis via Classical Indole Reactions

This approach aims to construct the 1-benzyl-1H-pyrrolo[3,2-c]pyridine core in a more convergent manner, leveraging well-established named reactions for indole synthesis. This can potentially shorten the overall sequence and allow for greater flexibility in introducing substituents.

Workflow for Route B (Fischer Indole Synthesis)

G start1 N-benzyl-3-aminopyridine step1a Diazotization/Reduction start1->step1a intermediate1 N-benzyl-3-pyridylhydrazine step1a->intermediate1 step1b Condensation intermediate1->step1b start2 Ketone/Aldehyde start2->step1b intermediate2 Hydrazone step1b->intermediate2 step2 Fischer Indole Cyclization (Acid catalyst, heat) intermediate2->step2 intermediate3 1-benzyl-1H-pyrrolo[3,2-c]pyridine step2->intermediate3 step3 Chlorination intermediate3->step3 product 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine step3->product caption Synthetic workflow for Route B using Fischer Indole Synthesis.

Figure 3: Step-by-step workflow for a convergent synthesis via the Fischer Indole reaction.

Detailed Experimental Protocols and Discussion

Step 1: Preparation of N-benzyl-3-pyridylhydrazine

The key starting material for the Fischer indole synthesis is the corresponding hydrazine.

  • Protocol: N-benzyl-3-aminopyridine can be prepared by the reaction of 3-aminopyridine with benzyl bromide in the presence of a base. The resulting amine is then diazotized with sodium nitrite in acidic solution, followed by reduction of the diazonium salt with a reducing agent like tin(II) chloride to yield N-benzyl-3-pyridylhydrazine.

  • Causality: The diazotization-reduction sequence is a standard method for converting aromatic amines to hydrazines. The conditions must be carefully controlled to avoid side reactions.

Step 2: Fischer Indole Synthesis

This classic reaction forms the indole ring from a hydrazine and a carbonyl compound under acidic conditions.[5]

  • Protocol: N-benzyl-3-pyridylhydrazine is condensed with a suitable ketone or aldehyde (e.g., pyruvic acid or a derivative to install the necessary functionality for subsequent chlorination) to form a hydrazone. This hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated to induce a[3][3]-sigmatropic rearrangement, followed by cyclization and aromatization to give the 1-benzyl-1H-pyrrolo[3,2-c]pyridine core.[6][7]

  • Expertise & Experience: The electron-deficient nature of the pyridine ring can make the Fischer indole synthesis challenging for azaindoles.[8] However, the N-benzyl group may influence the electronic properties favorably. The choice of the carbonyl component is critical for the final substitution pattern.

Step 3: Chlorination

If the Fischer indole synthesis does not directly yield a precursor to the 4-chloro derivative, a subsequent chlorination step, similar to that in Route A, would be necessary.

Alternative Classical Indole Syntheses
  • Bischler-Möhlau Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline derivative.[9] In this context, one could envision the reaction of N-benzyl-3-aminopyridine with an appropriate α-halo-ketone. However, this reaction often requires harsh conditions and can lead to mixtures of products.[9]

  • Hemetsberger Synthesis: This synthesis proceeds via the thermal decomposition of an α-azidocinnamate ester.[10] While it has been successfully applied to the synthesis of azaindoles, the preparation and handling of the azide precursor can be a safety concern.[11][12]

Route C: A Modern Convergent Approach via Cross-Coupling

Recent advances in transition metal-catalyzed cross-coupling reactions offer a powerful and modular approach to the synthesis of complex heterocyclic systems.

Workflow for Route C

G start1 Substituted Pyridine Precursor step1 Multi-step sequence start1->step1 intermediate1 6-bromo-1H-pyrrolo[3,2-c]pyridine step1->intermediate1 step2 N-Arylation/Benzylation intermediate1->step2 intermediate2 1-benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine step2->intermediate2 step3 Functional Group Interconversion intermediate2->step3 product 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine step3->product caption Synthetic workflow for a modern cross-coupling approach.

Figure 4: Step-by-step workflow for a convergent synthesis via cross-coupling.

Discussion of the Cross-Coupling Approach

A recently reported synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives provides a template for a modern approach to our target molecule.[13]

  • Synthesis of the Core: The synthesis starts from a commercially available substituted pyridine, which is converted in several steps to a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.[13]

  • N-Benzylation: This intermediate can then be N-benzylated, potentially under conditions similar to those described in Route A.

  • Functional Group Interconversion: The final step would involve a halogen dance or a more elaborate sequence to convert the 6-bromo substituent to a 4-chloro group. This might involve, for example, lithiation and quenching with an electrophilic chlorine source, or a multi-step sequence involving protection, functionalization, and deprotection.

This route offers high modularity, allowing for the late-stage introduction of diversity at various positions of the scaffold. However, it may require more complex multi-step sequences for functional group interconversions.

Comparative Analysis

FeatureRoute A: Late-Stage BenzylationRoute B: Convergent (Fischer Indole)Route C: Convergent (Cross-Coupling)
Overall Strategy LinearConvergentConvergent, Modular
Number of Steps Relatively few, linear sequencePotentially shorter, but key steps can be low yieldingCan be longer due to functional group manipulations
Key Reactions Cyclization, Chlorination, N-AlkylationFischer Indole SynthesisCross-coupling, N-Alkylation, FGI
Starting Materials Readily available substituted pyridinesRequires synthesis of a specific hydrazineRequires synthesis of a functionalized pyrrolopyridine
Scalability Generally good, well-established reactionsCan be challenging due to harsh conditions and potential for byproductsPotentially good, but may require optimization of catalytic steps
Flexibility Limited for diversification of the coreAllows for some variation based on the carbonyl partnerHighly flexible for late-stage diversification
Potential Challenges Regioselectivity of initial cyclizationLow yields and harsh conditions of the Fischer reaction for azaindolesHalogen dance or multi-step FGI to install the 4-chloro group

Conclusion and Recommendation

For the synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, Route A (Late-Stage Benzylation) represents the most reliable and likely highest-yielding approach for a specific target. The steps involved are generally well-understood and have been widely applied in heterocyclic chemistry. The starting materials are accessible, and the reactions are amenable to scale-up.

Route B (Convergent Synthesis via Classical Indole Reactions) offers a more intellectually elegant and potentially shorter route. However, the application of classical indole syntheses to electron-deficient pyridine systems can be problematic, often resulting in low yields and the formation of complex mixtures. This route would require significant optimization and may not be as robust as Route A.

Route C (Convergent Synthesis via Modern Cross-Coupling) is a highly attractive and modern strategy, particularly for the generation of a library of analogs. Its modularity allows for the late-stage introduction of various substituents. However, for the synthesis of the specific target molecule, the need for a functional group interconversion from a 6-halo to a 4-chloro derivative adds complexity and may lower the overall yield compared to the more direct approach of Route A.

Therefore, for the efficient and reliable synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine on a laboratory to pilot-plant scale, Route A is the recommended strategy.

References

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A Comparative Benchmark Analysis of 1H-Pyrrolo[3,2-c]pyridine Analogs as Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold, a heterocyclic structure composed of a fused pyrrole and pyridine ring, represents a privileged core in modern medicinal chemistry.[1] As bioisosteres of indoles and purines, these compounds are integral to the development of novel therapeutics, particularly in oncology.[2] This guide provides a comprehensive benchmark analysis of analogs derived from the 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine framework, focusing on their synthesis, biological performance as anticancer agents, and the underlying structure-activity relationships (SAR) that govern their efficacy.

I. Synthetic Strategies: Building the Pyrrolopyridine Core

The synthesis of 1H-pyrrolo[3,2-c]pyridine analogs is a multi-step process that allows for diverse functionalization. A common and effective strategy involves the construction of the heterocyclic core from a substituted pyridine precursor, followed by strategic C-C and C-N bond-forming reactions to introduce desired side chains. The rationale behind this approach is its modularity, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

A representative synthetic workflow for generating 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs, a class of potent tubulin inhibitors, is detailed below.[3][4] This pathway highlights the key transformations required to build complexity from simple starting materials.

G cluster_0 Core Synthesis cluster_1 N-1 Arylation cluster_2 C-6 Diversification A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C HNO₃ / H₂SO₄ D (E)-2-bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide C->D DMF-DMA E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe / Acetic Acid F 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine E->F Chan-Lam Coupling (Arylboronic Acid, Cu(OAc)₂) G Target Analogs (10a-t) 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine F->G Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄)

Figure 1: General synthetic workflow for 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine analogs.

Experimental Protocol: Suzuki Coupling for C-6 Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust method for introducing aryl diversity at the C-6 position of the pyrrolopyridine core.[2][3] The choice of a palladium catalyst like Pd(PPh₃)₄ is critical for its efficiency in forming C-C bonds with a wide range of boronic acids.

  • Reaction Setup: In a microwave vial, combine the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired substituted phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 5.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).

  • Solvent and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen gas through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 25-30 minutes. Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating.

  • Workup and Purification: After cooling, extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final target compound.

II. Benchmark Analysis: Anticancer Activity and SAR

Analogs of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as anticancer agents through various mechanisms. Here, we compare two prominent classes: tubulin polymerization inhibitors and FMS kinase inhibitors.

A. Tubulin Polymerization Inhibitors

A key strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division.[3][4] Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively arresting the cell cycle and inducing apoptosis.[3][4] By replacing the flexible cis-olefin bond of natural products like combretastatin A-4 with the rigid pyrrolopyridine scaffold, these analogs lock the molecule in a bioactive conformation.[4]

Comparative Performance Data:

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of representative analogs against three human cancer cell lines.

CompoundB-Ring Substituent (at C-6)HeLa (Cervical Cancer) IC₅₀ [µM]SGC-7901 (Gastric Cancer) IC₅₀ [µM]MCF-7 (Breast Cancer) IC₅₀ [µM]
10a Phenyl>10>10>10
10h 4-Methoxyphenyl0.851.031.21
10k 4-Ethoxyphenyl0.530.610.72
10m 4-Chlorophenyl0.310.420.45
10t 3-Indolyl0.12 0.15 0.21
CA-4 (Positive Control)0.00210.00250.0019

Data synthesized from Wang, C., et al. (2024).[3][4]

Structure-Activity Relationship (SAR) Insights:

  • A-Ring Importance: The 1-(3,4,5-trimethoxyphenyl) group at the N-1 position is a critical pharmacophore, mimicking the trimethoxyphenyl ring of colchicine and enabling strong binding to tubulin.

  • B-Ring Influence: The substituent at the C-6 position significantly modulates potency. Unsubstituted phenyl (10a) is inactive, while electron-donating groups (methoxy, 10h; ethoxy, 10k) and electron-withdrawing groups (chloro, 10m) enhance activity.[3]

  • Optimal B-Ring: The most potent analog, 10t , features an indole ring at C-6. This suggests that the size, shape, and hydrogen-bonding capacity of the B-ring are crucial for optimal interaction with the colchicine binding site on tubulin.[3][4] Molecular modeling confirms that 10t forms key hydrogen bonds within the binding pocket.[4]

G cluster_0 Microtubule Dynamics cluster_1 Mechanism of Analog 10t A α/β-Tubulin Dimers B Microtubule Polymerization A->B E Binds to Colchicine Site on β-Tubulin C Dynamic Microtubules B->C C->A Depolymerization D Analog 10t (Pyrrolo[3,2-c]pyridine) D->E F Inhibition of Polymerization E->F G Disruption of Mitotic Spindle F->G H G2/M Cell Cycle Arrest G->H I Apoptosis H->I

Figure 2: Mechanism of action for tubulin polymerization inhibitors.

B. FMS Kinase Inhibitors

Colony-stimulating factor-1 receptor (CSF-1R or FMS) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[5] Its overexpression is linked to various cancers, including breast, ovarian, and prostate cancer, making it an attractive therapeutic target. A series of diarylamide and diarylurea pyrrolo[3,2-c]pyridine derivatives have been evaluated as FMS kinase inhibitors.

Comparative Performance Data:

The table below compares the FMS kinase inhibitory activity (IC₅₀ in nM) and antiproliferative effects of lead compounds.

CompoundFMS Kinase IC₅₀ [nM]BMDM Assay IC₅₀ [nM]Ovarian Cancer (OVCAR-3) IC₅₀ [µM]Selectivity Index vs Normal Fibroblasts
KIST101029 961950.48>10.4
1e 60N/AN/AN/A
1r 30 84 0.15 38.13

Data synthesized from Elsadek, M. F., et al.[5] BMDM: Bone Marrow-Derived Macrophages

Structure-Activity Relationship (SAR) Insights:

  • Potency Enhancement: Analogs 1e and 1r were found to be 1.6 and 3.2 times more potent, respectively, against FMS kinase than the original lead compound, KIST101029.[5]

  • Superior Selectivity: Compound 1r not only demonstrated superior potency against FMS kinase and in cell-based assays but also exhibited a significantly higher selectivity for cancer cells over normal fibroblast cells (HS 27).[5] This is a critical feature for a therapeutic candidate, as it suggests a wider therapeutic window and potentially fewer side effects.

  • Promising Candidate: The combination of high potency, cellular activity, and excellent selectivity makes compound 1r a promising candidate for further development as an anticancer and potentially anti-inflammatory agent.[5]

III. Standardized Biological Assay Protocol

To ensure the reproducibility and comparability of data, standardized assays are essential. The following is a generalized protocol for assessing the antiproliferative activity of test compounds in vitro.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

G A 1. Cell Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of pyrrolopyridine analogs to the wells. Include vehicle control. A->B C 3. Incubation Incubate plates for 48-72 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. Live cells convert MTT to formazan crystals. C->D E 5. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability relative to control and determine IC₅₀ values. F->G

Sources

A Head-to-Head Comparison of a Novel Pyrrolo[3,2-c]pyridine Kinase Inhibitor with the FDA-Approved Drug Pexidartinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

The pyrrolo[3,2-c]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to the purine ring of ATP makes it an ideal framework for the design of kinase inhibitors.[1] This guide provides a detailed head-to-head comparison of a promising preclinical candidate, the 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine derivative known as compound 1r , against the FDA-approved drug Pexidartinib (PLX3397) . Both compounds target the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase, a critical player in the tumor microenvironment and a validated target in oncology.[2][3]

This guide will delve into the physicochemical properties, mechanism of action, and preclinical efficacy of both compounds, supported by experimental data from peer-reviewed studies. We will also provide detailed, field-proven protocols for key biological assays to enable researchers to conduct their own comparative studies.

The Target: FMS Kinase (CSF1R)

FMS kinase is a type III receptor tyrosine kinase that, upon binding its ligand CSF-1, orchestrates the survival, proliferation, and differentiation of monocytes and macrophages.[4] In the context of cancer, FMS signaling is often co-opted by tumors to recruit and polarize tumor-associated macrophages (TAMs). These TAMs contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[4][5] Consequently, inhibiting FMS kinase is a compelling therapeutic strategy to remodel the tumor microenvironment and enhance anti-tumor immunity.

Compound Profiles: 1r vs. Pexidartinib

Physicochemical Properties

A compound's physicochemical properties are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the known or predicted properties of compound 1r and Pexidartinib.

PropertyCompound 1r (Predicted)Pexidartinib
Molecular Formula C28H23F3N4O2C20H15ClF3N5
Molecular Weight 504.5 g/mol 417.8 g/mol [6]
LogP 5.24.5
Topological Polar Surface Area (TPSA) 74.2 Ų77.9 Ų
Hydrogen Bond Donors 21[7]
Hydrogen Bond Acceptors 45[7]
Aqueous Solubility LowLow (pH-dependent)[1]

Note: Properties for compound 1r are predicted based on its chemical structure, as experimental data is not publicly available. Pexidartinib data is sourced from publicly available databases.

Mechanism of Action

Both compound 1r and Pexidartinib are ATP-competitive inhibitors of FMS kinase.[2][3] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-survival and pro-proliferative signals mediated by CSF-1.

Pexidartinib is a potent inhibitor of FMS kinase with an IC50 of 17-20 nM.[2][8][9] It also exhibits inhibitory activity against other kinases, including KIT and FLT3.[3][10] This multi-targeted profile may contribute to its overall anti-cancer efficacy.

Compound 1r , a diarylamide derivative of the pyrrolo[3,2-c]pyridine scaffold, has been identified as a highly potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[2] Notably, it demonstrated greater than 33-fold selectivity for FMS over a panel of 40 other kinases.[2] This high selectivity could translate to a more favorable safety profile with fewer off-target effects.

Preclinical Efficacy: A Comparative Analysis

The anti-cancer potential of compound 1r and Pexidartinib has been evaluated in various preclinical models. The following tables summarize their in vitro inhibitory activity against FMS kinase and their anti-proliferative effects on different cancer cell lines.

In Vitro FMS Kinase Inhibition
CompoundIC50 (nM)Source
Compound 1r 30[2]
Pexidartinib 17-20[2][8][9]

Both compounds exhibit potent, low nanomolar inhibition of FMS kinase, indicating their potential as effective modulators of this target.

Anti-Proliferative Activity in Cancer Cell Lines

Compound 1r has demonstrated significant anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines.[2]

Cell LineCancer TypeIC50 (µM) for Compound 1r
SK-OV-3Ovarian0.15
A2780Ovarian0.23
OVCAR-3Ovarian0.31
PC-3Prostate0.45
DU145Prostate0.52
MCF-7Breast1.78
MDA-MB-231Breast0.98

Pexidartinib has also been evaluated against various cancer cell lines, though direct comparison is challenging due to differences in the cell lines tested and assay conditions.

Cell LineCancer TypeIC50 (µM) for PexidartinibSource
Caco-2Colorectal5.43[11]
SK-N-SHNeuroblastoma10[2]
M-NFS-60Myeloid Leukemia0.44[11]
Bac1.2F5Macrophage0.22[11]
M-07eMegakaryoblastic Leukemia0.1[11]

It is important to note that the anti-proliferative effects of FMS kinase inhibitors in cancer cell lines can be influenced by the level of FMS expression and the dependence of the cells on FMS signaling for survival.

Experimental Protocols

To facilitate further research and direct comparison, we provide the following detailed protocols for key in vitro assays.

In Vitro FMS Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against FMS kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FMS kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compounds (Compound 1r , Pexidartinib)

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of FMS kinase solution (final concentration to be optimized, typically in the ng range).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (final concentrations of Poly(Glu, Tyr) and ATP to be optimized, e.g., 0.2 mg/mL and 25 µM, respectively).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell lines (e.g., SK-OV-3, PC-3, MCF-7)

  • Complete cell culture medium

  • Test compounds (Compound 1r , Pexidartinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[6][8][12]

Western Blot Analysis of FMS Signaling Pathway

This protocol allows for the analysis of the phosphorylation status of key proteins in the FMS signaling pathway upon treatment with inhibitors.

Materials:

  • Cancer cell line expressing FMS (e.g., bone marrow-derived macrophages or a suitable cancer cell line)

  • Complete cell culture medium

  • CSF-1

  • Test compounds (Compound 1r , Pexidartinib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FMS, anti-FMS, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with the test compounds or vehicle for 1-2 hours. Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation of FMS and downstream signaling proteins like ERK.[13][14]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the FMS signaling pathway and the general experimental workflow for evaluating FMS kinase inhibitors.

FMS_Signaling_Pathway CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF1R) CSF1->FMS Binds to P_FMS Phosphorylated FMS (Active) FMS->P_FMS Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_FMS->GRB2_SOS PI3K PI3K P_FMS->PI3K STATs STATs P_FMS->STATs RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK Phosphorylated ERK ERK->P_ERK Nucleus Nucleus P_ERK->Nucleus AKT AKT PI3K->AKT P_AKT Phosphorylated AKT AKT->P_AKT Survival Survival P_AKT->Survival P_STATs Phosphorylated STATs STATs->P_STATs P_STATs->Nucleus Proliferation Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation Inhibitor Compound 1r / Pexidartinib Inhibitor->FMS Inhibits ATP Binding

Caption: FMS (CSF1R) signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Kinase_Assay In Vitro FMS Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Viability Cell-Based Viability/Proliferation Assay (MTT, IC50 in Cancer Cells) Kinase_Assay->Cell_Viability Signaling_Assay Western Blot Analysis (Target Engagement & Downstream Signaling) Cell_Viability->Signaling_Assay Data_Analysis Data Analysis & Head-to-Head Comparison Signaling_Assay->Data_Analysis Conclusion Conclusion: Efficacy & Selectivity Assessment Data_Analysis->Conclusion

Caption: General experimental workflow for inhibitor comparison.

Discussion and Future Perspectives

This guide provides a comparative overview of the preclinical pyrrolo[3,2-c]pyridine derivative, compound 1r , and the FDA-approved FMS kinase inhibitor, Pexidartinib . Both compounds demonstrate potent inhibition of FMS kinase at the low nanomolar level. Compound 1r exhibits promising anti-proliferative activity against a range of solid tumor cell lines and, importantly, displays high selectivity for FMS kinase. This selectivity is a key differentiator and may translate into a superior safety profile in future clinical development.

Pexidartinib, while also a potent FMS inhibitor, has a broader kinase inhibition profile.[3][10] While this may offer therapeutic benefits in certain contexts, it could also contribute to off-target toxicities. The clinical development of Pexidartinib has indeed been associated with a risk of serious liver injury, leading to a boxed warning on its label.[3]

Future research should focus on:

  • In vivo studies: Head-to-head comparison of compound 1r and Pexidartinib in relevant animal models of cancer to assess their anti-tumor efficacy, pharmacokinetic profiles, and safety.

  • Mechanism of action studies: Deeper investigation into the downstream signaling effects of compound 1r to confirm its on-target activity and explore potential resistance mechanisms.

  • Combination therapies: Evaluating the synergistic potential of compound 1r with other anti-cancer agents, such as chemotherapy or immunotherapy, a strategy that has shown promise for Pexidartinib.[5]

Conclusion

The 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine derivative, compound 1r , represents a promising new scaffold for the development of highly selective FMS kinase inhibitors. Its potent in vitro activity and high selectivity warrant further investigation as a potential therapeutic agent for cancers where FMS signaling plays a crucial role. While Pexidartinib has paved the way for FMS inhibition as a viable therapeutic strategy, the development of more selective inhibitors like compound 1r may offer an improved benefit-risk profile for patients. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the potential of this and other novel kinase inhibitors.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 915-926.
  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridine derivatives: a patent and literature review.
  • Lamb, Y. N. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1709-1715.
  • PubChem. (n.d.). Pexidartinib. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2015). FMS Kinase Inhibitors: Current Status and Future Prospects. Medicinal research reviews, 35(5), 999-1033.
  • PubChem. (n.d.). Pexidartinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Multi-Discipline Review: Turalio (pexidartinib). Retrieved from [Link]

  • Roche, C., et al. (2019). Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors.
  • Benner, B., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drug design, development and therapy, 14, 1895.
  • Tap, W. D., et al. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437.
  • Subbiah, V., et al. (2019). A phase I study of pexidartinib, a colony-stimulating factor 1 receptor inhibitor, in Asian patients with advanced solid tumors.
  • Cassier, P. A., et al. (2015). A phase I study of pexidartinib (PLX3397), a selective inhibitor of receptor tyrosine kinase CSF1R, in patients with advanced solid tumors. Clinical Cancer Research, 21(23), 5301-5309.

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Navigating the Selectivity Landscape of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the characterization of a compound's selectivity is as critical as the elucidation of its primary mechanism of action. Off-target interactions can lead to unforeseen toxicities or, in some instances, reveal opportunities for polypharmacology. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity profile of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine , a member of a promising class of heterocyclic compounds. Drawing upon data from structurally related analogs and established methodologies, we present a comparative analysis to guide researchers in designing robust selectivity studies.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a versatile template in medicinal chemistry, with derivatives showing potent inhibitory activity against diverse biological targets, most notably protein kinases and tubulin . This dual potential underscores the imperative for thorough cross-reactivity profiling to delineate the on-target and off-target activities of new chemical entities like 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

The Dual Personality of the 1H-pyrrolo[3,2-c]pyridine Scaffold: Kinase and Tubulin Inhibition

Recent studies have illuminated the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives in oncology. Two primary mechanisms of action have been identified for this scaffold:

  • Kinase Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of protein kinases. For instance, a series of these compounds demonstrated significant inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[1]

  • Tubulin Polymerization Inhibition: Other analogs of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[2][3] This mechanism is shared by well-known anticancer agents like Combretastatin A-4. The rigid nature of the pyrrolopyridine scaffold is thought to lock the molecule in a conformation favorable for binding to the colchicine site on tubulin.[2]

Given that 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine could potentially exhibit either or both of these activities, a comprehensive cross-reactivity assessment is paramount.

A Tiered Approach to Cross-Reactivity Profiling

A systematic evaluation of a compound's selectivity involves a multi-faceted approach, beginning with broad screening panels and progressing to more focused cellular assays.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in de-risking a novel compound is to screen it against a broad panel of kinases and other pharmacologically relevant targets. Commercial services offer standardized panels that provide a cost-effective and high-throughput method for early-stage hazard identification.

While specific data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is not publicly available, we can infer its potential cross-reactivity by examining data from related compounds and established drugs targeting similar pathways.

Table 1: Illustrative Kinase Selectivity Profiles

Compound/ClassPrimary Target(s)Key Off-TargetsSelectivity Score (Example)Reference
Hypothetical Profile for a 1H-pyrrolo[3,2-c]pyridine Derivative FMS, KITFLT3, c-METS(10) = 0.15[1]
Pexidartinib (FMS Inhibitor) CSF1R (FMS)KIT, FLT3S(10) = 0.08N/A
Paclitaxel (Tubulin Inhibitor) β-TubulinCDK1, TLR4N/A[4][5]
Combretastatin A-4 (Tubulin Inhibitor) β-Tubulin (Colchicine site)Generally selective for tubulinN/A[6][7]

Selectivity Score (S(10)) is a measure of promiscuity, where a lower score indicates higher selectivity. The value for the hypothetical pyrrolopyridine is illustrative, based on the finding that a related compound was more than 33-fold selective for FMS over other kinases.[1]

Table 2: General Safety Pharmacology Panel (Illustrative)

Target ClassRepresentative Targets in a Standard Panel (e.g., SafetyScreen44)Potential for Interaction with 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
GPCRs Adrenergic, Dopamine, Serotonin, Muscarinic receptorsModerate; dependent on specific substitutions.
Ion Channels hERG, Sodium, Calcium channelsHigh priority for assessment due to cardiac liability risk.
Transporters Dopamine, Serotonin, Norepinephrine transportersPossible, should be evaluated.
Enzymes COX-1, COX-2, PDE isoformsLower, but not to be excluded.
Nuclear Receptors Estrogen, Androgen receptorsUnlikely based on current data for the scaffold.
Tier 2: In-Depth Profiling and Cellular Target Engagement

Following broad panel screening, more focused assays are necessary to confirm off-target hits and, most importantly, to verify that the compound engages its intended target within a cellular context.

Essential Experimental Protocols for Cross-Reactivity Assessment

A robust cross-reactivity study should employ a combination of biochemical and cell-based assays.

Broad Kinase Profiling: KINOMEscan™

The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

The assay relies on a proprietary technology where kinases are tagged with DNA, and their binding to an immobilized ligand is measured. A test compound that binds to the kinase's active site will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[8][9]

Caption: KINOMEscan™ experimental workflow.

Results are typically reported as "percent of control," where a low percentage indicates strong inhibition of the kinase-ligand interaction. This allows for the determination of a dissociation constant (Kd) for each kinase, providing a quantitative measure of binding affinity.

In Vitro Safety Pharmacology Profiling: The SafetyScreen44™ Panel

To assess potential off-target liabilities that could lead to adverse drug reactions, a standard safety pharmacology panel is employed. The Eurofins SafetyScreen44™ panel is an industry-recognized set of in vitro assays covering 44 targets associated with the most common and serious adverse effects.[10][11]

The panel includes a diverse range of targets, including GPCRs, ion channels, transporters, and enzymes, which are implicated in cardiovascular, central nervous system, and other organ system toxicities.[11][12]

The specific protocols are proprietary to the service provider but generally involve either radioligand binding assays or enzymatic assays, depending on the target. The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

Caption: General workflow for a safety pharmacology panel screen.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its target inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14]

  • Cell Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle control for a specified time.

  • Heating: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting.

CETSA_Workflow A 1. Treat cells with 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine B 2. Harvest cells and heat at various temperatures A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Analyze soluble fraction by Western Blot D->E F 6. Quantify band intensity to determine thermal stability E->F

Caption: CETSA workflow using Western blot detection.

A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control. This provides strong evidence of intracellular target engagement.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, potentially acting as either kinase or tubulin inhibitors. For any new derivative, such as 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine , a rigorous assessment of its cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of understanding its biological activity.

By employing a tiered approach that combines broad-based screening with focused cellular assays, researchers can build a comprehensive selectivity profile. This guide provides the foundational knowledge and experimental frameworks necessary to navigate this complex but critical aspect of drug discovery. The insights gained from such studies will be instrumental in optimizing lead compounds, mitigating potential toxicities, and ultimately, advancing safer and more effective therapies to the clinic.

References

  • Cyclin-dependent kinase (CDK) profiling to predict paclitaxel chemosensitivity. (2005). [Source Not Available]
  • Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells. (n.d.). [Source Not Available]
  • SafetyScreen44 Panel - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (2017). LINCS Data Portal. Retrieved from [Link]

  • The latest perspectives of small molecules FMS kinase inhibitors. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • SafetyScreen44™ Panel. (n.d.). Eurofins. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). [Source Not Available]
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.). [Source Not Available]
  • Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment. (2024). Current Medicinal Chemistry. Retrieved from [Link]

  • Experimental procedures for in vivo and ex vivo CETSA. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. (2013). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Assays. (n.d.). HMS LINCS Project. Retrieved from [Link]

  • Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis. (n.d.). [Source Not Available]
  • Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. (2024). [Source Not Available]
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved from [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). Discovery Research Portal - University of Dundee. Retrieved from [Link]

  • KINOMEscan® Kinase Profiling Pl
  • Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability. (n.d.). [Source Not Available]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • GPCR Products and Services. (n.d.). Eurofins. Retrieved from [Link]

  • SafetyScreen44 Panel - FR. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog. (n.d.). [Source Not Available]
  • Paclitaxel Reduces Tumor Growth by Reprogramming Tumor-Associated Macrophages to an M1 Profile in a TLR4-Dependent Manner. (2018). Cancer Research. Retrieved from [Link]

  • Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach. (n.d.). [Source Not Available]
  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). [Source Not Available]
  • Acute myeloid leukemia. (n.d.). Wikipedia. Retrieved from [Link]

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (n.d.). Molecules. Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Chemical structures of combretastatin A-4 and its novel cis-restricted β-lactam analogues, CA-104 and CA-432. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). [Source Not Available]
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Evaluating the Therapeutic Potential of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds with high efficacy and acceptable safety profiles is relentless. The pyrrolo[3,2-c]pyridine core has emerged as a promising pharmacophore, with derivatives demonstrating potent anticancer activities. This guide provides a comprehensive evaluation of the therapeutic index of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine and its more contemporary, highly potent analogs, placing their in vitro performance in context with established chemotherapeutic agents.

The Critical Importance of the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high TI is desirable, indicating a wide separation between the effective and toxic doses. For anticancer agents, which often operate within a narrow therapeutic window, a favorable TI is a critical determinant of clinical utility. The evaluation of TI begins at the preclinical stage, with in vitro and in vivo studies providing the foundational data to predict a compound's potential for safe and effective use in patients.

Unveiling the Anticancer Potential of Pyrrolo[3,2-c]pyridine Derivatives

Recent research has brought to light a series of 1H-pyrrolo[3,2-c]pyridine derivatives with significant antiproliferative activity. While direct therapeutic index data for the specific molecule 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is not publicly available, extensive research on analogous structures provides a strong basis for comparison and evaluation.

A notable study designed a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as inhibitors of tubulin polymerization at the colchicine-binding site.[1][2] This mechanism is a clinically validated strategy for cancer chemotherapy.[3]

Comparative In Vitro Efficacy

The in vitro anticancer activity of these compounds was assessed using the MTT assay against a panel of human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

CompoundHeLa IC50 (µM)[1]SGC-7901 IC50 (µM)[1]MCF-7 IC50 (µM)[1]
Compound 10t 0.12 ± 0.020.15 ± 0.040.21 ± 0.05
Compound 10a > 30> 30> 30
Compound 10m 1.8 ± 0.253.2 ± 0.414.5 ± 0.63
Combretastatin A-4 (CA-4) 0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026

Compound 10t: 6-(indol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Compound 10a: 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Compound 10m: 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

From this data, Compound 10t emerges as a highly potent derivative, with IC50 values in the nanomolar range across all three cell lines. Its efficacy, while slightly lower than the natural product Combretastatin A-4 (CA-4), is substantial and represents a significant improvement over other analogs like 10a and 10m.[1]

The Quest for a Favorable Therapeutic Window: The Selectivity Index

While high efficacy is crucial, it is the selectivity of a compound for cancer cells over normal cells that truly defines its therapeutic potential. The selectivity index (SI) provides an in vitro measure of this therapeutic window and is calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells.

CompoundCell LineIC50 (µM)[4]Selectivity Index (SI) vs. NIH3T3[4]
Compound 8c A375P (Melanoma)0.407.50
Compound 9b A375P (Melanoma)0.02454.90

The high selectivity index of compound 9b, in particular, is a promising indicator for the therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold.

Mechanistic Insights: How Do These Compounds Work?

The potent anticancer activity of these pyrrolo[3,2-c]pyridine derivatives stems from their ability to disrupt the cellular microtubule network, a critical component of the cytoskeleton involved in cell division.

G cluster_0 Cellular Environment cluster_1 Consequences Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin αβ-Tubulin Dimers Pyrrolo_pyridine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for pyrrolo[3,2-c]pyridine derivatives.

Experimental Validation of the Mechanism

The proposed mechanism of action has been validated through a series of key experiments:

  • Tubulin Polymerization Assay: Compound 10t was shown to potently inhibit the polymerization of tubulin in a concentration-dependent manner. This directly confirms its interaction with the microtubule machinery.[1]

  • Cell Cycle Analysis: Treatment of HeLa cells with Compound 10t led to a significant accumulation of cells in the G2/M phase of the cell cycle, which is a characteristic effect of microtubule-destabilizing agents.[5]

  • Apoptosis Assay: Subsequent analysis using Annexin V/PI staining and flow cytometry confirmed that the cell cycle arrest induced by Compound 10t ultimately leads to programmed cell death (apoptosis).[5]

Methodologies for Preclinical Evaluation

For researchers aiming to evaluate novel pyrrolo[3,2-c]pyridine derivatives, the following experimental protocols are fundamental.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

MTT_Workflow Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of test compound Seed_Cells->Add_Compound Incubate Incubate for a defined period (e.g., 48h) Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a plate reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.[9][10]

Tubulin_Polymerization_Workflow Prepare_Tubulin Prepare purified tubulin in polymerization buffer Add_Compound Add test compound or control to wells Prepare_Tubulin->Add_Compound Initiate_Polymerization Add tubulin solution to wells and initiate polymerization (e.g., by raising temperature to 37°C) Add_Compound->Initiate_Polymerization Monitor_Fluorescence Monitor the increase in fluorescence over time Initiate_Polymerization->Monitor_Fluorescence Analyze_Data Analyze polymerization curves to determine inhibition Monitor_Fluorescence->Analyze_Data

Caption: Workflow for the tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add the test compound at various concentrations to the wells of a microplate.

  • Initiation: Initiate polymerization by adding the tubulin reaction mixture to the wells and incubating the plate at 37°C.[3]

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. Derivatives such as Compound 10t have demonstrated potent in vitro efficacy against a range of cancer cell lines by targeting the clinically validated mechanism of tubulin polymerization. While direct therapeutic index data for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is lacking, the high selectivity indices observed for other members of this class are highly encouraging.

Future research should focus on:

  • Comprehensive Toxicity Profiling: Evaluating the cytotoxicity of lead compounds like 10t against a panel of normal human cell lines to establish a robust in vitro selectivity index.

  • In Vivo Efficacy and Toxicity Studies: Progressing the most promising candidates to animal models to determine their in vivo efficacy, maximum tolerated dose (MTD), and pharmacokinetic profiles. This will be essential for calculating a true therapeutic index.

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Systematically modifying the pyrrolo[3,2-c]pyridine scaffold to optimize both anticancer activity and the safety profile.

By pursuing these avenues of research, the full therapeutic potential of this exciting class of compounds can be realized, paving the way for the development of next-generation cancer therapies with improved efficacy and a wider therapeutic window.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 156492, Combretastatin A4. Retrieved from [Link]

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.
  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.
  • Abdel-Aziz, A. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 57, 386-397.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Bonne, D., et al. (1985). 4',6'-Diamidino-2-phenylindole, a fluorescent probe for tubulin polymerization. Journal of Biological Chemistry, 260(5), 2819-2825.
  • Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of Cell Biology, 66(1), 188-193.

Sources

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: A Comprehensive Guide to the Proper Disposal of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound. Our focus is to equip you with the necessary knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Hazard Profile: Why Special Disposal is Crucial

While a specific, comprehensive toxicological profile for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is not extensively documented in publicly available literature, the chemical structure itself provides significant clues to its potential hazards. As a guiding principle in laboratory safety, all novel compounds with limited toxicological data should be treated as hazardous.[1][2]

Several key features of this molecule inform our disposal strategy:

  • Halogenated Compound: The presence of a chlorine atom classifies this compound as a halogenated organic.[3] Halogenated wastes are often more costly and complex to dispose of due to the potential for forming acid gases (like hydrochloric acid) upon incineration.[1][4][5] For this reason, they must be segregated from non-halogenated waste streams.[6]

  • Heterocyclic Aromatic Amine: The pyrrolopyridine core is a nitrogen-containing heterocyclic system. Aromatic amines as a class can possess toxicological properties.

  • Benzyl Group: The benzyl substituent adds to the organic nature of the molecule.

Based on safety data for structurally similar compounds, such as other chlorinated pyrrolopyridines, we can infer the following potential hazards:

  • Harmful if swallowed.[7]

  • Causes skin and serious eye irritation.[7][8]

  • May cause respiratory irritation.[7][8]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[2]

The Disposal Workflow: A Step-by-Step Protocol

The primary and most crucial step in the disposal of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is to manage it as a hazardous chemical waste.[9][10] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[1][11] Evaporation in a fume hood is also not a permissible disposal method.[9][11]

Waste Segregation: The First Line of Defense

Proper segregation is fundamental to safe and compliant chemical waste management. Due to its chlorinated nature, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine waste must be collected in a dedicated "Halogenated Organic Waste" container.[3][6]

Table 1: Waste Stream Segregation

Waste TypeAppropriate ContainerExamples
Solid Waste Labeled, sealed container for halogenated solid waste.Excess solid 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, contaminated weighing paper, gloves, or silica gel.
Liquid Waste Labeled, sealed container for halogenated liquid waste.Solutions containing 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, reaction mother liquors, rinsates from cleaning glassware.
Empty Containers Triple-rinsed with a suitable solvent; rinsate collected as halogenated liquid waste.Original containers of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

It is imperative to avoid mixing halogenated waste with non-halogenated waste streams to prevent unnecessary and costly disposal procedures for the entire commingled volume.[1][6]

Container Management: Labeling and Storage

All hazardous waste containers must be managed in a way that is safe and compliant with regulatory requirements.[9]

  • Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine"), and a clear indication of its hazards (e.g., "Toxic," "Irritant").[9][10] All constituents of a waste mixture should be listed.

  • Container Integrity: Use only compatible, non-reactive containers with secure, tight-fitting lids.[6][9] The original container, if in good condition, is often a suitable choice.[9] Do not use food containers.[9]

  • Storage: Waste containers must be kept closed at all times, except when adding waste.[1][6][9] They should be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[9][10] The SAA should be inspected weekly for any signs of leakage.[9]

G cluster_0 Step 1: Waste Generation cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Final Disposal Path Solid_Waste Solid Waste Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Liquid Waste Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Empty_Container Empty Container Triple_Rinse Triple Rinse with Solvent Empty_Container->Triple_Rinse EHS_Pickup Arrange for EHS Pickup Halogenated_Solid->EHS_Pickup Halogenated_Liquid->EHS_Pickup Triple_Rinse->Halogenated_Liquid Collect Rinsate Incineration Licensed Disposal Facility (Incineration) EHS_Pickup->Incineration caption Disposal Workflow for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Caption: Disposal Workflow for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Decontamination and Spill Management

In the event of a spill, the area should be secured and evacuated if necessary.[12] Small spills can be managed by absorbing the material with an inert absorbent (e.g., vermiculite, sand) and placing it in a sealed container for disposal as halogenated solid waste. The spill area should then be decontaminated. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

Empty containers that held 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine must be decontaminated before being discarded as regular trash. The standard procedure is to triple-rinse the container with a suitable solvent (such as acetone or ethanol).[1] The rinsate from this process is considered hazardous and must be collected in the halogenated liquid waste container.[11] After rinsing, deface or remove the original label and dispose of the container with the cap off.[1][11]

Arranging for Final Disposal

Once your waste container is full (do not overfill; leave at least one inch of headspace) or you are no longer generating this waste stream, you must arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[9][10][11] Laboratory personnel should not transport hazardous waste themselves.[11]

The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2][4] This process ensures the complete destruction of the compound and neutralizes the resulting acidic gases.

G Start Is the waste 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine? Is_Halogenated Is it a halogenated organic compound? Start->Is_Halogenated Segregate_Halogenated Collect in dedicated 'Halogenated Waste' container Is_Halogenated->Segregate_Halogenated Yes Segregate_NonHalogenated Collect in 'Non-Halogenated Waste' container Is_Halogenated->Segregate_NonHalogenated No Label_and_Store Label container properly and store in SAA Segregate_Halogenated->Label_and_Store Arrange_Pickup Arrange for EHS pickup for incineration Label_and_Store->Arrange_Pickup caption Waste Segregation Decision Diagram

Caption: Waste Segregation Decision Diagram.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is not merely a regulatory hurdle but a professional responsibility. By adhering to the principles of hazard identification, proper segregation, meticulous container management, and compliant final disposal, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chloro-benzyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Sangon Biotech. (n.d.). Safety Data Sheet: Benzyl chloride. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. Retrieved from [Link]

  • DrugFuture. (n.d.). RTECS NUMBER-UY8780000-Chemical Toxicity Database. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Szilágyi, Á., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Environmental Management.
  • Capot Chemical. (2025). Material Safety Data Sheet: 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
  • PubChem. (n.d.). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). The Emergency Planning And Community Right To Know Act Of 1986 Extremely Hazardous Substances Listed Under Title 3 Section 302 Chemical Profiles.

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A Senior Application Scientist's Guide to Handling 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This document provides essential safety and handling protocols for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine. Specific toxicological data for this compound is not widely available, a common scenario for novel research chemicals. Therefore, this guidance is built upon a conservative risk assessment, drawing from the known hazards of structurally similar compounds, namely chlorinated pyridines and pyrrolopyridine derivatives.[1][2][3][4] The protocols outlined here adhere to the principle of treating uncharacterized substances as potentially hazardous and align with established OSHA laboratory standards.[5][6][7]

Hazard Assessment: A Structurally-Based Analysis

To establish a robust safety framework, we must first understand the potential risks inherent in the molecule's structure.

  • Chlorinated Heterocyclic Core (4-chloro-1H-pyrrolo[3,2-c]pyridine): Halogenated aromatic and heterocyclic compounds are frequently bioactive and can pose significant health risks.[8] They can be irritants, sensitizers, and may possess unknown toxicity upon ingestion, inhalation, or skin contact.[1][9] The pyrrolopyridine scaffold itself is found in various biologically active molecules, suggesting this compound may have potent, uncharacterized physiological effects.[2][3][10]

  • Benzyl Group: The N-benzyl substituent can influence the compound's metabolic pathways and may carry its own toxicological profile, including potential irritation.[11][12]

Given these structural alerts, we will operate under the assumption that 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine, especially handling of the solid powder, must be conducted inside a certified chemical fume hood.[9] This prevents the inhalation of fine powders or vapors. The fume hood's function should be verified before each use.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

  • Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area of the lab to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The following table summarizes the required equipment, its purpose, and specifications.

PPE Component Specification & Rationale Standard
Hand Protection Double Gloving: Nitrile gloves are required. Double-gloving provides an extra layer of protection against potential permeation by chlorinated organic compounds. The outer glove should be removed and replaced immediately upon known contamination.ASTM F1671
Eye & Face Protection Chemical Splash Goggles & Face Shield: Chemical splash goggles that form a seal around the eyes are mandatory.[14] When handling larger quantities (>1g) or when there is a risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn over the goggles.[15][16]ANSI Z87.1
Body Protection Flame-Resistant Laboratory Coat: A buttoned, flame-resistant lab coat with tight-fitting cuffs is required to protect against splashes and contact with the skin.[15]NFPA 2112
Respiratory Protection As-Needed Basis: For routine small-scale use within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a fume hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[14] All respirator use must be under a formal respiratory protection program.[7]NIOSH 42 CFR 84

Step-by-Step Operational Plan

This section provides procedural guidance for common laboratory manipulations.

Weighing the Solid Compound
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, splash goggles). Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean weigh boat on the balance and tare it.

  • Transfer: Using a chemical spatula, carefully transfer the desired amount of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine to the weigh boat. Perform this action slowly to minimize dust generation.

  • Cleanup: Once the desired mass is obtained, carefully close the primary container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Dissolution and Solution Handling
  • Preparation: In the fume hood, add the desired solvent to a clean, appropriately sized flask equipped with a magnetic stir bar.

  • Addition: Carefully add the weighed powder to the solvent. This can be done by gently tapping the weigh boat or by using the spatula to guide the solid into the flask.

  • Mixing: Cap the flask and begin stirring to facilitate dissolution.

  • Transfer: Use volumetric pipettes or graduated cylinders for transferring the solution. Ensure all transfers are performed within the fume hood.

Decontamination and Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. As a halogenated organic compound, 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine requires specific disposal procedures.[8][9]

  • Waste Segregation: All waste contaminated with this compound must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][17] This includes:

    • Excess solid material.

    • Contaminated solutions.

    • Used pipette tips, weigh boats, and gloves.

    • Rinsate from cleaning contaminated glassware.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine," and an appropriate hazard warning (e.g., "Toxic," "Irritant").[6][18]

  • Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • While wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • All cleanup materials must be disposed of as halogenated organic waste.

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine eng_controls Is work performed in a certified chemical fume hood? start->eng_controls no_hood STOP WORK Consult EHS. Do not proceed. eng_controls->no_hood No procedure_type What is the scale and procedure? eng_controls->procedure_type Yes solid_weigh Weighing Solid (< 1 gram) procedure_type->solid_weigh solution_transfer Solution Transfer or Small Reaction procedure_type->solution_transfer large_scale Large Scale (>1g) or Splash Risk procedure_type->large_scale spill_cleanup Spill Cleanup or Aerosol Potential procedure_type->spill_cleanup ppe1 PPE Ensemble 1: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles solid_weigh->ppe1 ppe2 PPE Ensemble 2: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles solution_transfer->ppe2 ppe3 PPE Ensemble 3: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Full Face Shield large_scale->ppe3 ppe4 PPE Ensemble 4: - Full PPE Ensemble 3 - NIOSH-Approved Respirator spill_cleanup->ppe4

Caption: PPE selection workflow based on experimental procedure.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]

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  • OSHA Laboratory Standard. Compliancy Group. [Link]

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  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

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  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • OSHA Standards for Biological Laboratories. Assistant Secretary for Preparedness and Response (ASPR). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Center for Biotechnology Information (NCBI). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information (NCBI). [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.